ZnDTPA
説明
特性
CAS番号 |
65229-17-6 |
|---|---|
分子式 |
C14H21N3O10Zn |
分子量 |
456.7 g/mol |
IUPAC名 |
zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron |
InChI |
InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |
InChIキー |
UVJDUBUJJFBKLD-UHFFFAOYSA-L |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Zinc Diethylenetriaminepentaacetate (ZnDTPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc Diethylenetriaminepentaacetate (ZnDTPA) is a crucial chelating agent employed in medical and various industrial applications. A comprehensive understanding of its chemical structure is paramount for its effective and safe utilization, particularly in drug development for decorporation of radionuclides. This technical guide provides a detailed overview of the chemical structure of this compound, including its molecular formula, connectivity, and proposed coordination geometry. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes information from spectroscopic, computational, and patent literature to present the most likely structural characteristics. This guide also includes a representative synthesis protocol and an overview of relevant characterization methodologies.
Chemical Identity and Molecular Formula
This compound is the coordination complex formed between a zinc(II) ion (Zn²⁺) and the pentacarboxylic acid ligand, Diethylenetriaminepentaacetic acid (DTPA). The chemical name for the active pharmaceutical ingredient is Trisodium Zinc Diethylenetriaminepentaacetate.
The molecular formula for the two common forms are:
| Property | Value (Pentetate Zinc) | Value (Trisodium Zinc DTPA) |
| Molecular Weight | 456.7 g/mol [1] | 522.7 g/mol [2][5] |
| CAS Number | 65229-17-6[1] | 125833-02-5[3] |
Proposed Chemical Structure and Coordination Chemistry
The structure of this compound is characterized by the multidentate ligand DTPA enveloping a central zinc ion. DTPA possesses eight potential donor atoms: three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the five carboxylate groups.[6][7][8] This allows it to form a highly stable chelate with the zinc ion.
The high stability of the this compound complex is crucial for its therapeutic action. In the body, the zinc ion can be displaced by other metal ions that have a higher affinity for DTPA, such as plutonium, americium, and curium.[3][4][7][8] This exchange mechanism facilitates the excretion of these harmful radionuclides.[3][4][7][8]
Caption: Proposed coordination of Zn²⁺ with the DTPA ligand.
Experimental Protocols
Representative Synthesis of Trisodium Zinc DTPA
The synthesis of trisodium zinc DTPA can be achieved through the reaction of DTPA with a zinc salt, such as zinc oxide, in an aqueous solution of sodium hydroxide. The following is a representative protocol adapted from patent literature.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sodium Hydroxide (NaOH)
-
Zinc Oxide (ZnO)
-
Deionized Water
Procedure:
-
Dissolve a stoichiometric amount of sodium hydroxide in deionized water and cool the solution to approximately 30°C.
-
Slowly add DTPA to the sodium hydroxide solution with continuous stirring until a clear solution is obtained.
-
To this solution, add a stoichiometric amount of zinc oxide.
-
Continue stirring the mixture until the zinc oxide has completely dissolved, resulting in a clear solution of trisodium zinc DTPA.
-
The product can be isolated by concentrating the reaction solution through distillation of water, followed by drying. For obtaining a crystalline product, specific crystallization techniques such as the addition of a less polar solvent may be required.
X-ray Crystallography for Structural Determination
While a single-crystal structure of this compound is not publicly available, the general methodology for such a determination would involve the following steps:
-
Crystal Growth: High-quality single crystals of this compound would need to be grown. This can be achieved through various techniques such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data, yielding precise information on bond lengths, bond angles, and the overall molecular geometry.
Structural Characterization Data
Although a complete set of quantitative structural data from single-crystal X-ray diffraction is not available, patent literature provides evidence for the existence of crystalline forms of trisodium zinc DTPA through X-ray powder diffraction (XRPD). XRPD patterns are characterized by a series of peaks at specific 2θ angles, which are indicative of the crystalline lattice structure.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound in a biological context is not through a signaling pathway but rather through a chemical exchange process.
Caption: Mechanism of action of this compound for radionuclide decorporation.
Conclusion
This compound is a well-established chelating agent with a defined molecular formula. While its precise solid-state structure, including definitive bond lengths and angles, awaits elucidation by single-crystal X-ray crystallography, a robust body of evidence from spectroscopic and computational studies points towards a hexacoordinate zinc center bound to the three nitrogen atoms and three carboxylate groups of the DTPA ligand. The synthesis of this compound is straightforward, and its mechanism of action in decorporation therapy is based on a well-understood ligand exchange process. Further research to obtain a high-resolution crystal structure would be invaluable for a more complete understanding of this important molecule and could aid in the design of even more effective chelating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 6. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 7. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 8. Carboxylate binding modes in zinc proteins: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA), a crucial chelating agent in pharmaceutical and other applications. This document details the core synthetic pathways, purification strategies, and analytical techniques for quality control, presented in a format tailored for scientific and research professionals.
Introduction to Zn-DTPA
Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) is a coordination complex where the zinc ion is chelated by the pentadentate ligand Diethylenetriaminepentaacetic acid (DTPA).[1][2] DTPA, a polyaminocarboxylic acid, is a powerful chelating agent with a high affinity for various metal ions.[3] In its zinc-complexed form, it is utilized as a therapeutic agent to facilitate the decorporation of heavy metal and radionuclide contaminants from the body.[4][5] The underlying principle of its action involves the exchange of its zinc ion for a metal with a higher binding affinity for the DTPA ligand, forming a stable, water-soluble complex that is subsequently excreted through the kidneys.[5]
This guide focuses on the chemical synthesis and purification of Zn-DTPA, providing detailed protocols and data to support research and development activities.
Synthesis of Zn-DTPA
The synthesis of Zn-DTPA is typically a two-stage process: first, the synthesis of the DTPA ligand, followed by the complexation with a zinc salt.
Synthesis of the DTPA Ligand
The most common industrial method for synthesizing DTPA is the chloroacetic acid method.[6][7] This method involves the carboxymethylation of diethylenetriamine (DETA) using chloroacetic acid in an alkaline medium.
Experimental Protocol: Synthesis of DTPA Pentasodium Salt via the Chloroacetic Acid Method [8]
-
Preparation of Chloroacetic Acid Solution: Dissolve 240 kg of chloroacetic acid in 80 kg of deionized water in a suitable reaction vessel equipped with cooling.
-
Initial Reaction: Slowly add 52 kg of diethylenetriamine to the chloroacetic acid solution while maintaining the reaction temperature between -10°C and -5°C using a cooling jacket.
-
Alkaline Addition (Two Stages):
-
Slowly add the first half of a 630 kg of 32-33% sodium hydroxide solution, ensuring the temperature is maintained between -5°C and 0°C.
-
Slowly add the remaining half of the sodium hydroxide solution while allowing the temperature to rise to 55-60°C.
-
-
Reaction Completion: After the complete addition of sodium hydroxide, maintain the reaction mixture at 55-60°C for 5 hours with continuous stirring. The final pH of the solution should be approximately 11.5.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove any solid by-products. The resulting solution is the pentasodium salt of DTPA.
Note: The yield of DTPA pentasodium salt is reported to be high, with purities of the subsequent DTPA acid reaching up to 99.90%.[7]
Synthesis of Crystalline Trisodium Zinc DTPA
The direct synthesis of Zn-DTPA from DTPA is a straightforward neutralization and complexation reaction. A key challenge is the hygroscopic nature of amorphous Zn-DTPA. The following protocol, adapted from patent literature, describes the synthesis of a more stable, crystalline form.[9]
Experimental Protocol: Synthesis of Crystalline Trisodium Zinc DTPA [9]
-
DTPA Neutralization: In a reaction vessel, dissolve 1 kg of DTPA in 3.4 L of water containing 296 g of sodium hydroxide. Stir the mixture at 30°C until a clear solution is obtained (approximately 20 minutes).
-
Zinc Complexation: Add 207 g of zinc oxide to the DTPA solution and stir overnight until the solution is clear.
-
pH Adjustment: Adjust the pH of the solution to 7.0 using a 10% sodium hydroxide solution.
-
Initial Water Removal: Concentrate the solution under vacuum at 40°C with vigorous stirring to remove the bulk of the water.
-
Crystallization via Azeotropic Distillation: Add a suitable organic solvent, such as n-butanol, and continue distillation. The azeotropic removal of water will induce the precipitation of crystalline Zn-DTPA.
-
Isolation and Drying: Isolate the crystalline product by filtration, wash with the organic solvent, and dry under vacuum at 90°C.
Purification of Zn-DTPA
Purification of Zn-DTPA is crucial to remove unreacted starting materials, by-products from the DTPA synthesis, and other impurities. The primary goal is often to obtain the stable crystalline form, which is less hygroscopic than the amorphous product.
Purification Method: Recrystallization from Aqueous/Organic Solvent Mixture
While the azeotropic distillation method described above is effective for initial crystallization, further purification can be achieved by recrystallization.
Experimental Protocol: Recrystallization of Zn-DTPA
-
Dissolution: Dissolve the crude Zn-DTPA powder in a minimal amount of hot water.
-
Precipitation: Slowly add a water-miscible organic solvent in which Zn-DTPA is poorly soluble (e.g., ethanol, isopropanol) to the hot aqueous solution until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Specifications of Trisodium Zinc DTPA
| Parameter | Specification | Reference |
| Appearance | White Crystalline Powder | [10] |
| Molecular Formula | C₁₄H₁₈N₃Na₃O₁₀Zn | [10] |
| Molecular Weight | 522.7 g/mol | [10] |
| Solubility | Soluble in water | [10] |
| pH (1% solution) | 6.0 - 7.5 | [11][12] |
| Zinc Content | 11.0% ± 0.5% | [10] |
Table 2: Yield and Purity Data from DTPA Synthesis (Chloroacetic Acid Method)
| Parameter | Value | Reference |
| DTPA Yield (as pentasodium salt) | >95% | [8] |
| DTPA Purity (after acidification) | 99.82% - 99.90% | |
| Major Impurity | Sodium Chloride |
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the synthesized Zn-DTPA. A combination of analytical techniques should be employed.
Complexometric Titration for Zinc Content
The zinc content of the final product can be accurately determined by complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Experimental Protocol: Complexometric Titration of Zinc [13][14]
-
Sample Preparation: Accurately weigh a sample of Zn-DTPA and dissolve it in deionized water.
-
Buffering: Add an ammonia-ammonium chloride buffer to adjust the pH of the sample solution to approximately 10.
-
Indicator: Add a few drops of an appropriate indicator, such as Eriochrome Black T. The solution will turn wine-red.
-
Titration: Titrate the sample solution with a standardized EDTA solution. The endpoint is reached when the color of the solution changes from wine-red to blue.
-
Calculation: Calculate the zinc content based on the volume of EDTA titrant used and its known concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of Zn-DTPA and quantifying any impurities. An ion-pairing reversed-phase HPLC method can be employed.[15]
HPLC Method Parameters for DTPA Analysis [15][16]
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., tetrabutylammonium phosphate at pH 6.5) and an organic modifier (e.g., acetonitrile).[15]
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm) after complexation with a metal ion like Fe(III) to form a UV-active complex.[15][16]
-
Sample Preparation: The Zn-DTPA sample is dissolved in water and treated with a solution of a metal salt (e.g., FeCl₃) to form the detectable metal-DTPA complex.[15]
Visualizations
Synthesis and Purification Workflow for Crystalline Zn-DTPA
Caption: Figure 1. Experimental Workflow for Crystalline Zn-DTPA Synthesis and Purification.
Logical Relationship of Quality Control Analysis
Caption: Figure 2. Quality Control Workflow for Zn-DTPA.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical raw material—DTPA - Manufacturer and Supplier | Ruixiang [goldenefertilizer.com]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. heyl-berlin.de [heyl-berlin.de]
- 6. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 7. DTPA (Diethylenetriaminepentaacetic Acid) meta-neutral salt as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103570571B - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 9. WO2014187930A1 - Crystalline forms of zinc trisodium pentetic acid - Google Patents [patents.google.com]
- 10. newalliance.co.in [newalliance.co.in]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 13. titrations.info [titrations.info]
- 14. tutorsglobe.com [tutorsglobe.com]
- 15. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
Unlocking Radionuclide Decorporation: A Technical Guide to the Mechanism of Action of Zn-DTPA
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Zinc Trisodium Pentetate (Zn-DTPA) in Radionuclide Decorporation.
This in-depth technical guide elucidates the mechanism of action, experimental validation, and quantitative efficacy of Zinc Trisodium Pentetate (Zn-DTPA), a critical chelating agent for the decorporation of internal radionuclide contamination. This document is intended to serve as a vital resource for professionals in the fields of toxicology, pharmacology, and drug development engaged in mitigating the risks of radiological exposure.
Executive Summary
Internal contamination with radionuclides such as plutonium, americium, and curium poses a significant health threat.[1] Zinc Trisodium Pentetate (Zn-DTPA) is an FDA-approved decorporation agent that enhances the elimination of these toxic elements from the body.[2] The core mechanism of Zn-DTPA relies on the principle of chelation, where the DTPA ligand exchanges its zinc ion for a radionuclide with a higher binding affinity, forming a stable, water-soluble complex that is rapidly excreted from the body via the kidneys.[3][4] This guide provides a detailed examination of this mechanism, supported by quantitative data from preclinical studies, comprehensive experimental protocols, and visual representations of the key processes.
The Core Mechanism: Chelation and Renal Excretion
The therapeutic effect of Zn-DTPA is rooted in its chemical structure and the principles of coordination chemistry. Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid that can form stable coordination complexes with a variety of metal ions.[3] In Zn-DTPA, the DTPA molecule is already complexed with a zinc ion.
Upon intravenous administration, Zn-DTPA circulates in the bloodstream and extracellular fluids.[4] When it encounters a radionuclide with a greater binding affinity for DTPA than zinc, a transmetallation reaction occurs.[3] The radionuclide displaces the zinc ion, forming a new, highly stable radionuclide-DTPA complex.[3] This newly formed complex is water-soluble and physiologically inert, preventing the radionuclide from depositing in tissues like bone and liver, where it could exert its toxic and radiological effects over long periods.[4]
The radionuclide-DTPA complex is then efficiently filtered from the blood by the glomeruli in the kidneys and excreted in the urine.[4] This process significantly accelerates the elimination of the radionuclide from the body, thereby reducing the overall radiation dose and the risk of long-term health consequences.
Quantitative Efficacy of Zn-DTPA
The effectiveness of Zn-DTPA in promoting radionuclide decorporation has been quantified in numerous preclinical studies. The following tables summarize key findings from animal models, demonstrating the significant reduction in radionuclide body burden following Zn-DTPA administration.
Table 1: Efficacy of Zn-DTPA in Decorporation of 65Zn in Rats
| Treatment Group | Administration Time | 65Zn Retention (%) after 2 days | Reference |
| Control | N/A | ~73% | [5][6] |
| 3.32 mg/100g Zn-DTPA | 30 min before contamination | ~45% | [5][6] |
| 5 mg/100g Zn-DTPA | 30 min before contamination | ~30% | [5][6] |
| 5 mg/100g Zn-DTPA | 30 min before & 24h after | ~25% | [5][6] |
Data derived from studies in Wistar rats with intraperitoneal administration of 65ZnCl2 and Zn-DTPA.[5][6]
Table 2: Efficacy of DTPA Treatment on Plutonium (Pu) and Americium (Am) Burden in Rats Following MOX Inhalation
| Treatment Group | Organ | % Reduction in Pu Burden vs. Control | % Reduction in Am Burden vs. Control | Reference |
| Local DTPA | Bone | ~80% | ~87% | [7] |
| Combined Local & Systemic DTPA | Bone | ~95% | ~97% | [7] |
| Local DTPA | Liver | ~61% | ~78% | [7] |
| Combined Local & Systemic DTPA | Liver | ~81% | ~92% | [7] |
Data from studies in rats with lung contamination from Mixed Oxide (MOX) fuel, treated promptly after contamination.[7]
Detailed Experimental Protocols
The following section outlines generalized methodologies for key experiments cited in the study of Zn-DTPA for radionuclide decorporation.
In Vivo Radionuclide Decorporation in a Rodent Model
This protocol describes a typical experiment to evaluate the efficacy of Zn-DTPA in reducing the body burden of a radionuclide.
4.1.1 Animal Model and Acclimatization:
-
Species: Wistar rats are commonly used.[5]
-
Acclimatization: Animals are housed in standard laboratory conditions for a period of at least 7 days prior to the experiment to allow for adaptation.[4]
4.1.2 Radionuclide Contamination:
-
Radionuclide: A solution of the radionuclide of interest (e.g., 65ZnCl2, 238Pu-citrate, 241Am-citrate) is prepared in a physiologically compatible buffer.[5][7]
-
Administration: The radionuclide is administered to the animals via a relevant route of exposure, such as intraperitoneal injection for systemic contamination, inhalation for respiratory exposure, or intramuscular injection for wound contamination.[5][7]
4.1.3 Zn-DTPA Treatment:
-
Dosage: Zn-DTPA is administered at various dose levels to assess dose-dependent efficacy. Doses are often calculated based on body weight (e.g., mg/kg).[5]
-
Administration: The route of Zn-DTPA administration is typically intravenous or intraperitoneal.[5] The timing of administration relative to contamination is a critical variable (e.g., pre-contamination, post-contamination at various time points).[5]
4.1.4 Measurement of Radionuclide Body Burden:
-
Whole-Body Counting: For gamma-emitting radionuclides like 65Zn and 241Am, whole-body counters are used to measure the total amount of radioactivity in live animals at regular intervals.[5][8] This non-invasive method allows for longitudinal tracking of radionuclide retention.
-
Ex Vivo Tissue Analysis: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, bone, lungs, kidneys) are collected.[7] The radionuclide content in each tissue is quantified using appropriate analytical methods.
Analytical Methods for Radionuclide Quantification
4.2.1 Gamma Spectrometry for 241Am and other gamma-emitters:
-
Principle: This technique measures the characteristic gamma rays emitted by specific radionuclides.[8]
-
Procedure:
-
Tissue samples are placed in a shielded detector (e.g., High-Purity Germanium detector).
-
The detector measures the energy and intensity of the emitted gamma rays.
-
The resulting spectrum is analyzed to identify and quantify the specific radionuclide based on its unique gamma emission energy (e.g., 59.5 keV for 241Am).[8][9]
-
4.2.2 Alpha Spectrometry for Plutonium:
-
Principle: This method is used for alpha-emitting radionuclides like plutonium and involves chemical separation followed by counting the alpha particles.[5]
-
Procedure:
-
Sample Preparation: Biological samples (e.g., tissue, urine) are ashed and dissolved in strong acids.[6]
-
Radiochemical Separation: Plutonium is separated from the sample matrix and other interfering elements using techniques like ion exchange or extraction chromatography.[5][10]
-
Source Preparation: The purified plutonium is electrodeposited onto a stainless steel disc.
-
Counting: The disc is placed in an alpha spectrometer, which measures the energy of the emitted alpha particles to identify and quantify the plutonium isotopes.[5]
-
4.2.3 Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Principle: ICP-MS is a highly sensitive technique that can measure the mass of specific isotopes.[5]
-
Procedure:
-
Sample Preparation: Similar to alpha spectrometry, samples are digested to bring the plutonium into solution.[6]
-
Analysis: The solution is introduced into the ICP-MS instrument, where it is ionized. The ions are then separated by their mass-to-charge ratio and detected, allowing for the quantification of specific plutonium isotopes.[5]
-
Conclusion and Future Directions
Zn-DTPA is a well-established and effective medical countermeasure for internal contamination with plutonium, americium, and curium. Its mechanism of action, centered on chelation and renal excretion, is supported by a robust body of scientific evidence. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of radionuclide decorporation.
Future research should continue to focus on optimizing treatment regimens, including the timing and duration of Zn-DTPA administration for various contamination scenarios. Additionally, the development of new, orally bioavailable chelating agents and alternative delivery systems remains a high priority to enhance the ease of administration in large-scale radiological incidents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Modeling Plutonium Decorporation in a Female Nuclear Worker Treated with Ca-DTPA after Inhalation Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 7-1, Analytical Methods for Determining Plutonium in Biological Materials - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Americium-241 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chelating Properties of Pentetate Zinc Trisodium (Zn-DTPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (Zn-DTPA), a synthetic polyaminopolycarboxylic acid, is a crucial chelating agent employed for the decorporation of certain transuranic elements from the body.[1] This guide provides a comprehensive overview of the core chelating properties of Zn-DTPA, its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to evaluate its efficacy. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and the management of radionuclide contamination.
Zn-DTPA is primarily indicated for the treatment of known or suspected internal contamination with plutonium, americium, or curium to increase their rates of elimination.[2][3] Its application is critical in scenarios of accidental exposure to these radioactive metals, such as incidents in the nuclear industry or the detonation of a radiological dispersal device.[1][4]
Core Chelating Properties and Mechanism of Action
The therapeutic effect of Zn-DTPA is derived from its ability to form stable, water-soluble complexes with metal ions, facilitating their excretion from the body.[5] The diethylenetriaminepentaacetic acid (DTPA) ligand is a powerful chelator with eight potential binding sites (five carboxylate groups and three nitrogen atoms), allowing it to form strong, stable complexes with multivalent metal cations.[4][5]
The mechanism of action involves an exchange reaction where the zinc ion in the Zn-DTPA complex is displaced by a metal ion that has a higher binding affinity for the DTPA ligand.[2][6] The stability of the resulting metal-DTPA complex is a critical determinant of the agent's efficacy. Transuranic elements like plutonium, americium, and curium form more stable complexes with DTPA than zinc does, driving the equilibrium towards the formation of the radionuclide-DTPA chelate.[5]
Once formed, these stable, water-soluble complexes are biologically inert and are readily excreted from the body, primarily through glomerular filtration in the kidneys and subsequent elimination in the urine.[2][5][6] This process effectively reduces the biological half-life of the contaminating radionuclide, minimizing its toxic effects.[5] It is important to note that Zn-DTPA is not effective for the decorporation of uranium or neptunium, as it forms less stable chelates with these elements in vivo.[2][3]
Pharmacokinetics and Metabolism
Following intravenous administration, Zn-DTPA is rapidly distributed throughout the extracellular fluid space.[2][7] It does not significantly penetrate erythrocytes or other cells and does not accumulate in specific organs.[2][8] The plasma retention of DTPA is characterized by a multi-exponential clearance, with average half-lives of approximately 1.4 minutes, 14.5 minutes, and 94.4 minutes.[2][7]
Zn-DTPA undergoes minimal metabolic alteration in the body.[2][3] The vast majority of the administered dose, over 99%, is excreted unchanged in the urine within 24 hours.[2][7] Oral absorption of Zn-DTPA is very low, estimated to be around 5%.[8][9] While administration via nebulized inhalation is an alternative route, particularly for contamination confined to the lungs, the systemic absorption can be variable.[2][7]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and performance of Zn-DTPA.
Table 1: Pharmacokinetic Parameters of DTPA
| Parameter | Value | Reference |
| Plasma Half-Life (intravenous) | 1.4 min, 14.5 min, 94.4 min (three-component model) | [2],[7] |
| Urinary Excretion (24 hours) | > 99% of administered dose | [2],[7] |
| Oral Bioavailability | ~ 5% | [8],[9] |
| Protein Binding | Minimal (~1%) | [8] |
Table 2: Comparative Efficacy and Toxicity of Ca-DTPA and Zn-DTPA
| Parameter | Ca-DTPA | Zn-DTPA | Reference |
| Initial Efficacy (first 24h) | More effective | Less effective | [8],[3] |
| Efficacy after 24h | Similar to Zn-DTPA | Similar to Ca-DTPA | [8],[3] |
| Toxicity | Higher (can deplete zinc and manganese) | Lower (minimal depletion of trace metals) | [8],[2],[3] |
| Acute LD50 (mice) | ~30 times lower than Zn-DTPA | ~30 times higher than Ca-DTPA | [10] |
Experimental Protocols
Detailed experimental protocols for evaluating the chelating properties of Zn-DTPA are crucial for preclinical and clinical research. The following sections outline the methodologies for key experiments cited in the literature.
In Vivo Radionuclide Decorporation Efficacy Study (Rodent Model)
This protocol is designed to assess the effectiveness of Zn-DTPA in promoting the excretion of a target radionuclide.
1. Objective: To determine the in vivo efficacy of Zn-DTPA in reducing the body burden of a specific radionuclide (e.g., Plutonium-239, Americium-241).
2. Materials:
- Test animals (e.g., Wistar rats, 8-10 weeks old)
- Radionuclide solution (e.g., 239Pu-citrate or 241Am-citrate) of known activity
- Zn-DTPA solution for injection (sterile, pharmaceutical grade)
- Control solution (e.g., sterile saline)
- Metabolic cages for separate collection of urine and feces
- Gamma counter or alpha spectrometer for radioactivity measurement
- Anesthesia and euthanasia agents
3. Methodology:
- Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
- Radionuclide Administration: Administer a known amount of the radionuclide solution to each animal via a relevant route (e.g., intravenous, intraperitoneal, or inhalation).
- Treatment Groups: Divide the animals into at least two groups: a control group receiving the control solution and a treatment group receiving Zn-DTPA.
- Zn-DTPA Administration: Administer Zn-DTPA at a specified dose and time point relative to the radionuclide exposure (e.g., 1 hour post-contamination). The route of administration should be consistent (e.g., intravenous or intraperitoneal).
- Sample Collection: House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 24, 48, 72 hours) for several days.
- Biodistribution Analysis: At the end of the study period, euthanize the animals. Dissect key organs and tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).
- Radioactivity Measurement: Measure the radioactivity in the collected urine, feces, and tissue samples using an appropriate radiation detector.
- Data Analysis: Calculate the percentage of the administered radionuclide dose excreted in urine and feces for both control and treated groups. Determine the tissue distribution of the radionuclide in both groups. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the results between the groups.
Pharmacokinetic Study of 14C-labeled DTPA (Human Volunteers)
This protocol is based on studies that have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of DTPA in humans.
1. Objective: To determine the pharmacokinetic profile of DTPA following intravenous administration.
2. Materials:
- Human volunteers (healthy, with informed consent)
- 14C-labeled DTPA solution for intravenous injection (sterile, radiochemically pure)
- Equipment for blood sample collection (syringes, tubes with anticoagulant)
- Equipment for urine and feces collection
- Liquid scintillation counter for 14C measurement
- Pharmacokinetic modeling software
3. Methodology:
- Subject Screening: Recruit healthy volunteers who meet specific inclusion and exclusion criteria. Obtain informed consent and approval from an institutional review board.
- Dose Administration: Administer a single intravenous dose of 14C-DTPA to each volunteer.
- Blood Sampling: Collect blood samples at frequent, predefined time points (e.g., 0, 2, 5, 10, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-administration.
- Urine and Feces Collection: Collect all urine and feces for a specified period (e.g., 48 or 72 hours).
- Sample Processing: Separate plasma from blood samples. Process urine and feces samples for analysis.
- Radioactivity Measurement: Measure the concentration of 14C in plasma, urine, and feces samples using a liquid scintillation counter.
- Data Analysis: Plot the plasma concentration of 14C-DTPA versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life, volume of distribution, clearance, and area under the curve (AUC). Calculate the cumulative excretion of radioactivity in urine and feces.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the chelating properties of Zn-DTPA.
Caption: Mechanism of action of Zn-DTPA in chelating and excreting radionuclides.
Caption: Workflow for an in vivo radionuclide decorporation study.
Caption: Pharmacokinetic pathway of intravenously administered Zn-DTPA.
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Radionuclide Decorporation: Matching the Biokinetics of Actinides by Transdermal Delivery of Pro-chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 6. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. orise.orau.gov [orise.orau.gov]
- 10. heyl-berlin.de [heyl-berlin.de]
An In-Depth Technical Guide to the Stability and Solubility of Zn-DTPA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Zinc Diethylenetriaminepentaacetate (Zn-DTPA) in aqueous solutions. Focusing on stability and solubility, this document furnishes quantitative data, detailed experimental protocols, and visual representations of key chemical processes to support research and development activities involving this important chelating agent.
Introduction to Zn-DTPA
Zinc Diethylenetriaminepentaacetate (Zn-DTPA) is a metal chelate where the zinc ion is complexed by the pentadentate ligand DTPA. This complex is of significant interest in various fields, including medicine, agriculture, and environmental science, primarily due to its high stability. In pharmaceutical applications, it is notably used as a decorporation agent for toxic radionuclides. Understanding its behavior in aqueous solutions, particularly its stability across different pH ranges and its solubility, is critical for its effective and safe use.
The fundamental principle of its action as a decorporation agent lies in the exchange of the zinc ion for another metal with a higher binding affinity for the DTPA ligand. The resulting stable metal-DTPA complex is then readily excreted from the body.[1][2][3]
Stability of Zn-DTPA in Aqueous Solutions
The stability of the Zn-DTPA complex is a measure of the strength of the bond between the zinc ion and the DTPA ligand. This is a crucial parameter as it determines the efficacy of the chelate in sequestering target metal ions and its potential for dissociation in biological systems.
Thermodynamic Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The formation of the Zn-DTPA complex can be represented by the following equilibrium:
Zn²⁺ + DTPA⁵⁻ ⇌ [Zn(DTPA)]³⁻
The stability constant for this equilibrium is a key indicator of the complex's robustness.
In acidic conditions, the DTPA ligand can be protonated, leading to the formation of protonated Zn-DTPA species. These equilibria are also characterized by specific stability constants. The presence of these protonated forms influences the overall stability and speciation of Zn-DTPA in a pH-dependent manner.[4] It has been noted that in acidic solutions, protonated complexes such as [Zn(H)DTPA]²⁻ can form.[4]
Table 1: Stability Constants of Zn-DTPA and Related Species
| Species | Log K | Conditions |
| [Zn(DTPA)]³⁻ | ~18.8 | Varies with ionic strength and temperature |
| [Zn(H)DTPA]²⁻ | Data not readily available in searched literature | Formation occurs in acidic solutions |
Note: The exact value of the stability constant can vary depending on experimental conditions such as ionic strength and temperature. The provided value is a representative literature value.
Factors Influencing Stability
The stability of the Zn-DTPA complex in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution is a critical factor. At lower pH values, the carboxylate groups of the DTPA ligand become protonated, which can reduce the stability of the complex and lead to the formation of protonated species.
-
Presence of Competing Metal Ions: Metal ions with a higher affinity for DTPA can displace the zinc ion. The efficiency of this displacement depends on the relative stability constants of the competing metal-DTPA complexes.
Solubility of Zn-DTPA in Aqueous Solutions
The solubility of Zn-DTPA is a critical parameter for its formulation and delivery, particularly in pharmaceutical applications where it is often administered intravenously. The trisodium salt of Zn-DTPA is generally considered to be soluble in water.[5]
pH-Dependent Solubility
Table 2: Aqueous Solubility of Zn-DTPA
| pH | Solubility (g/L) | Temperature (°C) |
| Neutral (approx. 7) | Soluble (quantitative data not specified in searched literature) | Not specified |
Note: This table is a placeholder for quantitative data. The searched literature confirms the aqueous solubility of the trisodium salt but does not provide a detailed pH-solubility profile.
Experimental Protocols
This section provides detailed methodologies for the determination of the stability and solubility of Zn-DTPA in aqueous solutions.
Determination of Stability Constant by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes. The method is based on monitoring the change in pH of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base. The Calvin-Bjerrum and Irving-Rossotti methods are commonly employed for the calculation of stability constants from the titration data.
Principle:
The formation of the Zn-DTPA complex involves the displacement of protons from the DTPA ligand. By titrating a solution containing known concentrations of Zn²⁺ ions, DTPA, and a strong acid with a standardized strong base (e.g., NaOH), the change in hydrogen ion concentration can be measured using a pH electrode. The resulting titration curve can be used to calculate the formation function (n̄), which is the average number of ligands bound to the metal ion, and the free ligand concentration ([L]). These values are then used to determine the stepwise formation constants.
Materials and Reagents:
-
Zn-DTPA complex
-
Standard solution of a strong acid (e.g., 0.1 M HCl)
-
Standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
DTPA
-
Zinc salt solution (e.g., Zn(NO₃)₂, standardized)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
High-purity water
-
pH meter with a glass electrode
-
Magnetic stirrer
-
Thermostated titration vessel
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at the desired temperature.
-
Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption:
-
Solution A (Acid Blank): A known volume of standard strong acid and inert salt solution.
-
Solution B (Ligand Blank): A known volume of standard strong acid, a known concentration of DTPA, and inert salt solution.
-
Solution C (Metal-Ligand Mixture): A known volume of standard strong acid, a known concentration of DTPA, a known concentration of the zinc salt solution, and inert salt solution.
-
-
Titration: Titrate each solution with the standardized strong base solution. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ), the average number of ligands complexed with the metal ion (n̄), and the free ligand exponent (pL) at different pH values using the Irving-Rossotti equations.
-
Construct the formation curve by plotting n̄ against pL.
-
Determine the stepwise stability constants from the formation curve using methods such as the half-n̄ method or computational analysis.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle:
An excess amount of the solid compound is equilibrated with a solvent (in this case, aqueous buffers of different pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Reagents:
-
Solid Zn-DTPA
-
Aqueous buffer solutions of various pH values
-
Thermostated shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or ICP-MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Zn-DTPA to a series of vials containing aqueous buffer solutions of different pH values.
-
Seal the vials and place them in a thermostated shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by centrifugation and/or filtration. It is crucial to avoid any transfer of solid particles into the sample for analysis.
-
-
Quantification:
-
Dilute the clear supernatant to a suitable concentration for analysis.
-
Determine the concentration of Zn-DTPA in the diluted samples using a validated analytical method.
-
UV-Vis Spectrophotometry: If Zn-DTPA has a suitable chromophore, a calibration curve can be prepared to determine its concentration.
-
HPLC: A validated HPLC method can be used for quantification.
-
ICP-MS: The concentration of zinc can be determined by ICP-MS, which can then be used to calculate the concentration of Zn-DTPA.
-
-
Data Analysis:
-
Calculate the solubility of Zn-DTPA at each pH value from the measured concentrations.
-
Plot the solubility as a function of pH to generate a pH-solubility profile.
-
Visualizations of Key Processes
Diagrams created using the DOT language to illustrate important concepts related to Zn-DTPA.
Caption: Chelation and pH-dependent speciation of Zn-DTPA.
Caption: Potentiometric titration workflow for stability constant determination.
Caption: Shake-flask method for determining pH-dependent solubility.
Conclusion
This technical guide has provided a detailed overview of the stability and solubility of Zn-DTPA in aqueous solutions, tailored for researchers, scientists, and drug development professionals. The high thermodynamic stability of the Zn-DTPA complex is fundamental to its function as a chelating agent. Both stability and solubility are significantly influenced by the pH of the aqueous medium. The provided experimental protocols for potentiometric titration and the shake-flask method offer robust frameworks for the in-house determination of these critical parameters. The visualizations further clarify the chemical processes involved. While general principles are well-established, this guide highlights the need for more specific quantitative data on the stability of protonated species and a comprehensive pH-solubility profile to further refine our understanding and application of Zn-DTPA.
References
Spectroscopic Characterization of the Zn(II)-DTPA Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize the Zinc(II)-diethylenetriaminepentaacetic acid (Zn-DTPA) complex. Zn-DTPA is a significant chelating agent, notably used as a decorporation agent for radionuclides.[1][2] A thorough understanding of its structural and solution-state properties, ascertained through spectroscopic analysis, is critical for its application in drug development and toxicology.
This document details the experimental protocols and data interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy as they apply to the Zn-DTPA complex.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the stoichiometry and structural integrity of the Zn-DTPA complex. It provides precise mass-to-charge ratio (m/z) information, confirming the formation of the complex and enabling its quantification in biological matrices.[3][4]
Key Findings from Mass Spectrometry
| Parameter | Observation | Significance | Reference |
| Stoichiometry | 1:1 | Confirms the formation of a complex containing one zinc ion per one DTPA molecule. | [5][6] |
| Molecular Ion | Singly charged species [M-H + Zn(II)]⁺ | Indicates the formation of a stable, charged complex suitable for ESI-MS detection. | [7] |
| Quantification | LC-MS/MS methods developed | Allows for robust determination of Zn-DTPA concentrations in plasma and urine. | [3][4] |
Experimental Protocol: LC-MS/MS for Quantification
This protocol is adapted from a validated method for quantifying Zn-DTPA in human plasma and urine.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge.
-
Load the plasma or urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the Zn-DTPA complex.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the adduct being monitored.
-
Analysis Mode: Tandem Mass Spectrometry (MS/MS) for high specificity.
-
Data Acquisition: Monitor specific precursor-to-product ion transitions for Zn-DTPA. High-accuracy mass measurements (< 5 ppm) are used to confirm the identity of the complex.[7]
-
Workflow Visualization
Caption: Workflow for Zn-DTPA quantification by LC-MS/MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. For Zn-DTPA, it is instrumental in identifying the ligand's functional groups that are involved in coordination with the zinc ion. The formation of coordinate bonds alters the vibrational frequencies (bond energies) of these groups, which is observable as shifts in the IR spectrum.
Key Findings from Infrared Spectroscopy
Analysis of the Zn-DTPA complex reveals that both the nitrogen atoms of the amine groups and the oxygen atoms of the carboxylate groups are sites for metal complexation.[5][6] This is evidenced by shifts in the characteristic vibrational bands of the C-N and C=O bonds.[8]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) in Free DTPA | Wavenumber (cm⁻¹) in Zn-DTPA Complex | Significance | Reference |
| Carboxylate | C=O Stretch | ~1700 - 1730 | Bathochromic shift (lower cm⁻¹) | Confirms coordination of carboxylate oxygen to the Zn(II) ion, weakening the C=O bond. | [5][8] |
| Amine | C-N Stretch | Varies | Bathochromic shift (lower cm⁻¹) | Confirms coordination of amine nitrogen to the Zn(II) ion, weakening the C-N bond. | [5][8] |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Prepare a solid sample of the synthesized Zn-DTPA complex.
-
Mix a small amount of the complex with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Range: Typically 4000–400 cm⁻¹.
-
Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Sample Spectrum: Collect the spectrum of the Zn-DTPA sample. The final spectrum is automatically ratioed against the background.
-
-
Data Analysis:
-
Compare the spectrum of the Zn-DTPA complex with that of the free DTPA ligand.
-
Identify shifts in the key vibrational bands (C=O and C-N) to confirm coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For the Zn-DTPA complex, ¹³C NMR is particularly useful for distinguishing between free and coordinated carboxyl groups.[5] Due to the diamagnetic nature of the Zn(II) ion (d¹⁰ configuration), sharp NMR signals are expected, facilitating structural interpretation.[9]
Key Findings from ¹³C NMR Spectroscopy
While specific chemical shift values for Zn-DTPA are not detailed in the provided literature, the analysis is analogous to that of the Cd-DTPA complex.[5][6] The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms in the complex, with notable differences for the carboxyl carbons.
| Carbon Type | Expected Observation | Significance | Reference |
| Carboxylic ¹³C | Multiple signals or broadened signals | Suggests the presence of both complexed and potentially free (or dynamically exchanging) carboxyl groups, providing insight into the coordination geometry. | [5][6] |
| Aliphatic ¹³C | Shifted signals compared to free DTPA | Confirms changes in the electronic environment of the ethylamine backbone upon complexation with zinc. | [5] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the Zn-DTPA complex in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer.
-
Nucleus: ¹³C.
-
Experiment: Standard proton-decoupled ¹³C NMR experiment.
-
Referencing: Reference the chemical shifts to an internal or external standard.
-
-
Data Analysis:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. While the Zn(II) ion itself does not have d-d transitions, the formation of the Zn-DTPA complex can give rise to charge-transfer bands. This technique can be used to confirm complex formation and, in some cases, to determine the concentration of the complex in solution.
Key Findings from UV-Visible Spectroscopy
For Zn(II) complexes, observed absorption bands are typically due to intra-ligand (π → π* and n→π*) or ligand-to-metal charge transfer (LMCT) transitions.[10] Studies on DTPA-functionalized ZnO nanoparticles have identified absorption maxima at 270 nm and 366 nm, attributed to the intrinsic band gap of ZnO and band-to-band transitions, respectively.[11] While not directly from the Zn-DTPA chelate, this indicates that the system is active in the UV region. The analysis of simple metal-DTPA complexes often requires forming a colored complex with an indicator or using the UV region to detect the chelate directly.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the Zn-DTPA complex in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions for quantitative analysis if required.
-
The solvent used must be transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Range: Typically scan from 200–800 nm.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Measurement: Measure the absorbance of the sample solutions in a quartz cuvette.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
For quantitative analysis, create a calibration curve of absorbance versus concentration according to the Beer-Lambert law.
-
Information Synergy Diagram
Caption: Information obtained from different spectroscopic techniques.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. Calcium and zinc DTPA administration for internal contamination with plutonium-238 and americium-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 5. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. Synthesis, Spectroscopic and Biological Activity Studies of Zinc(II) Complexes of N1,N’4-bis((1E,2E)-2-(hydroxyimino)-1-(4-R)-phenylethylidene)terephthalohydrazide Schiff Base – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Fate of Zn-DTPA: A Technical Guide to its Pharmacokinetics and Biodistribution
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of Zinc-Diethylenetriaminepentaacetate (Zn-DTPA), a key chelating agent for the decorporation of radionuclide contaminants. This document synthesizes available data to offer a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental methodologies and visual representations of key processes.
Executive Summary
Zn-DTPA is a therapeutic agent that facilitates the excretion of transuranium elements from the body. Its efficacy is intrinsically linked to its pharmacokinetic and biodistribution characteristics. Following administration, Zn-DTPA rapidly distributes within the extracellular fluid. It is minimally metabolized and is primarily excreted unchanged through glomerular filtration. This guide presents a consolidation of quantitative data from various studies, details the experimental protocols used to derive this information, and provides visual diagrams to elucidate the underlying biological and experimental pathways.
Pharmacokinetic Profile of Zn-DTPA
The biological journey of Zn-DTPA is characterized by rapid distribution and efficient renal clearance. The following tables summarize key pharmacokinetic parameters across different species and routes of administration.
Table 1: Summary of Zn-DTPA Pharmacokinetic Parameters in Humans
| Parameter | Route of Administration | Value | Reference |
| Absorption | |||
| Oral Bioavailability | Oral | < 10% | [1] |
| Inhalation Absorption | Inhalation | ~20-30% | [1][2] |
| Distribution | |||
| Volume of Distribution | Intravenous | Corresponds to extracellular fluid space | [1] |
| Plasma Protein Binding | Intravenous | Minimal | [1][3] |
| Metabolism | |||
| Metabolic Change | Intravenous | Minimal | [4] |
| Elimination | |||
| Plasma Half-life | Intravenous | Multi-phasic: 1.4 min, 14.5 min, 94.4 min | [4] |
| Primary Route of Excretion | Intravenous | Renal (Glomerular Filtration) | [4][5] |
| Fecal Excretion | Intravenous | < 3% | [1][5] |
| 24-hour Urinary Excretion | Intravenous | > 99% of injected dose | [6] |
Table 2: Summary of Zn-DTPA Pharmacokinetic Parameters in Animals
| Species | Route of Administration | Key Findings | Reference |
| Rat | Oral | Orally administered Zn-DTPA can be as effective as intravenous injection for decorporation of inhaled plutonium and americium nitrates, though higher doses are needed. | [7] |
| Rat | Intraperitoneal | Following intraperitoneal injection, DTPA is absorbed rapidly and completely. | [1] |
| Dog | Oral (Tablet) | Rapid absorption with a Tmax of 1 hour. Plasma concentrations up to 270 µg/mL were observed after 7 days of administration. | [8] |
| Mouse | Intraperitoneal | DTPA was effective in increasing the urinary and fecal excretion of zinc and reducing its concentration in various tissues. | [9] |
| General Animal Studies | Oral | Absorption is approximately 5%. | [2] |
Biodistribution of Zn-DTPA
Following administration, Zn-DTPA is rapidly distributed throughout the extracellular fluid space.[4] It does not significantly penetrate cell membranes or accumulate in specific organs.[1][2] The primary mechanism of action involves the exchange of its zinc ion for other metal ions with a higher binding affinity, forming stable, water-soluble chelates that are then excreted.[5][10][11]
Experimental Protocols
A thorough understanding of the methodologies employed in pharmacokinetic and biodistribution studies is crucial for data interpretation and future research design.
Typical Animal Biodistribution Study Protocol (Rat Model)
This protocol outlines a general procedure for assessing the biodistribution of Zn-DTPA in a rat model.
-
Animal Model: Male Wistar rats are commonly used.[12]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment.
-
Administration of Contaminant (if applicable): For decorporation studies, animals are first internally contaminated with a radionuclide (e.g., aerosolized plutonium and americium).[4]
-
Zn-DTPA Administration:
-
Route: Intravenous, intraperitoneal, or oral gavage.
-
Dose: A typical dose might be in the range of 10 to 1,000 µmol/kg.[10]
-
Vehicle: Zn-DTPA is typically dissolved in sterile saline or water for injection.
-
-
Sample Collection:
-
At predetermined time points post-administration, animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Tissues of interest (e.g., liver, kidneys, bone, lungs, spleen) are excised, weighed, and rinsed.
-
-
Sample Analysis:
-
The concentration of the radionuclide or a labeled form of DTPA (e.g., ¹⁴C-DTPA) is quantified in blood, plasma, urine, feces, and homogenized tissues.[4]
-
Analytical techniques may include gamma spectroscopy for radionuclides or liquid scintillation counting for radiolabeled compounds.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using appropriate software.
-
Tissue distribution is expressed as the percentage of the injected dose per gram of tissue.
-
Human Pharmacokinetic Study Protocol
Ethical considerations are paramount in human studies. The following is a generalized protocol based on available literature.
-
Subject Selection: Healthy volunteers are recruited after obtaining informed consent.
-
Administration: A known dose of radiolabeled DTPA (e.g., 750 kBq of ¹⁴C-DTPA) is administered intravenously.[4]
-
Sample Collection:
-
Sample Analysis:
-
Radioactivity in plasma, urine, and fecal samples is measured using techniques like liquid scintillation counting.
-
-
Data Analysis:
-
Plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance.
-
Analytical Methods for DTPA Quantification
Quantifying DTPA in biological matrices requires sensitive and specific analytical methods. Since DTPA lacks a chromophore, derivatization or complexation is often necessary for UV detection. A common method is ion-pairing high-performance liquid chromatography (HPLC) with UV detection after forming a stable metal complex (e.g., with iron).
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Mechanism of Zn-DTPA action.
Caption: Workflow for a typical animal biodistribution study.
Conclusion
This technical guide provides a consolidated resource for understanding the pharmacokinetics and biodistribution of Zn-DTPA. The data presented underscores its rapid distribution and efficient renal clearance, which are critical to its function as a decorporation agent. The detailed experimental protocols and visual diagrams offer practical insights for researchers and professionals in the field of drug development and radiation safety. Further research focusing on enhancing the oral bioavailability of Zn-DTPA could significantly improve its clinical utility in emergency scenarios.
References
- 1. heyl-berlin.de [heyl-berlin.de]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. orise.orau.gov [orise.orau.gov]
- 7. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Zinc in the Stability and Function of DTPA Chelates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role zinc plays in the stability and therapeutic application of Diethylenetriaminepentaacetic acid (DTPA) chelates. By delving into the thermodynamic and kinetic principles underpinning these interactions, this document serves as an essential resource for professionals engaged in the fields of chelation therapy, radiopharmaceuticals, and heavy metal decorporation.
Executive Summary
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent widely utilized in medicine for the removal of toxic heavy metals and radionuclides from the body. The formation of a stable complex with zinc (Zn-DTPA) is a critical aspect of its clinical application, serving as a safer and effective means of administering the chelator. This guide elucidates the mechanism of action, thermodynamic stability, and kinetic properties of Zn-DTPA and other metal-DTPA complexes. Detailed experimental protocols for the characterization of these chelates are provided, alongside quantitative data and visual representations of key processes to facilitate a deeper understanding of the underlying principles.
The Mechanism of Zinc in DTPA Chelation Therapy
Zn-DTPA functions as a stable, non-toxic carrier of the DTPA ligand within the body.[1] The therapeutic efficacy of Zn-DTPA lies in a process known as transmetalation , or metal exchange. When Zn-DTPA encounters a metal ion with a higher binding affinity for DTPA, the zinc ion is displaced, and the new, more stable metal-DTPA complex is formed.[1][2] This new complex is then renally cleared and excreted from the body.[1][2]
The stability of metal-DTPA complexes is significantly higher for many heavy metals and transuranic elements compared to zinc, driving the equilibrium of the exchange reaction in favor of their chelation.[1] This principle is fundamental to the use of Zn-DTPA in treating internal contamination with radionuclides like plutonium, americium, and curium.
Quantitative Analysis of DTPA Chelate Stability
The stability of a metal-chelate complex is quantified by its stability constant (log K), with a higher value indicating a more stable complex. DTPA's high denticity, with eight potential donor atoms (three nitrogen and five carboxylate groups), allows it to form highly stable complexes with a wide range of metal ions.[3] The stability of these complexes is influenced by factors such as pH and the presence of competing ions.[3][4]
Below is a comparative table of the stability constants for various metal-DTPA complexes.
| Metal Ion | log K (DTPA) |
| Fe³⁺ | ~28.6 |
| Gd³⁺ | ~22.5 |
| Cu²⁺ | ~21.5 |
| Ni²⁺ | ~20.3 |
| Pb²⁺ | ~18.8 |
| Cd²⁺ | ~19.0 |
| Zn²⁺ | ~18.3 |
| Fe²⁺ | ~16.5 |
| Mn²⁺ | ~15.5 |
| Ca²⁺ | ~10.7 |
| Mg²⁺ | ~9.3 |
Data sourced from multiple references. The exact values may vary slightly depending on experimental conditions.[3]
As the table illustrates, zinc forms a stable complex with DTPA. However, several toxic metals, such as lead and cadmium, and trivalent ions like iron and gadolinium, exhibit significantly higher stability constants, providing the thermodynamic driving force for the transmetalation reaction.
The Influence of pH on Chelate Stability
The stability of metal-DTPA complexes is pH-dependent. At lower pH values, the carboxylate groups of DTPA can become protonated, which reduces their availability for coordination with metal ions and consequently lowers the stability of the chelate.[3][4] For instance, the stable existence of some metal-DTPA complexes is narrowed at more acidic pH ranges.[4] Conversely, at high pH levels (e.g., above 12), the deprotonation of DTPA enhances its chelation capacity.[5]
Experimental Protocols for Characterizing DTPA Chelates
Accurate determination of the stability constants of metal-DTPA complexes is crucial for understanding their behavior in biological systems. Potentiometric titration and High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques employed for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves titrating a solution containing the metal ion and DTPA with a standardized strong base and monitoring the change in pH. The resulting titration curve provides data to calculate the stability constant of the metal-DTPA complex.
Methodology:
-
Solution Preparation:
-
Prepare a standard stock solution of DTPA of known concentration.
-
Prepare a standard stock solution of the metal salt of interest.
-
Prepare a standardized solution of a strong base (e.g., NaOH, carbonate-free).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[6]
-
-
Calibration:
-
Titration Procedure:
-
Data Analysis:
-
Plot the pH versus the volume of base added to generate the titration curve.
-
Use appropriate software (e.g., FITEQL4.0) to perform non-linear regression analysis of the titration data to calculate the stability constants of the metal-DTPA complexes.[8]
-
HPLC Analysis of DTPA Chelates
HPLC is a versatile technique for the separation and quantification of DTPA and its metal complexes. Ion-pairing reversed-phase HPLC is often employed.
Methodology:
-
Sample Preparation:
-
To enhance UV detection, DTPA, which lacks a chromophore, is complexed with a transition metal ion like Fe³⁺ or Cu²⁺.[9][10]
-
For a standard solution, dissolve a known amount of DTPA in water and add a solution of the metal salt (e.g., FeCl₃) to form the metal-DTPA complex.[9]
-
For unknown samples, add the metal salt solution to the sample to ensure all DTPA is complexed.[9]
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Newcrom BH).[11]
-
Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous buffer with an ion-pairing reagent (e.g., tetrabutylammonium phosphate) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).[9]
-
Detection: UV detection at a wavelength where the metal-DTPA complex absorbs (e.g., 260 nm for Fe-DTPA).[9][11]
-
Injection Volume: A fixed volume (e.g., 50 µL).[9]
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify and quantify the metal-DTPA complex based on its retention time and peak area compared to the standard.
-
Visualizing Key Processes in DTPA Chelation
Graphical representations are invaluable for understanding the complex interactions involved in DTPA chelation. The following diagrams, generated using the DOT language, illustrate the transmetalation mechanism and a typical experimental workflow.
Caption: Transmetalation mechanism of Zn-DTPA with a toxic metal.
Caption: Experimental workflow for HPLC analysis of DTPA.
Conclusion
The stability of the zinc-DTPA chelate is a cornerstone of its safe and effective use in clinical applications. This guide has provided a detailed overview of the thermodynamic principles that govern the transmetalation process, supported by quantitative stability constant data. The inclusion of detailed experimental protocols for potentiometric titration and HPLC analysis offers a practical resource for researchers in the field. The visualizations of the transmetalation mechanism and analytical workflow further clarify these complex processes. A thorough understanding of the role of zinc in DTPA chelation is paramount for the continued development and optimization of chelation therapies for the treatment of heavy metal and radionuclide toxicity.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. orise.orau.gov [orise.orau.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals - koreascholar [db.koreascholar.com]
- 5. researchgate.net [researchgate.net]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
The Limited Interaction of ZnDTPA with Biological Membranes: A Technical Guide on its Impermeability and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zinc salt of diethylenetriaminepentaacetic acid (ZnDTPA) is a crucial chelating agent, approved by the U.S. Food and Drug Administration (FDA) for the decorporation of internal radioactive contaminants such as plutonium, americium, and curium.[1][2] A comprehensive understanding of its interaction with biological membranes is fundamental to its application in both therapeutic and research contexts. This technical guide synthesizes the available scientific evidence, which overwhelmingly characterizes this compound as a membrane-impermeable compound. Its utility, particularly in cell biology research, is often predicated on this very characteristic. This guide will detail the physicochemical properties that dictate its limited membrane interaction, summarize the pharmacokinetic evidence, describe the experimental protocols used to ascertain its impermeability, and discuss strategies, such as liposomal encapsulation, designed to overcome this limitation for specific therapeutic goals.
Physicochemical Properties and Pharmacokinetic Profile of this compound
The interaction of any compound with a biological membrane is governed by its physicochemical characteristics, including its size, charge, and lipophilicity. This compound is the trisodium zinc salt of DTPA, a molecule featuring five carboxylate groups.[3] This structure imparts a significant negative charge and high hydrophilicity, making passive diffusion across the lipophilic core of a cell membrane thermodynamically unfavorable.
Data Summary: Evidence for Low Membrane Permeability
The following tables summarize the key properties and findings that collectively establish this compound's classification as a compound with very low membrane permeability.
| Parameter | Value / Observation | Implication for Membrane Interaction | Reference(s) |
| Chemical Structure | Pentetate zinc trisodium (Na₃ZnC₁₄H₁₈N₃O₁₀) | Multiple carboxylate groups confer high polarity and negative charge, hindering passage through the lipid bilayer. | [1][3][7] |
| Biopharmaceutics Classification System (BCS) | Class III | High Solubility, Low Permeability. | [8][9] |
| Primary Route of Administration | Intravenous or Nebulized Inhalation | Oral absorption is very poor (~5%), necessitating direct administration into the systemic circulation or lungs. | [5][6][10] |
| Volume of Distribution | Confined to extracellular fluid space | Does not significantly enter cells or accumulate in tissues. | [4][5] |
| Mechanism of Elimination | Glomerular Filtration | Rapidly cleared by the kidneys without significant cellular uptake or metabolism. | [4][5][6] |
| Urinary Excretion | >99% of dose excreted within 24 hours | Demonstrates minimal tissue retention or intracellular sequestration. | [4][5] |
| Comparative Analysis of Zinc Chelators | |||
| Chelator | Common Designation | Primary Site of Action | Observed Cellular Effect |
| DTPA | Membrane-Impermeable | Extracellular | Depletes extracellular zinc; does not induce apoptosis on its own. |
| TPEN | Membrane-Permeable | Intracellular & Extracellular | Depletes intracellular zinc; readily induces apoptosis. |
Experimental Protocols for Assessing Membrane Permeability
The membrane impermeability of this compound can be experimentally demonstrated and quantified using several established methodologies. Below are detailed protocols for key experiments that are used to differentiate between membrane-permeable and impermeable compounds.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free in vitro assay used to predict passive diffusion across biological membranes. It is an ideal method for classifying compounds according to the Biopharmaceutics Classification System (BCS).[11][12][13]
Principle: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a filter plate. The pores of the filter are coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial lipid membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.[11][14]
Methodology:
-
Preparation of Plates:
-
Compound Preparation and Loading:
-
Dissolve the test compound (this compound) and control compounds (with known high, medium, and low permeability) in PBS, typically to a starting concentration of 500 µM.[15]
-
Add 200 µL of the test and control solutions to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the assembly at room temperature for a defined period, typically 16-24 hours.[15]
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[12]
-
-
Calculation of Permeability:
-
The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.[13] Compounds with low Pe values, like this compound, are classified as having poor membrane permeability.
-
Cellular Zinc Imaging with Fluorescent Indicators
This method provides direct visual evidence of a chelator's ability to access the intracellular environment by measuring its effect on the concentration of labile zinc within a cell.
Principle: Cells are loaded with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM. This probe is membrane-permeant in its acetoxymethyl (AM) ester form. Once inside the cell, esterases cleave the AM group, trapping the now membrane-impermeant indicator. The indicator's fluorescence intensity increases significantly upon binding to intracellular zinc.[16][17] The effect of an extracellularly applied chelator on this fluorescence reveals its ability to alter intracellular zinc levels.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HEK293, HeLa, or primary neurons) on glass-bottom dishes suitable for microscopy and grow to an appropriate confluency.
-
Probe Loading:
-
Prepare a loading buffer containing 1-5 µM of FluoZin-3 AM. A non-ionic surfactant like Pluronic F-127 (at ~0.02%) is often included to aid in dye solubilization.[18]
-
Wash the cells with a physiological buffer (e.g., Krebs-Ringer Bicarbonate Buffer).
-
Incubate the cells with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C in the dark.[19]
-
-
De-esterification: Wash the cells with fresh buffer to remove extracellular dye and incubate for an additional 30 minutes to allow for complete de-esterification of the dye inside the cells.[18]
-
Experimental Treatment and Imaging:
-
Acquire a baseline fluorescence image using a confocal or fluorescence microscope (Excitation ~495 nm / Emission ~515 nm).[16][20]
-
Perfuse the cells with a buffer containing the test chelators. A typical experiment would compare:
-
Control: Buffer alone.
-
This compound: A high concentration (e.g., 1-10 mM) of this compound.
-
TPEN: A low micromolar concentration (e.g., 10-50 µM) of the membrane-permeable chelator TPEN.[17]
-
-
Acquire images at regular intervals to monitor changes in intracellular fluorescence.
-
-
Analysis:
-
Expected Result for this compound: A minimal to no decrease in intracellular fluorescence, indicating that it cannot cross the membrane to chelate the zinc bound to the fluorescent indicator.
-
Expected Result for TPEN: A rapid and significant decrease in intracellular fluorescence as it readily enters the cell and chelates the labile zinc pool.[17]
-
Overcoming Membrane Impermeability: Liposomal Encapsulation
The therapeutic efficacy of this compound is limited by its inability to access intracellularly deposited radionuclides. To address this, research has focused on drug delivery systems designed to bypass the membrane barrier. Liposomal encapsulation is a prominent strategy.[21][22]
Principle: this compound is encapsulated within liposomes, which are microscopic vesicles composed of a lipid bilayer. These liposomes can fuse with cell membranes or be taken up by endocytosis, thereby delivering their aqueous cargo (this compound) into the cytoplasm.[23]
Findings:
-
Studies have shown that liposome-encapsulated DTPA is significantly more effective at removing intracellular heavy metals (like Ytterbium-169 and Plutonium) from tissues compared to the free form of the drug.[23][24][25]
-
The advantage of liposomal delivery is attributed to better cell penetration, particularly in the tissues of the mononuclear phagocytic system like the liver and spleen.[23]
-
This approach effectively converts the membrane-impermeable drug into a formulation that can access intracellular compartments, enhancing its decorporation efficiency for contaminants that have already been sequestered within cells.
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Logical flow demonstrating how this compound's properties lead to its low membrane permeability.
Caption: Workflow for a cellular zinc imaging experiment to compare chelator permeability.
Caption: Mechanism of action for this compound, highlighting its extracellular activity.
Conclusion
The scientific consensus, supported by extensive physicochemical, pharmacokinetic, and cell biology data, firmly establishes that this compound does not significantly interact with or permeate biological membranes. Its characterization as a BCS Class III drug and its function as an exclusively extracellular chelator in research settings are testaments to this property. This impermeability dictates its clinical use via intravenous or inhaled routes for the decorporation of systemic radioactive contaminants. For future applications targeting intracellular metals, strategies that circumvent the membrane barrier, such as liposomal encapsulation, are essential. This guide provides the foundational knowledge and experimental frameworks for professionals working with this important therapeutic agent, ensuring its application is grounded in a precise understanding of its molecular behavior.
References
- 1. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 3. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. orise.orau.gov [orise.orau.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. Delivery of DTPA through Liposomes as a Good Strategy for Enhancing Plutonium Decorporation Regardless of Treatment Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liposomal encapsulated Zn-DTPA for removing intracellular /sup 169/Yb (Journal Article) | ETDEWEB [osti.gov]
- 25. Liposomal preparations of calcium- or zinc-DTPA have a high efficacy for removing colloidal Ytterbium-169 from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of ZnDTPA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diethylenetriamine pentaacetate (ZnDTPA) is a chelating agent used as a decorporation agent for individuals internally contaminated with transuranium elements such as plutonium, americium, and curium. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its efficacy and safety profile. This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in biological samples, primarily focusing on the robust and widely validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it discusses the principles and challenges of other potential analytical techniques.
Analytical Methods for this compound Quantification
The quantification of this compound in complex biological matrices such as plasma and urine presents analytical challenges due to its physicochemical properties.[1][2][3] The most definitive and validated method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful for elemental analysis but have limitations in directly quantifying the intact this compound chelate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in biological samples, offering high sensitivity, specificity, and reproducibility.[2][3]
Principle: This method involves the chromatographic separation of this compound from endogenous matrix components followed by its detection and quantification using a tandem mass spectrometer. The high specificity of MS/MS allows for accurate measurement even in complex biological fluids.
Application Note: The following protocol is based on a validated method for the determination of this compound in human plasma and urine.[1][2][3]
Experimental Protocol: LC-MS/MS Quantification of this compound
a) Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the sample and concentrate the analyte.
-
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Ammonia solution
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: To 500 µL of plasma or urine, add an appropriate internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
b) Chromatographic Conditions
-
Chromatographic Column: Proteonavi C18 column (250 mm × 4.6 mm, 5 µm) with a C18 guard column.[1][2][3]
-
Mobile Phase: A mixture of methanol, 2 mM ammonium formate (pH 6.3), and ammonia solution in a 50:50:0.015 (v/v/v) ratio.[1][2][3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
c) Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
d) Method Validation
The LC-MS/MS method should be fully validated according to regulatory guidelines.[4][5] Key validation parameters are summarized in the table below.
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 100 µg/mL | 10 - 2000 µg/mL |
| Intra-day Precision | 1.8% to 14.6% | 1.8% to 14.6% |
| Inter-day Precision | 1.8% to 14.6% | 1.8% to 14.6% |
| Accuracy | -4.8% to 8.2% | -4.8% to 8.2% |
Table 1: Summary of Quantitative Data for the LC-MS/MS Method. [1][2][3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting metals at trace levels.[6] It works by ionizing the sample in an inductively coupled plasma and then separating and detecting the ions based on their mass-to-charge ratio.
Application Note: While ICP-MS is excellent for quantifying total zinc concentration in a biological sample, it cannot directly differentiate between zinc that is part of the this compound complex and endogenous zinc. Therefore, direct ICP-MS analysis of a biological sample will not yield the concentration of this compound.
Challenges for Direct this compound Quantification by ICP-MS:
-
Lack of Molecular Information: ICP-MS detects elements, not molecules. It cannot distinguish between different chemical forms of an element.
-
Endogenous Zinc Interference: Biological samples contain significant amounts of endogenous zinc, which would interfere with the measurement of zinc from this compound.
-
Complex Sample Matrix: The high salt and protein content of biological matrices can cause interference and suppress the ICP-MS signal.
Other Potential Analytical Methods
Other analytical techniques could theoretically be adapted for this compound quantification, though they are not as established as LC-MS/MS for this specific analyte.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Principle: This method involves the separation of this compound by HPLC, followed by its detection using a UV detector.
-
Challenges: DTPA itself lacks a strong chromophore, making direct UV detection challenging and likely not sensitive enough for biological samples. Derivatization of the DTPA molecule to attach a UV-active group could be a possibility but would require extensive method development and validation.
-
-
Capillary Electrophoresis (CE):
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field.
-
Challenges: While CE can separate metal chelates, achieving the required sensitivity and robustness for quantification in complex biological matrices can be difficult.
-
Visualizations
Figure 1: Experimental workflow for the quantification of this compound by LC-MS/MS.
Figure 2: Logical relationships of analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 4. resolian.com [resolian.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
Application Note: Quantification of Zn-DTPA in Human Plasma and Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zinc Diethylenetriaminepentaacetate (Zn-DTPA) in human plasma and urine. Zn-DTPA is a chelating agent used to treat internal contamination with transuranium elements.[1][2] The described method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated and is suitable for pharmacokinetic studies and clinical monitoring of Zn-DTPA.
Introduction
Quantifying Zn-DTPA in biological matrices presents a challenge due to its physicochemical properties.[3][4] This document provides a detailed protocol for a validated LC-MS/MS method that offers high specificity, accuracy, and precision for the determination of Zn-DTPA in both human plasma and urine.[3] The method was successfully applied to a pharmacokinetic study in a healthy volunteer, demonstrating its utility in a real-world setting.[3][4]
Experimental Workflow
References
- 1. fda.gov [fda.gov]
- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 3. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Intravenous Administration of Zn-DTPA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intravenous (IV) administration of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) in common animal models. The information is intended to guide researchers in designing and executing preclinical studies, such as pharmacokinetic, biodistribution, and efficacy assessments, particularly in the context of radionuclide decorporation.
Introduction
Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) is a chelating agent used to accelerate the elimination of certain heavy metals and radionuclides from the body. It acts by forming stable, water-soluble complexes with metal ions, which are then excreted through the kidneys. Intravenous administration is a common route in preclinical studies to ensure rapid and complete bioavailability.
General Preparation and Administration Protocol
This section outlines the general steps for preparing and administering Zn-DTPA intravenously to animal models. Specific parameters for different species are detailed in the subsequent tables.
Materials
-
Zn-DTPA (sterile, injectable grade)
-
Sterile vehicle/diluent: 5% Dextrose in Water (D5W), Normal Saline (0.9% NaCl), or Lactated Ringer's solution[1][2].
-
Sterile syringes and needles (gauge appropriate for the animal model)
-
Animal restrainer (as appropriate for the species)
-
Warming device (e.g., heat lamp or warming pad for rodents to induce vasodilation)
Preparation of Dosing Solution
-
Determine the required dose of Zn-DTPA based on the animal's body weight and the experimental design.
-
Aseptically withdraw the calculated volume of Zn-DTPA from the vial.
-
If necessary, dilute the Zn-DTPA with a sterile vehicle to the final desired concentration and volume for injection. The final solution should be clear and free of particulate matter.
Intravenous Administration Procedure
-
Properly restrain the animal. For rodents, warming the tail can help with visualization of the lateral tail veins.
-
Swab the injection site (e.g., lateral tail vein for rats and mice, cephalic vein for dogs) with a suitable antiseptic.
-
Insert the needle, bevel up, into the vein.
-
Administer the Zn-DTPA solution as either a slow intravenous push over 3-4 minutes or as an infusion over a specified period (e.g., 30 minutes)[1][2].
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions during and after administration.
Quantitative Data for Intravenous Administration
The following tables summarize key quantitative parameters for the intravenous administration of Zn-DTPA in rat and dog models based on available literature.
Table 1: Intravenous Zn-DTPA Administration Parameters in Rats
| Parameter | Value | Reference |
| Dosage Range | 10 - 1,000 µmol/kg | [3] |
| 30 µmol/kg (standard efficacious dose) | [3] | |
| Vehicle/Diluent | 5% Dextrose in Water (D5W), Normal Saline, Lactated Ringer's | [1][2] |
| Administration Volume | 0.5 ml (bolus) | [3] |
| 5 ml/kg (slow bolus) | [3] | |
| Administration Rate | Slow IV push (3-4 minutes) or IV infusion (30 minutes) | [1][2] |
| Frequency | Once daily for maintenance therapy | [2] |
Table 2: Intravenous Zn-DTPA Administration Parameters in Dogs
| Parameter | Value | Reference |
| Dosage | 30 µmol/kg (efficacious dose) | [3] |
| Vehicle/Diluent | 5% Dextrose in Water (D5W), Normal Saline, Lactated Ringer's | [1][2] |
| Administration Volume | 10 - 15 ml (slowly) | [3] |
| Administration Rate | Slow IV infusion | [1][2] |
| Frequency | Once daily for maintenance therapy | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the intravenous administration of Zn-DTPA.
Pharmacokinetic Study Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of intravenously administered Zn-DTPA.
Animal Model: Rat
Protocol:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing, with free access to water.
-
Administer a single intravenous dose of Zn-DTPA via the lateral tail vein.
-
Collect blood samples (approximately 0.2-0.3 ml) from a suitable site (e.g., saphenous vein or via a cannula) at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
House animals in metabolic cages to collect urine and feces at regular intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Analyze plasma, urine, and feces samples for Zn-DTPA concentration using a validated analytical method such as LC-MS/MS[4].
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.
Pharmacokinetic Study Workflow
Biodistribution Study Protocol
Objective: To determine the tissue distribution and accumulation of intravenously administered Zn-DTPA.
Animal Model: Mouse or Rat
Protocol:
-
Acclimatize animals for at least one week before the study.
-
Administer a single intravenous dose of radiolabeled or non-labeled Zn-DTPA.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-dose), euthanize a cohort of animals.
-
Collect blood via cardiac puncture.
-
Perfuse the carcass with saline to remove blood from the tissues.
-
Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, bone (femur), muscle, and skin).
-
Weigh each tissue sample.
-
Homogenize the tissue samples.
-
Analyze the tissue homogenates for Zn-DTPA concentration using an appropriate analytical method (e.g., gamma counting for radiolabeled compound, LC-MS/MS, or ICP-MS for total zinc).
-
Express the results as percentage of injected dose per gram of tissue (%ID/g).
Biodistribution Study Workflow
Efficacy (Radionuclide Decorporation) Study Protocol
Objective: To evaluate the efficacy of intravenously administered Zn-DTPA in enhancing the elimination of a specific radionuclide.
Animal Model: Rat
Protocol:
-
Acclimatize animals for at least one week before the study.
-
Administer a known amount of the radionuclide of interest (e.g., via inhalation, injection, or gavage) to induce internal contamination.
-
At a specified time post-contamination (e.g., 1 hour or 24 hours), initiate treatment with intravenous Zn-DTPA. A control group should receive the vehicle only.
-
Administer Zn-DTPA or vehicle daily for the duration of the study.
-
House animals in metabolic cages for daily collection of urine and feces.
-
At the end of the study period (e.g., 7 or 14 days), euthanize the animals.
-
Collect major organs and tissues where the radionuclide is known to accumulate (e.g., bone, liver, kidneys).
-
Analyze the radioactivity in urine, feces, and tissue samples using a suitable radiation detector (e.g., gamma counter, liquid scintillation counter).
-
Compare the total excretion and tissue retention of the radionuclide in the Zn-DTPA treated group versus the control group to determine the decorporation efficacy.
Efficacy Study Workflow
Mechanism of Action
The primary mechanism of action of Zn-DTPA is chelation. The zinc in the Zn-DTPA molecule is readily displaced by other metal ions that have a higher binding affinity for the DTPA ligand, such as plutonium, americium, and curium. This forms a stable, water-soluble metal-DTPA complex that is rapidly excreted from the body, primarily through glomerular filtration in the urine. This process reduces the body burden of the contaminating metal and mitigates its potential toxicity.
Zn-DTPA Mechanism of Action
References
Application Notes & Protocols: Nebulized Zn-DTPA for Inhalation Exposure Studies
Introduction
Zinc Diethylenetriaminepentaacetic acid (Zn-DTPA) is a crucial chelating agent for the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium.[1][2][3] When contamination occurs solely through inhalation, administration of Zn-DTPA via nebulization offers a direct route to the lungs, the primary site of deposition.[1][2][4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals conducting inhalation exposure studies with nebulized Zn-DTPA.
Mechanism of Action
Zn-DTPA operates through a process of ion exchange. The zinc ion in the DTPA complex is displaced by transuranic metals, which have a higher binding affinity for the DTPA ligand.[1][7] This forms a stable, water-soluble metal-DTPA chelate that is then eliminated from the body, primarily through glomerular filtration into the urine.[1][7][8] This mechanism effectively reduces the body burden of the radioactive contaminant.
Quantitative Data Summary
The efficacy of nebulized Zn-DTPA has been demonstrated in both animal studies and human case reports. Key quantitative findings are summarized below.
Table 1: Efficacy of Inhaled DTPA in Animal Models (Rodents)
| Treatment Regimen | Contaminant | Lung Deposit Reduction | Systemic Deposit Reduction (Liver & Skeleton) | Reference |
| Inhaled Ca-DTPA (30 min post-exposure) followed by inhaled Zn-DTPA (at 6h, 1, 2, 3, 6 days, then twice weekly) | Aerosolized Plutonium & Americium | Reduced to 1-2% of untreated animals | Reduced by 50% | [2][3][6] |
| Zn-DTPA in drinking water (95 µmol/kg/day for 14 days) | Inhaled Plutonium-238 & Americium-241 Nitrates | Reduced to 11% of untreated animals | Total body content reduced to 14-18% of untreated | [9] |
Table 2: Human Efficacy Data (Case Reports)
| Administration Route | Dose | Contaminant | Increase in Urinary Excretion | Reference |
| Nebulization (1:1 with saline) | 1 gram (first of 3 doses) | Plutonium | 45-fold increase after the first dose | [1][6][10] |
Table 3: Aerosol Characteristics of Nebulized Zn-DTPA
| Nebulizer Type | Zn-DTPA Concentration | Mass Median Aerodynamic Diameter (MMAD) | Geometric Standard Deviation (GSD) | Key Finding | Reference |
| Jet Nebulizer | Various | Not specified, but in the inhalable range | Not specified | Medication concentration did not affect Particle Size Distribution (PSD). | [5] |
| Ultrasonic Nebulizer | Various | Slightly larger than jet nebulizer | Not specified | Produced slightly larger particles, potentially requiring longer treatment times. | [5] |
| Jet & Ultrasonic | Increasing Concentrations | Increased MMAD | Decreased with increased fill volume | Increasing solution volume decreased MMAD and GSD. | [11] |
Experimental Protocols
Protocol 1: Preparation of Zn-DTPA for Nebulization
This protocol details the preparation of Zn-DTPA solution for administration via nebulizer, based on FDA recommendations.
Materials:
-
Pentetate zinc trisodium (Zn-DTPA) injection, USP (1 gram in 5 mL)[1]
-
Sterile water for injection or 0.9% sterile saline solution
-
Sterile syringes and needles
-
Sterile vials or containers
Procedure:
-
Using aseptic technique, withdraw the required volume of Zn-DTPA solution from its ampoule. The standard adult dose is 1.0 gram.[6]
-
Dilute the Zn-DTPA solution at a 1:1 ratio with either sterile water or sterile saline.[1][2][3][6] For a 1.0 gram (5 mL) dose, add 5 mL of diluent.
-
The final solution will have a total volume of 10 mL.
-
Gently swirl the container to ensure the solution is thoroughly mixed. Do not shake vigorously to avoid foaming.
-
Draw the final prepared solution into a new sterile syringe for transfer to the nebulizer reservoir.
-
Note: The pH of the undiluted Zn-DTPA solution is between 6.5 and 7.5.[1][3] The dilution should not significantly alter the pH.
Protocol 2: Nebulized Administration for Inhalation Studies (Rodent Model)
This protocol provides a general framework for administering nebulized Zn-DTPA to rodents in an inhalation exposure system.
Equipment:
-
Whole-body or nose-only inhalation exposure chamber
-
Jet or ultrasonic nebulizer compatible with the exposure system[5]
-
Airflow generation and control system
-
Animal holders (for nose-only exposure)
-
Particle size analyzer (e.g., cascade impactor) for aerosol characterization[11]
Procedure:
-
System Setup:
-
Calibrate the airflow of the inhalation chamber to ensure uniform aerosol distribution.
-
Connect the nebulizer to the air inlet of the chamber.
-
Place a particle size analyzer in-line or at a sampling port to characterize the aerosol generated.
-
-
Animal Acclimation:
-
Acclimate animals to the restraint tubes (if using nose-only) for several days prior to the study to minimize stress.
-
-
Nebulization:
-
Prepare the Zn-DTPA solution according to Protocol 1. The dose for rodents is typically weight-based (e.g., 2 µmol/kg).[2][3]
-
Fill the nebulizer reservoir with the prepared solution.
-
Place the animals in the exposure chamber.
-
Activate the nebulizer and the chamber airflow simultaneously.
-
Run the system for the predetermined exposure duration. The duration will depend on the nebulizer's output rate and the target inhaled dose.
-
-
Post-Exposure:
-
Once the exposure is complete, turn off the nebulizer and purge the chamber with clean air for several minutes before removing the animals.
-
Monitor animals for any signs of respiratory distress. Nebulized DTPA can be associated with bronchospasm, especially in sensitive subjects.[6]
-
Collect biological samples (urine, feces, tissues) at designated time points for efficacy and bio-distribution analysis.
-
Protocol 3: Quantification of Zn-DTPA Chelate in Biological Samples
This protocol outlines a general method for analyzing radionuclide elimination following Zn-DTPA administration. The specific analytical technique will depend on the radionuclide being studied.
Sample Collection & Preparation:
-
Urine/Feces: Collect urine and feces from animals housed in metabolic cages at regular intervals (e.g., 0-24h, 24-48h) post-administration.
-
Tissues: At the end of the study, euthanize animals and perform a full necropsy. Collect key organs for radionuclide deposition analysis (e.g., lungs, liver, skeleton/femurs, kidneys).[3][12]
-
Sample Preparation:
-
Measure the volume/weight of urine and feces collected.
-
Tissue samples may require acid digestion (e.g., with nitric acid) to create a homogenous solution for analysis.[13]
-
Analytical Methods:
-
Gamma Spectrometry: For gamma-emitting radionuclides (e.g., Americium-241), samples can be analyzed directly using a gamma counter.
-
Alpha Spectrometry: For alpha-emitters (e.g., Plutonium-238), samples require extensive radiochemical separation and purification before analysis.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace metals in various biological matrices.[13][14]
-
Liquid Scintillation Counting: For beta-emitting radionuclides or after conversion of alpha/gamma energy.
Data Analysis:
-
Calculate the percentage of the initial administered dose excreted in urine and feces over time.
-
Determine the concentration of the radionuclide in various tissues (e.g., % of dose per gram of tissue).
-
Calculate the Excretion Enhancement Factor (EEF) by comparing the excretion rate in treated animals to that of an untreated control group.[8]
Workflows and Signaling Pathways
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 3. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 5. Aerosolization of Zn-DTPA Decorporation Agent Using Jet and Ultrasonic Nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. [PDF] Aerosolization Studies of Zn-DTPA Using Nebulizers for Decorporation of Internal Radioactive Contamination | Semantic Scholar [semanticscholar.org]
- 12. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Developing an Effective Oral Formulation of Zn-DTPA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diethylenetriaminepentaacetic acid (Zn-DTPA) is a chelating agent utilized for the decorporation of heavy metal and radionuclide contaminants from the body.[1] Traditionally administered intravenously, the development of an effective oral formulation presents a significant advancement for rapid, non-invasive treatment, particularly in large-scale contamination scenarios. The primary challenge in developing an oral dosage form of Zn-DTPA lies in its low oral bioavailability, which is estimated to be around 5%.[2][3] This is attributed to its classification as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low intestinal permeability.[3]
These application notes provide a comprehensive overview of the strategies and detailed protocols for developing and evaluating an effective oral formulation of Zn-DTPA. The focus is on overcoming the permeability barrier to enhance oral bioavailability and therapeutic efficacy.
Mechanism of Action
Zn-DTPA functions through a process of metal ion exchange. The zinc ion within the DTPA complex is displaced by other metal ions that have a higher binding affinity for the DTPA ligand.[1] This forms a stable, water-soluble metal-DTPA complex that is readily excreted from the body, primarily via the kidneys into the urine.[1][4]
Formulation Strategies for Enhanced Oral Bioavailability
Given Zn-DTPA's BCS Class III properties, formulation strategies must focus on improving its permeability across the intestinal epithelium. Two promising approaches are the use of permeation enhancers and advanced drug delivery systems.
Use of Permeation Enhancers
Permeation enhancers transiently and reversibly increase the permeability of the intestinal mucosa, thereby facilitating the absorption of poorly permeable drugs. A patented formulation for oral DTPA has identified caprylocaproyl macrogol-8-glycerides as an effective permeation enhancer.[2]
Table 1: Example of a Solid Oral Formulation for DTPA with a Permeation Enhancer
| Component | Function | Example Concentration (per unit dose) |
|---|---|---|
| Ca-DTPA or Zn-DTPA | Active Pharmaceutical Ingredient | 275 mg |
| Caprylocaproyl macrogol-8-glycerides | Permeation Enhancer | < 40% w/w of the composition |
| P-gp inhibitor (optional) | Efflux pump inhibitor | To be determined |
| Pharmaceutical Excipients | Binder, filler, etc. | As required |
Self-Double Emulsifying Drug Delivery System (SDEDDS)
A study on the oral delivery of Ca-DTPA, a close analog of Zn-DTPA, demonstrated a significant increase in bioavailability using a Self-Double Emulsifying Drug Delivery System (SDEDDS).[5][6][7] This system forms a water-in-oil-in-water (w/o/w) double emulsion in the gastrointestinal tract, encapsulating the hydrophilic drug in the inner aqueous phase and facilitating its transport across the intestinal membrane.
Table 2: Composition of an Optimized SDEDDS Formulation for Ca-DTPA
| Component | Role | Concentration (% w/w) |
|---|---|---|
| Aqueous Phase (containing Ca-DTPA) | Inner aqueous phase | 11.6 |
| Medium Chain Triglycerides & Oleic Acid | Oily phase | 70.9 |
| Span 80 | Lipophilic surfactant | 17.5 |
| Lecithin | Emulsifier | 16.0 |
| Tween 80 | Hydrophilic surfactant | 10.0 |
Experimental Protocols
Formulation Protocol: Solid Tablets with Permeation Enhancers (Hypothetical Example)
This protocol is a general guideline for the formulation of a solid oral dosage form of Zn-DTPA using a permeation enhancer.
Materials:
-
Zn-DTPA
-
Caprylocaproyl macrogol-8-glycerides
-
Microcrystalline cellulose (filler)
-
Crospovidone (disintegrant)
-
Magnesium stearate (lubricant)
Procedure:
-
Blending: Mix Zn-DTPA, microcrystalline cellulose, and crospovidone in a blender for 15 minutes.
-
Granulation: Add caprylocaproyl macrogol-8-glycerides to the powder blend and mix to form a homogenous wet mass.
-
Drying: Dry the wet mass at 50°C for 2 hours or until the desired moisture content is achieved.
-
Milling: Mill the dried granules to obtain a uniform particle size.
-
Lubrication: Add magnesium stearate to the granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press.
In Vitro Dissolution Testing Protocol
This protocol is essential for assessing the release of Zn-DTPA from the formulated tablet.
Apparatus: USP Apparatus 2 (Paddle) Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) or pH 6.8 phosphate buffer (simulated intestinal fluid) Temperature: 37 ± 0.5°C Paddle Speed: 50 rpm Sampling Time Points: 5, 10, 15, 30, 45, and 60 minutes Analytical Method: Quantification of dissolved Zn-DTPA using a validated LC-MS/MS method.
In Vitro Permeability Assay: Caco-2 Cell Model
The Caco-2 cell permeability assay is a reliable method to predict in vivo drug absorption.
Cell Culture:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test formulation (dissolved in transport buffer) to the apical side and fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time intervals.
-
Quantify the concentration of Zn-DTPA in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic and Efficacy Study Protocol in a Rat Model
This protocol outlines a study to evaluate the oral bioavailability and efficacy of the Zn-DTPA formulation.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old)
Study Design:
-
Group 1 (Oral Control): Oral administration of Zn-DTPA in saline.
-
Group 2 (Oral Test Formulation): Oral administration of the developed Zn-DTPA formulation.
-
Group 3 (IV Control): Intravenous administration of Zn-DTPA in saline.
Procedure:
-
Contamination (for efficacy study): Administer a known amount of a target heavy metal (e.g., a non-radioactive isotope for proof-of-concept) to the animals.
-
Dosing: Administer the respective formulations to each group.
-
Sample Collection:
-
Pharmacokinetics: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Efficacy: Collect urine and feces for 24-48 hours post-administration to measure heavy metal excretion.
-
-
Sample Analysis:
-
Quantify Zn-DTPA concentrations in plasma using a validated LC-MS/MS method.
-
Measure the concentration of the heavy metal in urine and feces using appropriate analytical techniques (e.g., ICP-MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability).
-
Compare the total excretion of the heavy metal between the different groups.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on oral formulations of DTPA analogs. This data can be used as a benchmark for the development of an oral Zn-DTPA formulation.
Table 3: Pharmacokinetic Parameters of Oral Ca-DTPA Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) |
|---|---|---|---|---|
| Ca-DTPA in Saline | - | - | - | ~5 |
| Ca-DTPA in SDEDDS | 1.8 ± 0.2 | 2 | 8.7 ± 0.9 | 14.52 |
Table 4: Analytical Method Parameters for Zn-DTPA Quantification
| Parameter | Plasma | Urine |
|---|---|---|
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Linear Concentration Range | 1-100 µg/mL | 10-2000 µg/mL |
| Intra- and Inter-day Precision | 1.8 to 14.6% | 1.8 to 14.6% |
| Accuracy | -4.8 to 8.2% | -4.8 to 8.2% |
Conclusion
The development of an effective oral formulation of Zn-DTPA is a critical step in enhancing preparedness for radiological and heavy metal contamination events. By employing strategies such as the use of permeation enhancers and advanced drug delivery systems like SDEDDS, the significant challenge of its low oral bioavailability can be overcome. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, formulate, and evaluate novel oral Zn-DTPA products with improved therapeutic potential. Rigorous in vitro and in vivo testing, as outlined, will be essential to ensure the safety, efficacy, and batch-to-batch consistency of any new oral formulation.
References
- 1. US7914767B2 - Oral DTPA for radionuclide chelation - Google Patents [patents.google.com]
- 2. CA2637215C - Oral dtpa for radionuclide chelation - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancing oral bioavailability of Ca-DTPA by self double emulsifying drug delivery system (SDEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Americium Chelation with Zn-DTPA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed experimental protocols and application notes for the chelation of americium (Am) using Zinc-DTPA (Pentetate zinc trisodium). Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelating agent used to accelerate the elimination of transuranic radionuclides like plutonium, curium, and americium from the body.[1][2] Zn-DTPA acts by exchanging its zinc ion for a metal with a higher binding affinity, such as americium.[3][4] The resulting stable Am-DTPA chelate is then excreted from the body, primarily through glomerular filtration into the urine.[3][5] These protocols are intended to guide researchers in designing and executing in vitro and in vivo experiments to evaluate the efficacy of Zn-DTPA for americium decorporation.
Mechanism of Action
Zn-DTPA facilitates the decorporation of americium through a process of metal ion exchange. The DTPA ligand possesses eight potential coordination sites, allowing it to form highly stable complexes with a variety of metal ions.[5] In the physiological environment, the zinc ion in the Zn-DTPA complex is displaced by americium (Am), for which DTPA has a significantly higher binding affinity (stability constant for Am-DTPA is 10^26.2 M^-1).[5][6] This newly formed, water-soluble Am-DTPA complex is metabolically inert and is rapidly cleared from the bloodstream by the kidneys and excreted in the urine.[3][5] The primary site of action for DTPA is the blood, where it intercepts americium that is circulating or in the process of redistributing from initial deposition sites, thereby preventing its uptake and long-term retention in tissues such as the liver and skeleton.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of Zn-DTPA in chelating americium.
Table 1: In Vivo Efficacy of Zn-DTPA in Animal Models
| Animal Model | Americium Form | Route of Contamination | Zn-DTPA Administration Route | Treatment Regimen | Efficacy | Reference |
| Hamsters | 241AmO2 and 241Am(NO3)3 | Inhalation | Inhalation | - | Effective in reducing lung content of Am. | [7] |
| Hamsters | 241AmO2 and 241Am(NO3)3 | Inhalation | Intravenous | - | Superior to inhalation for depleting systemic deposit. | [7] |
| Rats | 241Am citrate | Intravenous | Intravenous | Single 30 µmol/kg dose 1h post-contamination | ~43% of injected 241Am excreted in urine over 14 days (vs. 11% in control). | [6] |
| Rats | Inhaled Pu and Am nitrates | Inhalation | Oral | Repeated doses | As effective as repeated intravenous injection. | [8][9] |
| Beagle Dogs | 241Am(III)-citrate | Intravenous | Intravenous | 5 mg/kg daily for 14 days, starting 1 day post-contamination | ~10-fold increase in urinary and fecal excretion; ~8-fold decrease in liver content. | [10] |
Table 2: Comparative Efficacy of Different Zn-DTPA Administration Routes
| Administration Route | Advantage | Disadvantage | Efficacy Notes | Reference |
| Intravenous | High bioavailability, rapid systemic distribution. | Requires trained medical personnel. | Considered the most effective for systemic decorporation. | [7][11] |
| Inhalation (Nebulized) | Can be self-administered soon after intake, effective for lung contamination. | Lower systemic efficacy compared to IV. | Can reduce lung and body content of americium by up to 45- and 30-fold, respectively, by 28d after exposure with prompt and repeated administration. | [2][7] |
| Oral | Easiest method for mass-casualty scenarios. | Low bioavailability (~3-5%), higher dosages required. | Can be as effective as IV for inhaled nitrates with repeated dosing. | [8][9][12] |
Experimental Protocols
In Vitro: Competitive Binding Assay in Plasma
This protocol is designed to evaluate the ability of Zn-DTPA to chelate 241Am in a biological matrix by competing with endogenous plasma proteins.[13]
Materials:
-
Rat, beagle, or human plasma
-
241Am solution (e.g., 241Am nitrate)
-
Zn-DTPA stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cation-exchange filters
-
Gamma scintillation counter
Procedure:
-
Prepare a series of Zn-DTPA dilutions in PBS to achieve a range of final concentrations.
-
In microcentrifuge tubes, combine 385 µL of plasma, 8 µL of the respective Zn-DTPA dilution, and 7 µL of the 241Am solution.[13]
-
Incubate the samples at 37°C for a predetermined time (e.g., 1 hour) to allow for competitive binding to reach equilibrium.
-
Separate the DTPA-bound 241Am from the protein-bound 241Am. At physiological pH, the Am-DTPA complex is negatively charged and will pass through a cationic filter, while protein-bound and free Am will be retained.[12]
-
Filter the plasma samples through the cation-exchange filters.
-
Measure the radioactivity in the filtrate (representing Am-DTPA) and on the filter (representing protein-bound and free Am) using a gamma scintillation counter.
-
Calculate the percentage of 241Am chelated by Zn-DTPA at each concentration.
-
Plot the percentage of chelated 241Am against the Zn-DTPA concentration to generate a dose-response curve and determine the EC50 (50% maximal effective concentration).[12]
In Vivo: Americium Decorporation Study in Rodents
This protocol outlines an in vivo study to assess the efficacy of Zn-DTPA in promoting the excretion and reducing the tissue burden of 241Am in a rodent model.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
241Am citrate solution for injection
-
Sterile Zn-DTPA solution for injection (e.g., 30 µmol/kg)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation vials and cocktail
-
Gamma counter
-
Anesthesia and euthanasia supplies
-
Dissection tools
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions and metabolic cages for at least 3 days prior to the experiment.
-
Contamination: Administer a single intravenous injection of 241Am citrate to each animal via the tail vein.
-
Treatment Groups: Divide the animals into at least two groups:
-
Control Group: Receives an intravenous injection of sterile saline.
-
Zn-DTPA Group: Receives an intravenous injection of Zn-DTPA (e.g., 30 µmol/kg) at a specified time post-contamination (e.g., 1 hour).[6]
-
-
Sample Collection: House the animals in metabolic cages and collect urine and feces daily for a set period (e.g., 14 days).[6]
-
Euthanasia and Tissue Collection: At the end of the study period (e.g., day 14), euthanize the animals according to approved protocols. Perform a full necropsy and collect key tissues, including the liver, kidneys, spleen, and both femurs, as these are primary sites of americium deposition.[5][6]
-
Radioactivity Measurement:
-
Measure the radioactivity in the collected urine, feces, and tissue samples using a gamma counter.
-
Calculate the total percentage of the injected 241Am dose excreted in the urine and feces for each group.
-
Calculate the percentage of the injected 241Am dose retained in each organ.
-
-
Data Analysis: Statistically compare the cumulative excretion and tissue retention of 241Am between the control and Zn-DTPA treated groups to determine the efficacy of the chelation therapy.
Visualizations
Caption: Workflow for the in vitro competitive binding assay.
Caption: Workflow for the in vivo americium decorporation study.
Caption: Simplified signaling pathway for Zn-DTPA chelation.
References
- 1. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Americium Inhalational Exposure with Successful Chelation Therapy | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 3. orise.orau.gov [orise.orau.gov]
- 4. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decorporation of inhaled americium-241 dioxide and nitrate from hamsters using this compound and Puchel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zn-DTPA in Heavy Metal Detoxification Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc trisodium diethylenetriaminepentaacetate (Zn-DTPA) is a chelating agent recognized for its efficacy in the decorporation of certain heavy metals and radionuclides. It is particularly noted for its use in treating internal contamination with transuranic elements such as plutonium, americium, and curium.[1] Its application in the detoxification of other heavy metals like cadmium and lead is an active area of research.
These application notes provide a comprehensive overview of the use of Zn-DTPA in heavy metal detoxification research, including its mechanism of action, experimental protocols for in vivo and in vitro studies, and a summary of quantitative data from preclinical studies. The provided diagrams for signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the complex processes involved.
Mechanism of Action
The primary mechanism of Zn-DTPA in heavy metal detoxification involves a process of ion exchange. The DTPA ligand has a high affinity for multivalent metal ions. When Zn-DTPA is introduced into a biological system containing heavy metals with a higher binding affinity for DTPA than zinc, the zinc ion is displaced, and the heavy metal is chelated.[2][3] This newly formed, stable, and water-soluble heavy metal-DTPA complex is then readily excreted from the body, primarily through the kidneys via glomerular filtration and subsequent elimination in the urine.[2] This process effectively reduces the body burden of the toxic metal and mitigates its harmful effects. The stability constants of DTPA with various heavy metals are significantly higher than that with zinc, driving this exchange.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Zn-DTPA in reducing the burden of various heavy metals in preclinical studies.
Table 1: Efficacy of Oral Zn-DTPA in Reducing Cadmium Retention in Rats
| Animal Model | Age | Treatment Protocol | Organ | Reduction in Cadmium Retention | Reference |
| Albino Rats | 6 days (sucklings) | 3.64 mmol/kg Zn-DTPA orally, immediately after and 24h after ¹¹⁵ᵐCd administration | Whole Body & Gut | 7-9 times decrease | [4] |
| Kidney & Liver | 2-3 times decrease | [4] | |||
| Albino Rats | 6 weeks (older) | 3.64 mmol/kg Zn-DTPA orally, immediately after and 24h after ¹¹⁵ᵐCd administration | Whole Body, Gut & Organs | 4-5 times decrease | [4] |
Table 2: Efficacy of Zn-DTPA in a Mouse Model of Lead Intoxication
| Animal Model | Treatment Protocol | Sample | Effect | Reference |
| Mice with acute lead intoxication | Intraperitoneal injection of Zn-DTPA once daily for 5 consecutive days | Urine | Markedly increased lead content | [5] |
| Blood, Femur, Brain | Reduced lead content | [5] |
Experimental Protocols
In Vivo Studies
Protocol 1: Evaluation of Oral Zn-DTPA for Cadmium Detoxification in Rats
This protocol is based on the methodology described by Kostial et al. (1987).[4]
1. Animal Model:
-
Use albino rats of two different age groups: 6-day-old sucklings and 6-week-old adults.
-
House the animals in appropriate cages with access to standard laboratory diet and water ad libitum.
2. Materials:
-
¹¹⁵ᵐCdCl₂ solution for oral administration.
-
Zn-DTPA solution (3.64 mmol/kg) for oral administration.
-
Oral gavage needles suitable for rats of different ages.
-
Gamma counter for measuring radioactivity.
3. Procedure:
-
Administer a single oral dose of ¹¹⁵ᵐCdCl₂ to each rat using a gavage needle.
-
Immediately following cadmium administration, administer the first oral dose of Zn-DTPA (3.64 mmol/kg).
-
Administer a second oral dose of Zn-DTPA 24 hours after the cadmium administration.
-
Six days after the administration of ¹¹⁵ᵐCd, euthanize the animals.
-
Collect whole body, gut, kidneys, and liver for radioactivity measurement.
-
Measure the radioactivity in the collected samples using a gamma counter to determine the retention of ¹¹⁵ᵐCd.
Protocol 2: Evaluation of Intraperitoneal Zn-DTPA for Lead Detoxification in Mice
This protocol is based on the methodology described by a study on the effect of Zn-DTPA on lead excretion in mice.[5]
1. Animal Model:
-
Use adult mice.
-
Establish an acute lead intoxication model by a single intraperitoneal injection of lead acetate (e.g., 1 mg).[5]
2. Materials:
-
Lead acetate solution for intraperitoneal injection.
-
Zn-DTPA solution for intraperitoneal injection.
-
Metabolic cages for urine collection.
-
ICP-MS for lead concentration analysis.
3. Procedure:
-
Induce acute lead intoxication by injecting lead acetate intraperitoneally.
-
Four hours after lead administration, begin treatment with intraperitoneal injections of Zn-DTPA once daily for five consecutive days.
-
House the mice in metabolic cages to collect urine daily.
-
Sacrifice groups of mice on days 2, 4, and 6 of the experiment.
-
Collect whole blood, femur, and brain tissue.
-
Prepare all biological samples (urine, blood, femur, brain) for analysis, which may involve digestion with nitric acid.
-
Determine the lead concentration in the prepared samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
In Vitro Studies
Protocol 3: In Vitro Heavy Metal Chelation Assay using UV-Vis Spectrophotometry
This protocol provides a general framework for assessing the chelation of a heavy metal by Zn-DTPA in vitro.
1. Materials:
-
Zn-DTPA solution of known concentration.
-
A solution of the heavy metal salt to be tested (e.g., CdCl₂, Pb(NO₃)₂) of known concentration.
-
A suitable buffer solution to maintain a constant pH.
-
A chromogenic indicator that forms a colored complex with the heavy metal ion.
-
UV-Vis spectrophotometer.
-
Cuvettes.
2. Procedure:
-
Determine the optimal wavelength:
-
Prepare a solution containing the heavy metal and the chromogenic indicator in the buffer.
-
Scan the solution in the spectrophotometer to find the wavelength of maximum absorbance (λmax) of the metal-indicator complex.
-
-
Generate a standard curve:
-
Prepare a series of solutions with known concentrations of the heavy metal and a fixed concentration of the indicator.
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus heavy metal concentration to create a standard curve.
-
-
Chelation Assay:
-
Prepare a solution containing a known concentration of the heavy metal and the indicator.
-
Add a known concentration of the Zn-DTPA solution to the mixture.
-
Allow the reaction to reach equilibrium.
-
Measure the absorbance of the solution at the λmax.
-
-
Calculation:
-
The decrease in absorbance corresponds to the amount of heavy metal chelated by Zn-DTPA.
-
Using the standard curve, determine the concentration of the remaining free heavy metal in the solution.
-
Calculate the percentage of heavy metal chelated by Zn-DTPA.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Heavy Metal Toxicity
Heavy metals exert their toxic effects through various cellular and molecular mechanisms, often by interfering with essential signaling pathways.
Cadmium Toxicity: Cadmium is known to induce oxidative stress and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to apoptosis or other cellular damage.[6][7][8][9]
Caption: Cadmium-induced cellular toxicity pathway.
Lead Toxicity: Lead can interfere with calcium-dependent signaling pathways by mimicking calcium ions (Ca²⁺).[10][11][12] This interference can disrupt neurotransmitter release and other critical cellular functions.
Caption: Lead interference with calcium signaling.
Metallothionein Induction: Metallothioneins (MTs) are cysteine-rich proteins that play a crucial role in detoxifying heavy metals by binding to them. The expression of MT genes is induced by the presence of heavy metals through the activation of Metal-responsive Transcription Factor-1 (MTF-1).[2][3][13]
Caption: Heavy metal-induced metallothionein expression.
Experimental Workflows
In Vivo Chelation Study Workflow: This diagram outlines the typical steps involved in an in vivo study to evaluate the efficacy of a chelating agent like Zn-DTPA.
Caption: In vivo chelation study workflow.
In Vitro Chelation Assay Workflow: This diagram illustrates the general procedure for conducting an in vitro chelation assay.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. researchgate.net [researchgate.net]
- 3. Heavy Metal-induced Metallothionein Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [Effect of the chelator Zn-DTPA on the excretion of lead in lead intoxication mice detected with ICP-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK and mTOR pathways are involved in cadmium-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lead and Calcium – Lead Poisoning [sites.tufts.edu]
- 11. Lead-calcium interactions in cellular lead toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZnDTPA in Preclinical Research
Introduction
Zinc Trisodium Diethylenetriaminepentaacetate (ZnDTPA) is a chelating agent utilized to enhance the elimination of certain heavy metals and radionuclides from the body.[1][2] In preclinical research, this compound is primarily investigated for its efficacy as a decorporation agent for contaminants such as plutonium, americium, curium, and isotopes of zinc.[2][3][4] It functions by exchanging its zinc ion for a metal with a higher binding affinity, forming a stable, water-soluble complex that is then excreted through the kidneys.[5][6] These application notes provide an overview of dosage calculations, experimental protocols, and relevant data from preclinical studies involving this compound.
Mechanism of Action: Chelation
The therapeutic effect of this compound is not mediated by complex signaling pathways but by a direct chemical process known as chelation. This compound is a coordination complex where a central zinc ion is bonded to the multidentate ligand DTPA. When administered, this compound encounters other metal ions with a greater affinity for the DTPA ligand. This results in a displacement of the zinc ion and the formation of a new, more stable metal-DTPA complex. This new complex is water-soluble and is readily filtered by the glomerulus for excretion in the urine, thus preventing the toxic metal from depositing in tissues like bone, liver, and lungs.[7][5][6]
Caption: Chelation mechanism of this compound.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of this compound from various preclinical studies.
Table 1: this compound Dosages in Preclinical Toxicity Studies
| Animal Model | Route of Administration | Dosage | Study Duration | Observed Effects/Notes |
| Beagle Dogs | Oral (Tablet) | 840, 2520, 7560 mg/dog/day | 7 days | MTD > 7560 mg/dog/day (1325 mg/kg/day); NOAEL ≈ 1325 mg/kg/day. Minor emesis and diarrhea at higher doses.[8][9] |
| Sprague Dawley Rats | Oral Gavage (Suspension) | Up to 1000 mg/kg/day | - | NOAEL > 1000 mg/kg/day.[8][9] |
| Mice | Intravenous | 10 to 1,000 µmol/kg | Single dose | Acutely lethal doses estimated at >20 mmol/kg.[10] |
| Pregnant Mice | - | Up to 11.5 mmol/kg (31x human dose) | - | No evidence of impaired fertility or fetal harm; slight reduction in average birth weight.[4][5] |
Table 2: this compound Dosages in Preclinical Efficacy (Decorporation) Studies
| Animal Model | Contaminant | Route of Administration | Dosage | Key Findings |
| Wistar Rats | 65ZnCl2 | Intraperitoneal | 33 or 50 mg/kg | Doses correspond to recommended clinical doses. Significant decorporation efficacy observed. |
| Rodents | Plutonium | Intravenous | 10 to 1,000 µmol/kg | Ca-DTPA is more effective within the first hour of contamination; this compound is as effective as Ca-DTPA after 24 hours.[6][10] |
| Rodents | Plutonium, Americium | Inhalation | 2 µmol/kg | Reduced lung deposit of contaminants to 1-2% of that in untreated animals.[7][4] |
| Albino Rats (suckling and adult) | 115mCd | Oral | 3.64 mmol/kg | Significantly decreased whole body and organ retention of cadmium.[11] |
Table 3: Pharmacokinetic Parameters of this compound
| Animal Model | Route of Administration | Tmax | Cmax | AUClast | Notes |
| Beagle Dogs | Oral (Tablet) | 1 hour | Up to 270 µg/mL (after 7 days) | Dose-dependent but not dose-proportional | Rapid absorption observed.[8] |
| General (Animal Studies) | Oral | - | - | - | Approximately 5% absorption from the GI tract.[4][5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy for Radionuclide Decorporation in Rats
This protocol is based on studies evaluating the decorporation of 65ZnCl2 in Wistar rats.[12][3]
1. Animal Model:
-
Species: Male Wistar rats.
-
Acclimatization: House animals for at least one week prior to the experiment under standard conditions (air, light, water, temperature).
2. Materials:
-
This compound solution (sterile, for injection).
-
Radionuclide solution (e.g., 65ZnCl2 in a suitable vehicle).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Whole-body radioactivity counter.
3. Experimental Design:
-
Group 1 (Control): Administer the radionuclide (e.g., 0.037 MBq 65ZnCl2 per rat) via i.p. injection.
-
Group 2 (Low-Dose this compound): Administer this compound (e.g., 33 mg/kg) via i.p. injection 30 minutes prior to radionuclide contamination.
-
Group 3 (High-Dose this compound): Administer this compound (e.g., 50 mg/kg) via i.p. injection 30 minutes prior to radionuclide contamination.
-
Group 4 (Delayed Treatment): Administer the radionuclide. After a specified period (e.g., 12 days), begin daily i.p. administration of this compound (e.g., 50 mg/kg) for a set duration (e.g., 5 consecutive days).[12][3]
4. Procedure: a. Record the baseline weight of each animal. b. Administer this compound or vehicle to the respective groups via i.p. injection. c. After 30 minutes, administer the radionuclide to all animals via i.p. injection. d. For the delayed treatment group, follow the specified timeline. e. Measure the whole-body radioactivity of each animal at regular intervals (e.g., daily for 10 days) using a whole-body counter.
5. Data Analysis: a. Normalize the radioactivity counts for each animal to the initial measurement at time zero. b. Calculate the percentage of retained radioactivity over time for each group. c. Compare the retention curves between the control and treated groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests). d. The efficacy of decorporation is determined by the reduction in retained radioactivity in the treated groups compared to the control group.
Caption: Workflow for a preclinical decorporation study.
Protocol 2: Oral Toxicity Assessment of a Novel this compound Formulation in Dogs
This protocol is based on a study evaluating the toxicity of a new this compound tablet formulation in Beagle dogs.[8][9]
1. Animal Model:
-
Species: Male and female Beagle dogs.
-
Acclimatization: Acclimate dogs to the study conditions before the experiment begins.
2. Materials:
-
This compound tablet formulation.
-
Control placebo tablets.
-
Equipment for blood collection (for hematology and clinical chemistry).
-
Necropsy tools.
3. Experimental Design:
-
Group 1 (Control): Administer placebo tablets once daily for 7 days.
-
Group 2 (Low Dose): Administer this compound at a low dose (e.g., 840 mg/dog/day) once daily for 7 days.
-
Group 3 (Mid Dose): Administer this compound at a mid dose (e.g., 2520 mg/dog/day) once daily for 7 days.
-
Group 4 (High Dose): Administer this compound at a high dose (e.g., 7560 mg/dog/day) once daily for 7 days.
4. Procedure: a. Conduct a pre-study health screening of all animals. b. Record baseline body weight, hematology, and clinical chemistry parameters. c. Administer the assigned dose orally once daily for 7 consecutive days. d. Observe the animals daily for any clinical signs of toxicity (e.g., emesis, diarrhea, changes in behavior). e. Record body weight daily. f. On day 8, collect blood samples for final hematology and clinical chemistry analysis. g. Euthanize the animals and perform a full necropsy.
5. Data Analysis: a. Compare changes in body weight, hematology, and clinical chemistry parameters between the control and treated groups. b. Correlate any observed clinical signs with the dosage levels. c. Analyze necropsy findings for any treatment-related changes. d. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) based on the collected data.[8]
The preclinical evaluation of this compound requires careful consideration of the animal model, route of administration, and the specific experimental goals, whether for efficacy or safety assessment. The provided data and protocols offer a foundational framework for researchers and drug development professionals working with this important chelating agent. Dosages should be scaled appropriately based on the animal species and the intended human equivalent dose, keeping in mind the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. orise.orau.gov [orise.orau.gov]
- 6. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Zn-DTPA Treatment Regimens in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc trisodium diethylenetriaminepentaacetate (Zn-DTPA) is a chelating agent utilized for the decorporation of various heavy metal and radionuclide contaminants. Its application in long-term treatment regimens is of significant interest for scenarios requiring sustained reduction of toxic metal burdens. These notes provide a comprehensive overview of long-term Zn-DTPA treatment strategies in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Data Presentation
The following tables summarize quantitative data from various studies on long-term Zn-DTPA treatment in rodent models, focusing on dosage, administration route, duration, and observed effects.
Table 1: Efficacy of Long-Term Zn-DTPA Treatment in Rodent Models
| Rodent Model | Contaminant | Zn-DTPA Dosage | Administration Route | Treatment Duration | Key Efficacy Outcomes |
| Wistar Rats | ⁶⁵ZnCl₂ | 33 mg/kg or 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days (delayed treatment) | Significant decorporation of ⁶⁵Zn; repeated administration increased efficacy.[1][2][3] |
| Sprague-Dawley Rats | ²³⁹Pu citrate | 3 x 10⁻³ M in drinking water | Oral | Lifetime | Reduced incidence of osteosarcomas from 53% to 35%.[4] |
| Rats | ¹¹⁵mCd | 3.64 mmol/kg | Oral (gavage) | Two doses (immediately after and 24h after contamination) | In older rats, whole body, gut, and organ retention of cadmium was decreased 4-5 times.[5] |
| Rats | Inhaled Plutonium (Pu) and Americium (Am) nitrates | Not specified, but required a large molar excess of Zn-DTPA over Pu (>1 x 10⁶) | Oral | Not specified | As effective as repeated intravenous injection for decorporation.[6] |
| Rodents | Aerosolized Plutonium and Americium | 2 µmol/kg (inhalation) after initial Ca-DTPA | Inhalation | Twice weekly to day 26 or 27 | Reduced lung deposit of Pu and Am to 1-2% of that in untreated animals; systemic deposit in liver and skeleton reduced by half.[7] |
Table 2: Safety and Pharmacokinetics of Long-Term Zn-DTPA Treatment in Rodent Models
| Rodent Model | Zn-DTPA Dosage | Administration Route | Treatment Duration | Key Safety/Pharmacokinetic Findings |
| Rats | 30 µmol/kg | Intraperitoneal (i.p.) | Daily for 10 consecutive days | Did not induce deficiencies of essential metals; concentrations in liver, kidneys, brain, and femurs remained unchanged.[8] |
| Sprague-Dawley Rats | Up to 1000 mg/kg/day | Oral (gavage of crushed tablets) | Once daily | No-Observed-Adverse-Effect Level (NOAEL) was estimated to be greater than 1000 mg/kg/day.[9] |
| Beagle Dogs | 840, 2520, or 7560 mg/dog/day | Oral (tablets) | 7 consecutive days | Well-tolerated with minor toxicological effects (emesis and diarrhea); NOAEL considered to be approximately 1325 mg/kg/day.[9] |
| Sprague-Dawley Rats | Lifetime drinking of 3 x 10⁻³ M Zn-DTPA | Oral | Lifetime | Increased incidence of diffuse glomerulosclerosis (29% vs. 10% in controls) when given continuously at high amounts.[4] |
| Pregnant Mice | Up to 11.5 mmol/kg | Not specified | Not specified | No evidence of impaired fertility or harm to the fetus; slight reduction in average birth weight.[7] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Zn-DTPA for Radionuclide Decorporation in Rats
This protocol is based on studies investigating the decorporation of ⁶⁵Zn.[1][2][3]
1. Materials:
- Zn-DTPA (sterile, injectable grade)
- ⁶⁵ZnCl₂ solution
- Wistar rats (male, specific pathogen-free)
- Sterile saline solution (0.9% NaCl)
- Syringes (1 mL) and needles (25-gauge)
- Animal balance
- Whole-body gamma counter
2. Animal Handling and Acclimatization:
- House rats in standard conditions with ad libitum access to food and water.
- Allow for an acclimatization period of at least one week before the experiment.
3. Experimental Procedure:
- Contamination:
- Administer ⁶⁵ZnCl₂ to each rat via a single intraperitoneal (i.p.) injection. The exact activity will depend on the study design and detection limits of the gamma counter.
- Zn-DTPA Preparation:
- Prepare Zn-DTPA solutions at the desired concentrations (e.g., 33 mg/kg and 50 mg/kg) by diluting with sterile saline. The final injection volume should be consistent (e.g., 0.5 mL).
- Treatment Regimen (Delayed Intervention Example):
- Begin Zn-DTPA treatment 12 days after ⁶⁵ZnCl₂ contamination.
- Administer the prepared Zn-DTPA solution via i.p. injection once daily for five consecutive days.
- A control group should receive an equivalent volume of sterile saline.
- Monitoring:
- Measure the whole-body radioactivity of each rat daily using a gamma counter, starting from the first day of treatment until the end of the observation period (e.g., day 23 post-contamination).
- Data Analysis:
- Calculate the percentage of retained ⁶⁵Zn relative to the initial measurement.
- Compare the retention curves between the treated and control groups to determine the efficacy of Zn-DTPA.
Protocol 2: Oral Administration of Zn-DTPA for Heavy Metal Decorporation in Rats
This protocol is adapted from a study on cadmium decorporation.[5]
1. Materials:
- Zn-DTPA
- ¹¹⁵mCd solution
- Sprague-Dawley rats (6 weeks old)
- Oral gavage needles
- Syringes (1 mL)
- Animal balance
- Gamma counter for whole-body and organ-specific measurements
2. Animal Handling and Acclimatization:
- House rats individually in metabolic cages to allow for separate collection of urine and feces if required.
- Provide standard chow and water ad libitum.
- Acclimatize animals for at least one week.
3. Experimental Procedure:
- Contamination:
- Administer ¹¹⁵mCd orally to each rat using a gavage needle.
- Zn-DTPA Preparation:
- Prepare a solution of Zn-DTPA at the desired concentration (e.g., 3.64 mmol/kg).
- Treatment Regimen:
- Immediately after ¹¹⁵mCd administration, administer the prepared Zn-DTPA solution orally via gavage.
- Administer a second dose of Zn-DTPA 24 hours later.
- A control group should receive an equivalent volume of the vehicle (e.g., water) at the same time points.
- Sample Collection and Analysis:
- Six days after the initial contamination, euthanize the animals.
- Measure the radioactivity in the whole body.
- Dissect and collect organs of interest (e.g., kidneys, liver, gut) and measure their radioactivity.
- Data Analysis:
- Calculate the retention of ¹¹⁵mCd in the whole body and specific organs.
- Compare the retention between the Zn-DTPA treated group and the control group.
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of Zn-DTPA is extracellular chelation. It does not directly activate a specific signaling pathway but rather influences the availability of extracellular metal ions. The following diagrams illustrate this mechanism and the general context of cellular zinc homeostasis.
Caption: Mechanism of Zn-DTPA action in the extracellular space.
Caption: Overview of cellular zinc homeostasis and the influence of Zn-DTPA.
Experimental Workflow
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pathway for low zinc homeostasis that is conserved in animals and acts in parallel to the pathway for high zinc homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irpa.net [irpa.net]
- 6. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 7. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of ZnDTPA
Welcome to the technical support center for researchers investigating the enhancement of oral ZnDTPA (Pentetate Zinc Trisodium) bioavailability. This resource provides detailed answers to frequently asked questions and solutions to common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
The oral bioavailability of this compound is extremely poor, with estimates from animal studies suggesting only about 5% absorption.[1][2] This is primarily due to its physicochemical properties. This compound is a highly hydrophilic (water-loving), polar molecule. The intestinal epithelium, the primary barrier to drug absorption, is composed of a lipid bilayer membrane that favors the passage of lipophilic (fat-loving) compounds. This compound's structure hinders its ability to passively diffuse across the cell membranes (transcellular route) and its size and charge limit its passage through the tight junctions between cells (paracellular route). Following administration, it is rapidly distributed in the extracellular fluid and cleared efficiently by the kidneys.[3][4]
Q2: What are permeation enhancers and what are their primary mechanisms of action?
Permeation enhancers (PEs) are excipients included in formulations to transiently and reversibly increase the permeability of the intestinal epithelium, thereby improving the absorption of poorly permeable drugs like this compound.[5] They primarily work through two main pathways:[6][7]
-
Paracellular Route: These enhancers act on the tight junctions (TJs), which are protein complexes that seal the space between adjacent epithelial cells. By modulating TJ proteins, they temporarily increase the pore size, allowing hydrophilic molecules like this compound to pass through. Chelating agents such as EDTA are known to work this way by binding calcium ions essential for tight junction integrity.[8]
-
Transcellular Route: These enhancers interact directly with the enterocyte cell membrane. Surfactants, a major class of transcellular PEs, can insert into the lipid bilayer, disrupting its organization and increasing its fluidity, which facilitates drug passage directly through the cell.[5][6]
Q3: What are the major classes of permeation enhancers to consider for screening?
Several classes of PEs have been investigated, each with a distinct mechanism and potency.[5] A key challenge is finding an enhancer that provides significant efficacy without causing local toxicity or irreversible damage to the intestinal mucosa.[9][10]
| Enhancer Class | Primary Mechanism | Examples |
| Medium-Chain Fatty Acids | Paracellular & Transcellular | Sodium Caprate (C10), Sodium Caprylate (C8)[5][11] |
| Surfactants (Non-ionic) | Transcellular | Polyoxyethylene ethers, Sucrose esters[5] |
| Surfactants (Anionic) | Transcellular | Sodium Lauryl Sulfate (SLS) |
| Bile Salts | Transcellular & Paracellular | Sodium Deoxycholate, Sodium Taurocholate[5][8] |
| Chelating Agents | Paracellular | EDTA, EGTA[8] |
| Acylcarnitines | Transcellular | Lauroyl-carnitine |
| Chitosan Derivatives | Paracellular | Chitosan hydrochloride |
Q4: What is the standard in vitro model for evaluating intestinal permeability?
The most widely used and accepted in vitro model is the Caco-2 cell permeability assay .[12][13] Caco-2 is a human colorectal adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates to form a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine.[14] This model allows for the calculation of an apparent permeability coefficient (Papp), which is used to rank compounds and predict their in vivo absorption potential.[15]
Experimental Workflows & Mechanisms
Below are diagrams illustrating the typical experimental workflow for screening permeation enhancers and the mechanisms by which they function.
Troubleshooting Guide
Problem: My TEER (Transepithelial Electrical Resistance) values are low (< 300 Ω·cm²) or inconsistent across the Caco-2 monolayer.
-
Possible Cause: This indicates that the cell monolayer has not formed completely or that its integrity is compromised. Caco-2 cells require approximately 21 days post-seeding to fully differentiate and form the tight junctions necessary for a robust barrier.
-
Solution:
-
Confirm Cell Culture Conditions: Ensure cells are cultured for at least 21 days and that the medium is changed every 2-3 days.[16]
-
Check for Contamination: Visually inspect cells for any signs of microbial contamination.
-
Handle with Care: When taking measurements, be gentle to avoid physically disrupting the monolayer with the electrode tips.
-
Discard Plate: Do not use plates with low or inconsistent TEER values for transport experiments, as the results will be invalid.[15]
-
Problem: I am observing high cytotoxicity (low cell viability) with my chosen permeation enhancer.
-
Possible Cause: The concentration of the permeation enhancer is too high, causing irreversible damage or cell lysis. Efficacy and toxicity are often closely linked.[9][17]
-
Solution:
-
Perform a Concentration-Response Study: Test the enhancer across a wide range of concentrations (e.g., spanning several orders of magnitude) to identify its 'therapeutic window'—the concentration range where permeability is enhanced with minimal toxicity.[9][17]
-
Reduce Incubation Time: Shorten the exposure time of the cells to the enhancer during the transport study. The goal is reversible opening of junctions or membrane disruption.
-
Assess Recovery: After removing the enhancer, wash the cells and incubate them in fresh medium for several hours. Re-measure TEER to see if the barrier function recovers. A lack of recovery indicates irreversible damage.
-
Problem: The permeability (Papp) of this compound is still very low, even with enhancers that work for other molecules.
-
Possible Cause: this compound is a highly hydrophilic chelate, which presents a significant challenge even for potent enhancers. The paracellular pathway in Caco-2 cells is known to be tighter than in the human small intestine, which can lead to an underprediction of absorption for hydrophilic compounds.[18]
-
Solution:
-
Screen a Broader Range of Enhancers: Focus on enhancers known to have a strong effect on the paracellular pathway, such as sodium caprate (C10) or chelators like EDTA.[8][11]
-
Consider Alternative Models: If available, use more advanced co-culture (e.g., Caco-2/HT29-MTX) or 3D intestinal models, which may offer more physiologically relevant permeability barriers.[19][20]
-
Manage Expectations: Achieving high Papp values for this compound is difficult. Even a modest but statistically significant increase can be a positive result, as small improvements in vitro may translate to meaningful increases in bioavailability in vivo.
-
Problem: The total recovery of this compound in my Caco-2 assay is low (< 80%).
-
Possible Cause: Low recovery suggests that the compound is being "lost" during the experiment.[14]
-
Solution:
-
Investigate Non-Specific Binding: this compound, being a chelator, might bind to the plastic of the assay plate or the filter membrane. Run a control experiment without cells to quantify binding to the apparatus.
-
Check for Intracellular Accumulation: Lyse the Caco-2 cells at the end of the experiment and quantify the amount of this compound inside the cells. This will tell you if the compound is entering the cells but not being transported across to the basolateral side.
-
Confirm Analytical Method: Ensure your LC-MS/MS method is robust and not suffering from matrix effects from the transport buffer or cell lysate.[21][22] this compound is not expected to be significantly metabolized by Caco-2 cells.[1]
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol outlines a bidirectional permeability assay to determine the Papp and efflux ratio.
-
Cell Culture:
-
Seed Caco-2 cells at a density of 6 x 104 cells/cm² onto Transwell® polycarbonate filter inserts (e.g., 12-well format, 0.4 µm pore size).
-
Culture for 21-25 days in a humidified incubator (37°C, 5% CO₂), replacing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well using an epithelial volt-ohm meter. Only use monolayers with TEER values > 300 Ω·cm².[15]
-
-
Transport Experiment:
-
Gently wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
For A→B (Apical to Basolateral) Transport: Add HBSS containing this compound (e.g., 10 µM) with and without the selected permeation enhancer to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For B→A (Basolateral to Apical) Transport: Add HBSS containing the test solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker for a set time (e.g., 2 hours).
-
At the end of the incubation, take samples from both donor and receiver chambers for analysis.
-
-
Sample Analysis & Calculation:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[21]
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where: (dQ/dt) is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B) . An ER > 2 suggests active efflux.[14]
-
| Papp (x 10-6 cm/s) | Predicted Human Absorption |
| < 1 | Low (< 30%) |
| 1 - 10 | Moderate (30 - 70%) |
| > 10 | High (> 70%) |
Table adapted from general Caco-2 classification guidelines.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol assesses the impact of permeation enhancers on Caco-2 cell viability.
-
Cell Seeding: Seed Caco-2 cells in a 96-well flat-bottom plate and allow them to reach ~80% confluency.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the permeation enhancer. Include a positive control (e.g., Triton™ X-100 for cell lysis) and a negative control (medium only).
-
Incubation: Incubate for the same duration as the transport experiment (e.g., 2 hours) at 37°C.
-
MTT Addition: Remove the treatment medium, wash cells with PBS, and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control (untreated cells).
References
- 1. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. orise.orau.gov [orise.orau.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Safe and effective permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical evaluation of permeation enhancers for oral mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alsiano.com [alsiano.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an improved three-dimensional in vitro intestinal mucosa model for drug absorption evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Stable ZnDTPA Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of stable Zinc-DTPA (ZnDTPA) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the approved composition of a stable this compound injection solution?
A1: The approved pentetate zinc trisodium (Zn-DTPA) injection is a sterile, clear, colorless, and hyperosmolar solution. Each milliliter contains the equivalent of 200 mg of pentetate zinc trisodium, prepared from pentetic acid, zinc oxide, and sodium hydroxide in water for injection. The pH of the solution is adjusted with sodium hydroxide to a range of 6.5 to 7.5.[1]
Q2: What is the recommended storage condition for this compound solutions?
A2: this compound solutions should be stored at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[2]
Q3: Why is the pH of the this compound solution critical for its stability?
A3: The pH of the solution is a critical factor in maintaining the stability of the this compound complex and preventing precipitation. The approved pH range for this compound injection is 6.5 to 7.5.[1] Outside of the optimal pH range, the stability of the chelate may be compromised, potentially leading to the precipitation of zinc salts or the degradation of the DTPA ligand. For instance, in highly acidic conditions, the carboxyl groups of DTPA may become protonated, reducing its chelating efficiency. Conversely, in highly alkaline conditions, the formation of insoluble zinc hydroxide may occur.
Q4: Can this compound solutions be sensitive to light?
A4: While specific studies on the photodegradation of this compound are limited, related iron (III) DTPA complexes are known to be highly susceptible to photodegradation, especially under UV and blue light.[3] This suggests that this compound solutions may also be sensitive to light, potentially leading to the degradation of the DTPA ligand. Therefore, it is recommended to protect this compound solutions from light during storage and handling.
Q5: What are the potential degradation pathways for DTPA?
A5: The photodegradation of the DTPA molecule, particularly in the presence of metal ions like iron, can lead to the formation of various degradation products. These can include diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, and other smaller amine and acetate residues.[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) are necessary to fully elucidate the degradation pathways of this compound.[4][5]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the this compound Solution
Possible Causes:
-
Incorrect pH: The pH of the solution is outside the optimal range of 6.5 to 7.5.
-
Low Temperature: Storage at temperatures below the recommended range may cause precipitation.
-
Interaction with Excipients: Incompatibility with other formulation components.
-
Leaching from Container Closure System: Interaction with the container or stopper may introduce ions that form insoluble complexes.
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of the solution. If it is outside the 6.5-7.5 range, adjust it using a suitable agent like sodium hydroxide.
-
Check Storage Conditions: Ensure the solution is stored within the recommended temperature range of 15°C to 30°C.[2]
-
Review Formulation Components: Evaluate the compatibility of all excipients in the formulation. Simplify the formulation if possible to identify the source of incompatibility.
-
Container Compatibility Study: Conduct studies to assess the potential for leaching from the container and closure system. Consider using alternative packaging materials if necessary.
-
Visual Inspection: Parenteral drug products should be visually inspected for particulate matter prior to administration. If particles are observed after opening the ampoule, the product may be filtered through a sterile filter.[6][7]
Issue 2: Discoloration of the this compound Solution
Possible Causes:
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the DTPA ligand, leading to discoloration.
-
Oxidation: Presence of oxidative agents or exposure to oxygen can lead to degradation.
-
Trace Metal Impurities: The presence of trace metals, such as iron, can catalyze degradation reactions.
Troubleshooting Steps:
-
Protect from Light: Store the solution in light-protected containers (e.g., amber vials) and minimize exposure to light during handling and manufacturing.
-
Use of Antioxidants: Consider the addition of a suitable antioxidant to the formulation, if compatible.
-
Control of Raw Material Quality: Use high-purity raw materials with low levels of trace metal impurities.
-
Inert Atmosphere: During manufacturing, consider blanketing the solution with an inert gas like nitrogen to minimize exposure to oxygen.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| pH of Solution | 6.5 - 7.5 | [1] |
| Storage Temperature | 15°C - 30°C (59°F - 86°F) | [2] |
| Concentration | 200 mg/mL of pentetate zinc trisodium | [1] |
Experimental Protocols
Stability-Indicating Analytical Method (LC-MS/MS)
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for the quantification of this compound and its potential degradation products.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Column: A suitable stationary phase, such as a Proteonavi C18 column (250 mm × 4.6 mm, 5 μm), can be used for separation.[8]
-
Mobile Phase: A mobile phase consisting of a mixture of methanol, ammonium formate buffer (e.g., 2 mM, pH 6.3), and ammonia solution can be optimized for efficient separation.[8]
-
Flow Rate: A typical flow rate would be around 0.45 mL/min.[8]
-
Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of this compound and its degradation products.
-
Validation: The method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the this compound molecule.
Methodology:
-
Stress Conditions: Expose the this compound solution to a variety of stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., storage at 80°C for 48 hours.
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., LC-MS/MS as described above).
-
Identification of Degradants: Characterize any significant degradation products using techniques such as mass spectrometry and NMR.
Visualizations
Caption: Chelation of a zinc ion by the DTPA ligand to form a stable complex.
References
- 1. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Zn-DTPA-Induced Essential Trace Metal Depletion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the depletion of essential trace metals, specifically magnesium (Mg) and manganese (Mn), during experiments involving the chelating agent Zinc-DTPA (Zn-DTPA).
Frequently Asked Questions (FAQs)
Q1: What is Zn-DTPA and what is its primary mechanism of action?
A1: Pentetate zinc trisodium (Zn-DTPA) is a chelating agent. Its primary function is to bind to heavy metal ions in the body, forming stable, water-soluble complexes that are then excreted through the kidneys.[1] The DTPA component of the molecule exchanges its zinc ion for a metal with a higher binding affinity, such as plutonium, americium, or curium, facilitating their removal from the body.[1][2]
Q2: What is the primary concern regarding essential trace metals when using Zn-DTPA?
A2: While effective at removing target heavy metals, prolonged treatment with Zn-DTPA can also lead to the depletion of endogenous essential trace metals, particularly magnesium and manganese.[3][4][5] This occurs because DTPA can also bind to these essential metals, leading to their increased excretion in the urine.
Q3: Is Zn-DTPA more or less likely to cause trace metal depletion compared to Calcium-DTPA (Ca-DTPA)?
A3: Zn-DTPA is considered to have less toxicity regarding trace metal depletion compared to Ca-DTPA.[6] Ca-DTPA is more potent in the first 24 hours after contamination but also causes a greater loss of essential metals.[7] Therefore, Zn-DTPA is often preferred for maintenance therapy.[8]
Q4: What are the clinical signs of magnesium and manganese depletion?
A4: While specific clinical signs directly attributable to Zn-DTPA-induced depletion are not extensively detailed in the literature, general symptoms of magnesium deficiency can include muscle cramps, fatigue, and weakness. Manganese deficiency may manifest as impaired growth, skeletal abnormalities, and altered metabolism. It is crucial to monitor serum levels to preemptively address any depletion.
Q5: How should I monitor essential trace metal levels during my experiments?
A5: It is recommended to closely monitor serum electrolytes and essential metals throughout the course of Zn-DTPA treatment.[3][4] This typically involves collecting blood samples and analyzing the serum concentrations of magnesium and manganese using sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low cell viability or animal health deterioration. | Depletion of essential trace metals (Mg, Mn) below critical levels. | 1. Immediately collect serum/plasma samples for trace metal analysis. 2. Temporarily suspend Zn-DTPA administration. 3. Administer mineral supplements as recommended (see Table 2). 4. Re-evaluate the Zn-DTPA dosage and frequency. |
| High variability in trace metal measurements between samples. | Sample contamination or improper sample handling. | 1. Review the detailed experimental protocol for sample collection and preparation. 2. Ensure the use of trace-metal-free collection tubes and acid-washed labware.[2] 3. Implement stringent quality control procedures, including the use of blanks and certified reference materials.[1][11] |
| Trace metal levels do not increase despite supplementation. | 1. Inadequate supplement dosage. 2. Poor bioavailability of the supplement. 3. Continued high-dose Zn-DTPA administration. | 1. Re-evaluate the supplementation strategy and consider increasing the dose or changing the form of the mineral supplement. 2. Stagger the administration of Zn-DTPA and mineral supplements to maximize absorption. 3. Consult relevant literature for optimal supplementation protocols in the specific animal model. |
| Difficulty in establishing a baseline for trace metal levels. | Natural biological variability within the animal cohort. | 1. Ensure a sufficiently large sample size to account for individual variations. 2. Acclimatize animals to the housing and diet for a stable period before initiating the experiment. 3. Collect multiple baseline samples to establish a reliable average and standard deviation. |
Data Summary
Table 1: Effects of DTPA on Essential Trace Metal Excretion
| Chelating Agent | Affected Essential Metals | Route of Excretion | Notes |
| Zn-DTPA | Magnesium (Mg), Manganese (Mn) | Urine | Less depletion compared to Ca-DTPA.[6] |
| Ca-DTPA | Zinc (Zn), Magnesium (Mg), Manganese (Mn) | Urine | More significant depletion of trace metals, especially Zinc.[8][9] |
Table 2: General Recommendations for Mineral Supplementation
| Mineral | Recommended Daily Allowance (Adult Human) | Supplementation Considerations during Zn-DTPA Therapy |
| Magnesium (Mg) | 310-420 mg[12] | Specific dosage for mitigating Zn-DTPA effects is not well-established. Monitor serum levels and adjust supplementation as needed. Oral supplements are available. |
| Manganese (Mn) | 1.8-2.3 mg | Specific dosage for mitigating Zn-DTPA effects is not well-established. Monitor serum levels and adjust supplementation as needed. Oral supplements are available. |
Note: These are general recommendations for humans and should be adapted based on the specific animal model, body weight, and experimental conditions. Researchers should establish their own optimal supplementation dosages based on empirical data.
Experimental Protocols
Protocol 1: Monitoring Serum Trace Metal Levels
This protocol outlines the procedure for collecting and analyzing serum samples to monitor magnesium and manganese levels during Zn-DTPA administration.
1. Sample Collection:
- Collect whole blood from the experimental animals at designated time points (e.g., baseline, and at regular intervals during Zn-DTPA treatment).
- Use trace-metal-free blood collection tubes (e.g., royal blue top tubes with no additive or with EDTA, depending on the specific analysis requirements).
- To avoid contamination, ensure the puncture site is clean and use a clean needle for each animal.[13]
2. Serum Preparation:
- Allow the blood to clot at room temperature for 30-60 minutes.
- Centrifuge the tubes at 1000-2000 x g for 10-15 minutes at 4°C.
- Carefully aspirate the serum using a trace-metal-free pipette tip and transfer it to a pre-labeled, acid-washed polypropylene tube.
- Store the serum samples at -80°C until analysis.
3. Sample Digestion (for ICP-MS Analysis):
- In a clean hood, add 100 µL of serum to a 15 mL polypropylene tube.[9]
- Add 200 µL of high-purity 65% nitric acid (HNO₃) and 100 µL of hydrogen peroxide (H₂O₂).[9]
- Vortex the mixture briefly.
- Heat the tubes at 60°C for 90 minutes in a heating block or water bath to digest the organic matrix.[9]
- After cooling, dilute the samples with ultrapure water to a final volume suitable for your ICP-MS instrument (e.g., 2.5 mL).[9]
4. ICP-MS Analysis:
- Prepare calibration standards using certified reference materials for magnesium and manganese.
- Use an internal standard (e.g., rhodium, iridium) added to all samples and standards to correct for instrumental drift.[9]
- Analyze the samples using a validated ICP-MS method.
- Include quality control samples (blanks, certified reference materials) in each analytical run to ensure data accuracy and precision.[1][11]
Protocol 2: Evaluating Zn-DTPA Efficacy and Trace Metal Depletion in an Animal Model
This protocol provides a framework for an in vivo study to assess the decorporation efficacy of Zn-DTPA and its impact on essential trace metal homeostasis.
1. Animal Model and Acclimation:
- Select an appropriate animal model (e.g., rats, mice).
- House the animals in a controlled environment with a standard diet and water ad libitum.
- Allow for an acclimation period of at least one week before the start of the experiment.
2. Experimental Groups:
- Control Group: Receives the vehicle (e.g., saline) only.
- Heavy Metal Contamination Group: Receives the heavy metal of interest (e.g., a plutonium surrogate) but no treatment.
- Zn-DTPA Treatment Group: Receives the heavy metal and subsequent treatment with Zn-DTPA.
- Zn-DTPA + Supplementation Group: Receives the heavy metal, Zn-DTPA treatment, and mineral supplementation (Mg and Mn).
3. Administration:
- Administer the heavy metal via a relevant route (e.g., intravenous, intraperitoneal).
- Administer Zn-DTPA according to the desired experimental regimen (e.g., dose, frequency, route of administration). A common intravenous dose is 1.0 gram for adults and adolescents, and 14 mg/kg for children.[2][3]
- Administer mineral supplements orally or via the appropriate route.
4. Sample Collection:
- Collect urine and feces at regular intervals to measure the excretion of the target heavy metal and essential trace metals.
- Collect blood samples at baseline and at specified time points during and after treatment to monitor serum levels of essential trace metals.
- At the end of the study, collect tissues (e.g., liver, kidney, bone) to determine the residual heavy metal burden and trace metal concentrations.
5. Analysis:
- Analyze urine, feces, and tissue samples for the target heavy metal using appropriate radiometric or mass spectrometric techniques.
- Analyze serum and tissue samples for magnesium and manganese using ICP-MS as described in Protocol 1.
6. Data Evaluation:
- Calculate the decorporation efficacy of Zn-DTPA by comparing the heavy metal excretion and retention in the treated versus untreated groups.
- Compare the serum and tissue levels of magnesium and manganese across all groups to quantify the extent of depletion and the effectiveness of the supplementation strategy.
Visualizations
Caption: Mechanism of Zn-DTPA chelation and trace metal depletion.
Caption: Workflow for an in vivo study of Zn-DTPA effects.
Caption: Troubleshooting logic for adverse events during experiments.
References
- 1. utak.com [utak.com]
- 2. wadsworth.org [wadsworth.org]
- 3. toolify.ai [toolify.ai]
- 4. scispace.com [scispace.com]
- 5. orise.orau.gov [orise.orau.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. EFFECTS OF Zn-DTPA ON ESSENTIAL TRACE METALS IN RATS (1994) | Itaru Sato | 4 Citations [scispace.com]
- 8. irpa.net [irpa.net]
- 9. ICP-MS trace element analysis in serum and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Trace Elements | Quality Assurance/Quality Control [traceelements.com]
- 12. Magnesium Dosage: How Much Should You Take per Day? [healthline.com]
- 13. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing ZnDTPA chelation efficacy for different radionuclides
Technical Support Center: Optimizing Zn-DTPA Chelation Efficacy
Welcome to the technical support center for optimizing Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) chelation for different radionuclides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, troubleshooting, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Zn-DTPA in chelating radionuclides?
A1: Zn-DTPA is a chelating agent that operates via a transchelation or exchange mechanism. The DTPA molecule is pre-complexed with a zinc ion. When it encounters a radionuclide (metal ion) with a higher binding affinity (stability constant) for DTPA, the zinc ion is displaced, and the radionuclide forms a new, more stable complex with the DTPA molecule.[1][2][3][4] This stable, water-soluble radiometal-DTPA complex is then biologically inert and can be efficiently eliminated from the body, primarily through glomerular filtration and excretion in the urine.[1][2][3]
Q2: For which radionuclides is Zn-DTPA an effective chelating agent?
A2: Zn-DTPA is officially indicated for increasing the elimination of internal contamination with plutonium (Pu), americium (Am), and curium (Cm).[1][3][5] Its effectiveness is based on forming stable chelates with these transuranium elements.[2][6] However, it is generally not effective for uranium, neptunium, or radioactive iodine.[1][3] The acyclic CHX-A” DTPA has also been shown to be effective for sequestering radionuclides like ⁸⁶/⁹⁰Y, ²¹²/²¹³Bi, ¹¹¹In, and ¹⁷⁷Lu with high in vivo stability.[7]
Q3: What is the difference between Ca-DTPA and Zn-DTPA, and when should each be used?
A3: Both are effective chelators, but their application timing and side-effect profiles differ.
-
Ca-DTPA (Calcium-DTPA): It is more effective than Zn-DTPA within the first 24 hours after internal contamination and is recommended as the initial dose if available.[5][8] However, Ca-DTPA is a less specific chelating agent and can lead to the depletion of essential endogenous metals, particularly zinc and manganese.[5][9][10]
-
Zn-DTPA (Zinc-DTPA): After the first 24 hours, Zn-DTPA and Ca-DTPA have similar efficacy.[5] Zn-DTPA is preferred for maintenance or delayed therapy because it has a lower risk of depleting the body's essential mineral stores, making it safer for prolonged use.[5][11] If Ca-DTPA is unavailable initially, treatment should begin with Zn-DTPA.[1][5]
Q4: What are the critical factors that influence the efficacy of the chelation reaction?
A4: Several factors significantly impact the success of chelation:
-
pH: The pH of the reaction medium is crucial. DTPA's chelation ability is enhanced at higher pH levels.[12] For many radiolabeling procedures, a pH range of 4.5 to 7.5 is often cited, depending on the specific radionuclide and protocol.[1][13]
-
Stability Constants: The efficacy of transchelation depends on the relative stability constants (Log K) of the DTPA complexes. A radionuclide must have a higher stability constant with DTPA than zinc (Log K ≈ 18.75) to be effectively chelated.[2][14]
-
Concentration: The concentration of the DTPA chelating agent can affect the chelation force. Higher concentrations can chelate more metal ions from the solution.[12]
-
Time of Administration: Chelation is most effective when administered as soon as possible after contamination, while the radionuclides are still circulating in body fluids.[1][3] Efficacy decreases as radionuclides become sequestered in tissues like the liver and bone.[1]
Troubleshooting Guide
Problem: My radiolabeling yield is consistently low.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer. The optimal pH for DTPA chelation is often slightly acidic to neutral (pH 4.5-7.5), but this can vary by radionuclide.[1][13] Adjust the pH incrementally and re-run the reaction. |
| Competing Metal Ion Contamination | Use high-purity water and reagents. Ensure all glassware is acid-washed to remove trace metal contaminants that can compete with the radionuclide for DTPA binding sites. |
| Low-Quality Radionuclide | The radionuclide solution may contain metallic impurities. Analyze the radionuclide stock for purity. Consider using a different supplier or a fresh batch. |
| Suboptimal Molar Ratio | Optimize the molar ratio of DTPA to the radionuclide. An excess of the chelating agent is typically used, but a very large excess is not always better and can introduce other issues. |
| Reaction Time/Temperature | While many DTPA labeling reactions occur rapidly at room temperature (5-20 minutes), some radionuclides may require longer incubation times or gentle heating.[13] Perform a time-course experiment to determine the optimal reaction time. |
Problem: The radiolabeled complex shows poor in vivo stability (transchelation).
| Potential Cause | Troubleshooting Step |
| Insufficient Thermodynamic Stability | The radionuclide-DTPA complex may not be stable enough to resist transchelation by endogenous metals or proteins in vivo. While DTPA is effective for many ions, macrocyclic chelators like DOTA may offer higher in vivo stability for certain radionuclides.[13][15] |
| Presence of Other Chelators | Ensure the formulation does not contain other competing chelating agents. |
| Improper Formulation | The final formulation pH and buffer components can impact stability. Ensure the final product is formulated in a biocompatible buffer that does not promote dissociation of the complex. |
Problem: I am seeing unexpected spots/peaks during quality control analysis (Radio-TLC/HPLC).
| Potential Cause | Troubleshooting Step |
| Radiochemical Impurities | These can include unbound "free" radionuclide, hydrolyzed-reduced forms, or colloids.[16][17] These impurities will have different migration patterns (Rf values) in TLC or retention times in HPLC. |
| Incorrect QC Method | Ensure your quality control method (e.g., stationary phase, mobile phase for TLC) is validated to separate the desired radiolabeled complex from all potential impurities.[16][18] For example, in ⁹⁹ᵐTc-DTPA analysis, one solvent system separates ⁹⁹ᵐTc-DTPA from free pertechnetate (⁹⁹ᵐTcO₄⁻) and another separates it from reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).[16] |
| Radiolysis | High radioactivity concentrations can cause the labeled compound to break down (radiolysis), creating impurities. This is more common with therapeutic radionuclides. HPLC is often superior to radio-TLC for identifying products of radiolysis.[18] Consider adding a quencher or radical scavenger to the formulation. |
Quantitative Data
Table 1: Stability Constants of DTPA with Various Metal Ions
A higher Log K value indicates a more stable complex. For Zn-DTPA to be effective, the target radionuclide must have a Log K value significantly greater than that of Zn²⁺.
| Metal Ion | Log K Value | Reference |
| Gd³⁺ | 22.46 | [14] |
| Hg²⁺ | 27.00 | [14] |
| Pb²⁺ | 18.80 | [14] |
| Zn²⁺ | 18.75 | [14] |
| Co²⁺ | 18.40 | [14] |
| Ca²⁺ | 10.74 | [14] |
| In³⁺ | High | [13] |
| Pu, Am, Cm | High | [2][4] |
Table 2: Typical Experimental Conditions for Radionuclide Chelation with DTPA
| Parameter | Typical Value / Range | Notes |
| pH | 4.5 - 7.5 | Highly dependent on the specific radionuclide.[1][13] |
| Temperature | Room Temperature (~25 °C) | Gentle heating may be required in some cases.[13] |
| Reaction Time | 5 - 30 minutes | Reaction is typically rapid.[13] |
| Chelator Form | Zn-DTPA or Ca-DTPA | Choice depends on application and timing.[5] |
| Molar Ratio | Ligand in excess | Ensures complete complexation of the radionuclide. |
| Solvent | Saline, Acetate, or Citrate Buffer | Must be free of competing metal ions. |
Experimental Protocols
Protocol 1: General Method for Radiolabeling with DTPA
This is a generalized protocol. Specific activities, volumes, and incubation times must be optimized for each radionuclide and application.
-
Reagent Preparation:
-
Prepare a stock solution of Zn-DTPA in high-purity water or a suitable buffer (e.g., 0.1 M sodium acetate).
-
Ensure the pH of the DTPA solution and the radionuclide solution are adjusted to the desired reaction pH (e.g., 5.5).
-
-
Reaction Setup:
-
In a sterile, acid-washed reaction vial, add the required volume of the Zn-DTPA stock solution.
-
Add the radionuclide solution to the vial. The volume should be minimal to keep concentrations high.
-
-
Incubation:
-
Gently mix the contents of the vial.
-
Incubate at room temperature for 15-30 minutes. Protect from light if the compound is light-sensitive.
-
-
Post-Reaction Quenching (Optional):
-
For some formulations, a quencher solution may be added to stop the reaction or scavenge radicals, especially for high-activity therapeutic agents.[18]
-
-
Quality Control:
-
Immediately perform quality control analysis (e.g., Radio-TLC or HPLC) to determine the radiochemical purity (RCP).
-
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This protocol is a common method for assessing the radiochemical purity of ⁹⁹ᵐTc-labeled radiopharmaceuticals like ⁹⁹ᵐTc-DTPA.[16][17]
-
Materials:
-
ITLC strips (e.g., silica gel impregnated glass fiber).
-
Two chromatography tanks with lids.
-
Mobile Phase A: Methyl Ethyl Ketone (MEK) or Acetone.
-
Mobile Phase B: 0.9% Saline.
-
-
Procedure:
-
Add a small amount of Mobile Phase A and B to their respective tanks and allow the atmosphere to saturate.
-
Apply a small spot (1-2 µL) of the radiolabeled product about 1 cm from the bottom of two ITLC strips. Do not allow the spot to air dry.[19]
-
Place one strip in Tank A and the other in Tank B.
-
Allow the solvent front to travel near the top of the strips.
-
Remove the strips and mark the solvent front.
-
-
Analysis:
-
Cut the strips in half (origin and solvent front) and count the radioactivity of each section in a well counter, or use a radiochromatography scanner.
-
In System A (MEK/Acetone): Free pertechnetate (⁹⁹ᵐTcO₄⁻) moves with the solvent front (Rf ≈ 1.0), while ⁹⁹ᵐTc-DTPA and hydrolyzed ⁹⁹ᵐTcO₂ remain at the origin (Rf ≈ 0.0).
-
In System B (Saline): Both free pertechnetate and ⁹⁹ᵐTc-DTPA move with the solvent front (Rf ≈ 1.0), while hydrolyzed ⁹⁹ᵐTcO₂ remains at the origin (Rf ≈ 0.0).
-
-
Calculation:
-
% Free ⁹⁹ᵐTcO₄⁻ = (Counts at solvent front in A / Total counts in A) x 100
-
% Hydrolyzed ⁹⁹ᵐTcO₂ = (Counts at origin in B / Total counts in B) x 100
-
% Radiochemical Purity (RCP) = 100% - (% Free ⁹⁹ᵐTcO₄⁻) - (% Hydrolyzed ⁹⁹ᵐTcO₂)
-
Acceptable RCP for most agents is typically >90%.[17]
-
Visualizations
Caption: The transchelation process where a radionuclide displaces zinc from the DTPA complex.
Caption: A logical workflow for troubleshooting common causes of low radiolabeling yield.
Caption: A standard workflow for the quality control testing of a radiopharmaceutical batch.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 3. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 6. US7914767B2 - Oral DTPA for radionuclide chelation - Google Patents [patents.google.com]
- 7. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ca-dtpa.com [ca-dtpa.com]
- 9. researchgate.net [researchgate.net]
- 10. irpa.net [irpa.net]
- 11. Search results [inis.iaea.org]
- 12. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. richardsemelka.com [richardsemelka.com]
- 15. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
side effects and toxicity of long-term ZnDTPA administration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity associated with the long-term administration of Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA).
Frequently Asked Questions (FAQs)
Q1: What is Zn-DTPA and what is its primary use?
A1: Pentetate zinc trisodium (Zn-DTPA) is a chelating agent.[1] Its primary use is for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of their elimination from the body.[1][2]
Q2: What are the known side effects of long-term Zn-DTPA administration?
A2: Long-term treatment with Zn-DTPA is generally well-tolerated.[3] The most significant side effect is the potential for depletion of the body's stores of endogenous essential metals, particularly magnesium and manganese.[1][4] Clinical data from 646 individuals who received either Ca-DTPA or Zn-DTPA showed that 19 (6.1%) reported at least one adverse event.[5][6] For one individual treated with Zn-DTPA, reported side effects included headache, lightheadedness, and pelvic pain.[1][7] When administered repeatedly with short intervals, side effects such as nausea, vomiting, diarrhea, fever, chills, headaches, itching, and muscular cramps may occur.[8]
Q3: Is Zn-DTPA considered toxic?
A3: Zn-DTPA has low acute toxicity.[8] It is considered less toxic than its calcium counterpart, Ca-DTPA, especially for long-term therapy, as it causes less depletion of essential trace metals.[1][6] Animal studies have shown that the acute lethal dose (LD50) of Zn-DTPA is about 30 times higher than that of Ca-DTPA.[8][9]
Q4: Can long-term Zn-DTPA administration affect organ function?
A4: Current data does not indicate significant organ toxicity with long-term Zn-DTPA use. Unlike Ca-DTPA, which in high doses can cause degenerative damage to renal tubules and intestinal mucosa, Zn-DTPA is associated with a lower risk of such effects.[8] However, since the radioactive chelates are excreted via glomerular filtration, impaired renal function may decrease the elimination rate.[1] It is recommended to monitor renal function (BUN, serum creatinine) during therapy.[6]
Q5: What is the risk of reproductive or developmental toxicity with long-term Zn-DTPA use?
A5: Animal reproduction studies in pregnant mice at doses up to 31 times the recommended human daily dose did not show evidence of impaired fertility or harm to the fetus, although a slight reduction in average birth weight was observed.[1][5] Zn-DTPA did not show teratogenic effects in mice and rats at doses several times the therapeutic dose.[4][8] For pregnant women requiring chelation therapy, treatment should begin and continue with Zn-DTPA.[1][6]
Q6: How should patients undergoing long-term Zn-DTPA therapy be monitored?
A6: Patients should have their serum electrolytes and essential metals (especially magnesium and manganese) closely monitored.[1] Regular monitoring of blood and urine status is also indicated.[8] Mineral or vitamin plus mineral supplements may be administered as appropriate to counteract potential depletion.[1][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Headache, lightheadedness, pelvic pain | Adverse drug reaction | Monitor symptoms. If severe or persistent, consult the principal investigator or a physician.[1][7] |
| Nausea, vomiting, diarrhea, fever, chills, muscle cramps | Repeated administration with short intervals | Review the dosing schedule. These symptoms may occur with too frequent administration.[8][10] |
| Signs of mineral deficiency (e.g., muscle weakness, tremors) | Depletion of endogenous essential metals (magnesium, manganese) | Monitor serum levels of essential metals. Administer mineral supplements as clinically indicated.[1][4] |
| Decreased urine output | Potential renal impairment affecting drug excretion | Monitor renal function (BUN, serum creatinine). In heavily contaminated patients with renal impairment, dialysis might be considered to enhance elimination.[1][6] |
| Respiratory distress (cough, wheezing) following nebulized administration | Asthma exacerbation | This is more commonly associated with nebulized Ca-DTPA, but caution is advised. Monitor patients for signs of asthma exacerbation when using the inhalation route.[1][6] |
Quantitative Data Summary
Table 1: Adverse Events Reported in a U.S. Registry (N=646, received Ca-DTPA or Zn-DTPA)
| Metric | Value | Reference |
| Individuals with recorded adverse events | 19 / 310 (6.1%) | [1][5] |
| Total number of recorded adverse events | 20 | [5][6] |
| Specific Zn-DTPA related adverse events (1 individual) | Headache, lightheadedness, pelvic pain | [1][7] |
Table 2: Preclinical Toxicity Data for Zn-DTPA
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| 7-Day Oral Toxicity | Beagle Dogs | Low (840 mg/dog/day), Mid (2520 mg/dog/day), High (7560 mg/dog/day) | Well-tolerated with minor emesis and diarrhea. NOAEL considered to be approximately 1325 mg/kg/day. | [3][11] |
| 7-Day Oral Toxicity | Sprague Dawley Rats | Up to 1000 mg/kg/day | NOAEL estimated to be greater than 1000 mg/kg/day. | [3][11] |
| Acute Toxicity (LD50) | Adult Mouse | > 10 g/kg | Acute LD50 for Zn-DTPA is about 30x higher than that of Ca-DTPA. | [8] |
| Reproductive Toxicity | Pregnant Mice | Up to 11.5 mmol/kg (31x human dose) | No evidence of impaired fertility or fetal harm; slight reduction in average birth weight. | [1][5] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Protocol 1: Assessment of Oral Toxicity of a Novel Zn-DTPA Tablet Formulation in Beagle Dogs
-
Objective: To evaluate the toxicity of a novel oral solid dosage form of Zn-DTPA.
-
Methodology:
-
Animals: Male and female beagle dogs.
-
Dosage Groups: Control, Low (840 mg/dog/day), Mid (2520 mg/dog/day), and High (7560 mg/dog/day).
-
Administration: Zn-DTPA tablets administered orally once daily for 7 consecutive days.
-
Monitoring: Daily clinical observations, body weight measurements, and food consumption. Blood samples were collected for hematology and clinical chemistry analysis. Plasma concentrations of DTPA were measured to determine pharmacokinetic parameters (Tmax, Cmax, AUC).
-
Necropsy: On day 8, all animals were necropsied for gross pathological examination.
-
-
Reference: Based on the study described in "Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats".[3][11]
Protocol 2: Monitoring for Essential Metal Depletion during Long-Term Zn-DTPA Therapy
-
Objective: To monitor and manage the depletion of endogenous essential metals during prolonged Zn-DTPA treatment.
-
Methodology:
-
Baseline Measurement: Before initiating therapy, collect baseline blood samples to measure serum levels of zinc, magnesium, manganese, and other essential electrolytes.[1][6]
-
Regular Monitoring: During treatment, collect blood samples weekly or at other clinically indicated intervals.
-
Analysis: Analyze serum samples for concentrations of the target essential metals.
-
Clinical Assessment: Concurrently, monitor the patient for clinical signs of mineral deficiency.
-
Supplementation: If serum levels fall below the normal range or if clinical signs of deficiency appear, initiate appropriate mineral or vitamin plus mineral supplementation.[1][4]
-
-
Reference: This is a generalized protocol based on recommendations in the prescribing information for Zn-DTPA.[1][4][6]
Visualizations
References
- 1. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 3. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. orise.orau.gov [orise.orau.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 8. heyl-berlin.de [heyl-berlin.de]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. heyl-berlin.de [heyl-berlin.de]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Gastrointestinal Absorption of ZnDTPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor gastrointestinal absorption of Zinc-diethylenetriaminepentaacetic acid (ZnDTPA).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound is primarily due to its classification as a Biopharmaceutics Classification System (BCS) Class III drug.[1] This means it possesses high solubility in aqueous environments but exhibits low permeability across the intestinal epithelium.[1] The intestinal absorption of orally administered this compound is estimated to be only around 5%.[2][3] Its hydrophilic nature and inability to efficiently cross the lipid-rich cell membranes of the gastrointestinal tract are the main limiting factors.
Q2: What is the primary mechanism of this compound absorption in the gut?
A2: The primary route of absorption for hydrophilic molecules like this compound is believed to be the paracellular pathway, which involves transport through the tight junctions between intestinal epithelial cells.[4][5] This pathway is restrictive and limits the passage of larger molecules, contributing significantly to the low oral bioavailability of this compound.[6]
Q3: Are there any known transporters involved in this compound absorption?
A3: Currently, there is limited specific information available on the active transport of this compound by intestinal transporters. The prevailing understanding is that its absorption is dominated by passive paracellular transport.[4]
Q4: What are the approved routes of administration for this compound?
A4: Due to its poor oral absorption, the U.S. Food and Drug Administration (FDA) has approved this compound for intravenous administration and for nebulized inhalation in cases of internal contamination via inhalation.[1][7]
Troubleshooting Guide for In Vitro and In Vivo Experiments
Issue 1: High variability in Caco-2 cell permeability assay results for this compound.
-
Possible Cause 1: Compromised monolayer integrity.
-
Troubleshooting Step: Ensure the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range (typically ≥ 200 Ω·cm²) before and after the experiment.[8][9] Low TEER values indicate a leaky monolayer, which can lead to artificially high permeability readings.
-
-
Possible Cause 2: Inconsistent pH of the transport buffer.
-
Troubleshooting Step: Maintain a consistent and physiologically relevant pH (e.g., 7.4 in the basolateral compartment and 6.5-7.4 in the apical compartment) throughout the experiment, as pH can influence the charge and conformation of this compound and the properties of the Caco-2 monolayer.[10]
-
-
Possible Cause 3: Issues with the analytical method for this compound quantification.
-
Troubleshooting Step: Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the relevant biological matrix (transport buffer). Ensure proper sample preparation to remove interfering substances.
-
Issue 2: Low and variable plasma concentrations of this compound after oral administration in animal models.
-
Possible Cause 1: Inadequate formulation for oral delivery.
-
Possible Cause 2: Rapid transit time in the gastrointestinal tract.
-
Troubleshooting Step: For rodent models, ensure a consistent fasting period before oral gavage to standardize gastric emptying and intestinal transit. Consider co-administration with agents that can prolong gastrointestinal transit time, if appropriate for the study design.
-
-
Possible Cause 3: Degradation of this compound in the gastrointestinal tract.
-
Troubleshooting Step: While this compound is chemically stable, confirm its stability in the specific gastrointestinal fluids of the animal model being used. This can be assessed in vitro prior to in vivo studies.
-
Data Presentation
Table 1: Oral Bioavailability of Different this compound Formulations
| Formulation | Animal Model | Oral Bioavailability (%) | Key Findings | Reference |
| Aqueous Solution | Animal studies | ~5% | Standard oral absorption of this compound is very low. | [2][3] |
| Penta-Ethyl Ester Prodrug | Rat | Significantly Improved | The prodrug demonstrated improved epithelial transport in Caco-2 assays. | [13] |
| SDEDDS (for Ca-DTPA) | Rat | 14.52% (Absolute) | Self-double emulsifying drug delivery system significantly enhanced oral bioavailability of the similar compound Ca-DTPA. | [1] |
| Tablet with Permeation Enhancers | Beagle Dog | Dose-dependent, not proportional | The novel tablet formulation showed rapid absorption (Tmax at 1h) and was well-tolerated. | [14] |
Experimental Protocols
Caco-2 Permeability Assay for this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) on semipermeable Transwell™ inserts (e.g., 12-well or 24-well plates) for 18-22 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm².[8][9]
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the apical (A) and basolateral (B) sides of the monolayer with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired pH.
-
Add the dosing solution containing a known concentration of this compound (e.g., 10 µM) to the apical chamber.[10]
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber (µg/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration of the drug in the donor chamber (µg/mL).
-
-
In Vivo Pharmacokinetic Study of Oral this compound in Rats
This protocol is a general guideline and requires ethical approval.
-
Animals:
-
Use adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Fast the animals overnight (with access to water) before the experiment.
-
-
Drug Administration:
-
Prepare the oral this compound formulation (e.g., aqueous solution, suspension with permeation enhancers, or prodrug formulation).
-
Administer a single oral dose of the formulation via gavage at a predetermined dosage (e.g., 3.64 mmol/kg).[16]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (if an intravenous group is included for comparison).
-
Mandatory Visualization
Caption: Challenges and strategies for enhancing oral this compound absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. orise.orau.gov [orise.orau.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Paracellular transport - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. fda.gov [fda.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Zn-DTPA in Varying pH Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) under different pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Understanding Zn-DTPA Stability
The stability of the Zn-DTPA complex is paramount for its effective use as a chelating agent. This stability is significantly influenced by the pH of the solution. The thermodynamic stability constant (log K) for the Zn-DTPA complex is approximately 18.3.[1] However, the conditional stability constant (log K'), which accounts for the pH and the presence of other competing ions, is a more practical measure of its effectiveness in a specific experimental environment. At lower pH values, the carboxylate groups of DTPA become protonated, reducing their ability to bind effectively with zinc.
Data Presentation: pH-Dependent Stability of Metal-DTPA Complexes
| Metal Ion | log K (DTPA) |
| Fe³⁺ | ~28.6 |
| Cu²⁺ | ~21.5 |
| Zn²⁺ | ~18.3 |
| Cd²⁺ | ~19.0 |
| Ca²⁺ | ~10.7 |
This data is compiled from various sources and represents the thermodynamic stability constants. The conditional stability is lower and varies with pH.[1]
The stability of metal-DTPA complexes generally decreases as the pH becomes more acidic due to the protonation of the DTPA ligand.
Experimental Protocols
Determining the Stability Constant of Zn-DTPA via Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the stability constants of metal-chelate complexes.[1] This protocol is adapted from established methods for similar metal-chelate systems.
Materials and Reagents:
-
Standardized Zinc (II) solution (e.g., from ZnCl₂ or Zn(NO₃)₂)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Standardized carbonate-free sodium hydroxide (NaOH) solution
-
Standardized strong acid (e.g., HCl or HNO₃)
-
High-purity water (deionized or distilled)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)
-
pH electrode and meter with a resolution of 0.1 mV
-
Automatic titrator or burette
-
Thermostated titration vessel
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffers before each titration.
-
Solution Preparation:
-
Prepare a solution of DTPA of a known concentration.
-
Prepare a solution containing the same concentration of DTPA and a known concentration of the Zinc (II) solution. The metal-to-ligand ratio should be approximately 1:1.
-
Add a sufficient amount of inert salt to all solutions to maintain a constant ionic strength.
-
-
Titration of DTPA (Ligand Blank):
-
Acidify the DTPA solution with a known amount of strong acid.
-
Titrate the solution with the standardized NaOH solution.
-
Record the pH of the solution after each addition of NaOH.
-
Continuously purge the solution with an inert gas to prevent the absorption of atmospheric CO₂.
-
-
Titration of Zn-DTPA Complex:
-
Acidify the Zn-DTPA solution with the same amount of strong acid used for the ligand blank.
-
Titrate the solution with the same standardized NaOH solution.
-
Record the pH after each addition of NaOH, ensuring the system reaches equilibrium.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of NaOH added) for both the DTPA blank and the Zn-DTPA solution.
-
The displacement of the Zn-DTPA titration curve from the DTPA blank curve indicates the formation of the complex and the release of protons.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constant (log K) of the Zn-DTPA complex.
-
Visualizations
Caption: Workflow for Determining Zn-DTPA Stability Constant.
Caption: Factors Influencing Zn-DTPA Complex Stability.
Troubleshooting Guides and FAQs
Q1: My potentiometric titration curve for Zn-DTPA is noisy or unstable. What could be the cause?
A1: Unstable titration curves can arise from several factors:
-
Electrode Issues: The pH electrode may be malfunctioning, improperly calibrated, or have a clogged junction. Ensure the electrode is in good condition and calibrated with fresh buffers.
-
Inadequate Mixing: Ensure the solution is being stirred consistently and adequately throughout the titration to ensure homogeneity.
-
Precipitation: At higher pH values, zinc hydroxide (Zn(OH)₂) may precipitate, leading to unstable readings. Visually inspect the solution for any turbidity.
-
Equilibrium Not Reached: The system may not have reached equilibrium between additions of the titrant. Allow for a sufficient waiting period after each addition for the pH to stabilize.
-
CO₂ Contamination: Absorption of atmospheric carbon dioxide can alter the pH of the solution. Ensure a constant stream of inert gas is purging the titration vessel.
Q2: The calculated stability constant for my Zn-DTPA complex is lower than the literature value. What are the possible reasons?
A2: A lower-than-expected stability constant can be due to:
-
Incorrect Reagent Concentrations: Inaccurate concentrations of the metal solution, DTPA, or the titrant will lead to errors in the calculation. Verify the standardization of all solutions.
-
Ionic Strength Variation: The stability constant is dependent on the ionic strength of the medium. Ensure that a constant ionic strength was maintained throughout the experiment.
-
Temperature Fluctuations: Stability constants are temperature-dependent. The experiment should be conducted at a constant and recorded temperature.
-
Presence of Competing Ions: If your solutions are contaminated with other metal ions that can be chelated by DTPA, this will lead to an apparent lower stability for the Zn-DTPA complex. Use high-purity reagents and water.
Q3: At what pH is Zn-DTPA most stable?
A3: Generally, the Zn-DTPA complex is most stable in neutral to slightly alkaline conditions. A commercially available Zn-DTPA injection has a pH between 6.5 and 7.5.[2] As the pH becomes more acidic, the DTPA ligand becomes protonated, which significantly reduces its ability to chelate zinc, thereby lowering the conditional stability constant.
Q4: Can I use a buffer solution in my experiment?
A4: While a buffer is useful for controlling pH, some buffers can interact with zinc ions and interfere with the complexation by DTPA. If a buffer is necessary, choose one that has a low affinity for zinc ions. It is crucial to account for any metal-buffer interactions in your stability constant calculations.
Q5: What happens to Zn-DTPA stability at very high pH?
A5: At very high pH values, there is a risk of forming zinc hydroxide precipitates (Zn(OH)₂). The formation of these precipitates will compete with the formation of the Zn-DTPA complex, effectively reducing the concentration of free zinc ions available to bind with DTPA. This can affect the accuracy of stability constant measurements.
References
Technical Support Center: Overcoming the Limitations of Zn-DTPA in Clinical Applications
Welcome to the Technical Support Center for Zn-DTPA. This resource is designed for researchers, scientists, and drug development professionals working with the chelating agent Zinc-DTPA (Pentetate Zinc Trisodium). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome the limitations of Zn-DTPA in your clinical and preclinical research.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Zn-DTPA.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Mist Output or No Mist from Nebulizer | 1. Clogged nozzle due to medication crystallization or mineral deposits.2. Clogged air filter.3. Improper assembly of the nebulizer chamber.4. Kinked or damaged tubing.5. Insufficient power supply. | 1. Disassemble and clean the nebulizer nozzle and other parts by soaking in warm water for 10-15 minutes and gently brushing. Rinse with distilled water and air dry completely.[1][2]2. Inspect and replace the air filter if it appears discolored or clogged.[1]3. Ensure all components of the nebulizer are securely and correctly assembled according to the manufacturer's instructions.[3]4. Check the tubing for any kinks or damage and ensure it is properly connected.[3]5. Verify the power source. For battery-operated devices, replace the batteries. For electric devices, ensure the outlet is functional and the cord is not damaged.[1][3] |
| Extended Treatment Time with Nebulizer | 1. Low compressor air pressure.2. Incorrect medication measurement. | 1. Ensure the compressor is functioning correctly and providing adequate air pressure.[1]2. Accurately measure the prescribed dose of Zn-DTPA solution. |
| Inconsistent Chelation Efficacy | 1. Timing of administration post-contamination.2. Route of administration is not optimal for the type of contamination.3. Formation of insoluble radionuclide complexes. | 1. For initial treatment within the first 24 hours of contamination, Ca-DTPA is more effective. Zn-DTPA is recommended for maintenance therapy after the initial 24 hours.[4]2. For unknown or multiple routes of contamination, intravenous (IV) administration is preferred over nebulization.[4]3. Zn-DTPA is less effective against highly insoluble forms of radionuclides.[5] Consider alternative or combined therapies. |
| Patient Experiences Adverse Effects (Nausea, Vomiting, Fever) | 1. Rapid intravenous injection.2. Repeated administrations with short intervals. | 1. Administer IV Zn-DTPA as a slow push over 3-4 minutes or as an infusion over 15-30 minutes.[6]2. Follow the recommended dosing schedule and allow for adequate regeneration intervals between treatments. |
| Signs of Essential Mineral Depletion in Long-Term Studies | 1. Inherent mechanism of chelation therapy where the chelating agent can also bind to and remove essential trace minerals. | 1. Monitor serum levels of essential minerals, particularly zinc and manganese, throughout the course of the study.2. Administer mineral supplements, ensuring they are taken at a different time from the Zn-DTPA administration to avoid interference with chelation.[4] |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary clinical limitations of Zn-DTPA?
A1: The main limitations of Zn-DTPA include:
-
Lower efficacy in the first 24 hours post-contamination compared to Ca-DTPA.
-
Poor oral bioavailability , necessitating intravenous or nebulized administration.
-
Limited ability to cross cell membranes , restricting its action to extracellular contaminants.
-
Potential for depletion of essential trace minerals like manganese with long-term use.
-
Ineffectiveness against certain radionuclides , such as uranium and neptunium.
Q2: When should I use Zn-DTPA versus Ca-DTPA?
A2: Ca-DTPA is the preferred agent for the initial 24 hours following contamination with transuranium elements due to its higher initial efficacy. After the first 24 hours, Zn-DTPA and Ca-DTPA have similar effectiveness. However, Zn-DTPA is preferred for long-term or maintenance therapy because it is less likely to deplete the body's essential minerals, particularly zinc.[4]
Administration and Dosing
Q3: What is the standard protocol for intravenous (IV) administration of Zn-DTPA?
A3: The standard IV protocol is as follows:
-
Adults and adolescents: A single 1.0 gram dose administered once daily.
-
Children (less than 12 years of age): A single dose of 14 mg/kg administered once daily, not to exceed 1.0 gram per day. The solution should be administered as a slow intravenous push over 3-4 minutes or as an infusion over 30 minutes, diluted in 100-250 mL of 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline.
Q4: What is the protocol for nebulized administration of Zn-DTPA?
A4: For individuals whose internal contamination is solely through inhalation, Zn-DTPA can be administered via a nebulizer. The standard dose of 1.0 gram should be diluted at a 1:1 ratio with sterile water or saline for nebulization. Patients should be encouraged to avoid swallowing any expectorant after treatment.
Q5: Can Zn-DTPA be administered orally?
A5: Due to its poor oral bioavailability (less than 5%), Zn-DTPA is not effective when administered orally in its standard form.[7] Research is ongoing to develop oral formulations, such as nanoformulations, to improve its absorption from the gastrointestinal tract.
Efficacy and Mechanism
Q6: How does Zn-DTPA work to remove radionuclides?
A6: Zn-DTPA is a chelating agent that works through a process of ion exchange. The zinc in the DTPA complex is displaced by transuranic metals like plutonium, americium, and curium, which have a higher binding affinity for the DTPA ligand. The resulting stable, water-soluble radionuclide-DTPA complex is then excreted from the body, primarily through the kidneys in urine.
Q7: Why is Zn-DTPA ineffective against intracellular contamination?
A7: Zn-DTPA is a hydrophilic molecule and cannot readily cross the lipid bilayer of cell membranes. Its distribution is primarily limited to the extracellular fluid, meaning it cannot access and chelate radionuclides that have already been transported inside cells.
Q8: What is the mechanism behind Zn-DTPA-induced trace mineral depletion?
A8: While Zn-DTPA is more specific than Ca-DTPA, it can still chelate other essential divalent and trivalent metals, such as manganese, albeit to a lesser extent than its target radionuclides. This is due to the relative binding affinities of the DTPA ligand for these metals. During long-term therapy, the continuous excretion of these essential minerals can lead to their depletion.
III. Quantitative Data Summary
The following tables provide a summary of key quantitative data related to Zn-DTPA and alternative chelating agents.
Table 1: Comparison of Chelating Agent Efficacy and Properties
| Chelating Agent | Primary Indication | Administration Route | Oral Bioavailability | Intracellular Efficacy | Key Side Effects |
| Zn-DTPA | Long-term decorporation of Plutonium, Americium, Curium | Intravenous, Nebulizer | < 5% | Very Low | Depletion of trace minerals (e.g., Manganese) |
| Ca-DTPA | Initial (first 24h) decorporation of Plutonium, Americium, Curium | Intravenous, Nebulizer | < 5% | Very Low | Significant depletion of Zinc and other trace minerals |
| 3,4,3-LI(1,2-HOPO) | Investigational for decorporation of Plutonium, Americium, Uranium, Neptunium | Oral, Intravenous | High | Higher than DTPA | Generally well-tolerated in preclinical studies |
Table 2: Stability Constants (logK) of Chelators with Transuranic Elements
| Metal Ion | Zn-DTPA | 3,4,3-LI(1,2-HOPO) |
| Pu(IV) | ~29 | >30 |
| Am(III) | ~23 | ~20 |
| Cm(III) | ~23 | ~20 |
Note: Stability constants can vary based on experimental conditions. The values presented are approximate and for comparative purposes.
IV. Experimental Protocols
Protocol 1: Liposomal Encapsulation of Zn-DTPA for Enhanced Intracellular Delivery
This protocol describes a mechanical dispersion method for encapsulating Zn-DTPA within liposomes to potentially improve its ability to enter cells.
Materials:
-
Soy lecithin
-
Chloroform
-
Zn-DTPA aqueous solution (20 mg/mL)
-
Sucrose
-
Ultrasonic probe
-
Lyophilizer
Procedure:
-
Dissolve 240 mg of soy lecithin in 3 mL of chloroform in a round-bottom flask.
-
Evaporate the chloroform overnight in a fume hood to form a thin lipid film.
-
Hydrate the lipid film by adding 5 mL of the 20 mg/mL aqueous Zn-DTPA solution.
-
Homogenize the mixture by applying an ultrasonic probe for 5 minutes to form liposome-encapsulated Zn-DTPA.[1]
-
For long-term storage, mix the liposome suspension with sucrose (1:5 lipid:sugar mass ratio) as a cryoprotectant.[1]
-
Freeze the mixture at -80°C for 45 minutes and then lyophilize at -55°C for 48 hours.[1]
Evaluation:
-
Particle Size and Distribution: Use dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine using dialysis to separate free from encapsulated Zn-DTPA.
-
In Vitro Efficacy: Test the ability of the liposomal formulation to remove intracellular radionuclides from a relevant cell line (see Protocol 2).
Protocol 2: In Vitro Assay for Intracellular Radionuclide Decorporation
This protocol provides a general framework for assessing the efficacy of chelating agents in removing heavy metals from within cultured cells.
Materials:
-
Appropriate human cell line (e.g., lung epithelial cells for inhalation exposure models)[8]
-
Cell culture medium and supplements
-
A soluble, radio-labeled form of the target heavy metal (e.g., Plutonium-239 citrate)
-
Chelating agents (e.g., Zn-DTPA, liposomal Zn-DTPA)
-
Scintillation counter or other appropriate radiation detector
Procedure:
-
Cell Seeding: Plate the chosen cell line in multi-well plates and culture until they reach a suitable confluency.
-
Metal Loading: Incubate the cells with a known concentration of the radio-labeled heavy metal in the culture medium for a defined period to allow for intracellular uptake.
-
Washing: After the loading period, thoroughly wash the cells with fresh, metal-free medium to remove any extracellular contamination.
-
Chelator Treatment: Incubate the metal-loaded cells with different concentrations of the chelating agents for various time points.
-
Sample Collection:
-
Supernatant: Collect the supernatant at each time point to measure the amount of radionuclide that has been removed from the cells and released into the medium.
-
Cell Lysate: At the end of the experiment, lyse the cells and collect the lysate to measure the amount of radionuclide remaining inside the cells.
-
-
Quantification: Measure the radioactivity in the supernatant and cell lysate samples using a scintillation counter or other suitable detector.
-
Data Analysis: Calculate the percentage of decorporation for each chelating agent at each concentration and time point. Compare the efficacy of the different formulations.
V. Mandatory Visualizations
Caption: Mechanism of Zn-DTPA chelation and trace mineral depletion.
Caption: Workflow for in vitro intracellular decorporation assay.
Caption: Decision tree for selecting a chelating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.respiratorycram.com [blog.respiratorycram.com]
- 3. wizardresearch.com [wizardresearch.com]
- 4. In-Vitro Human Cell Experimental Models in Heavy Metal Research [accscience.com]
- 5. Lauriston S. Taylor Lecture: the quest for therapeutic actinide chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. mdpi.com [mdpi.com]
- 8. Application of cell culture for in vitro assessment of heavy metal compounds toxicity [ujoh.org]
Technical Support Center: Enhancing Tissue Penetration of ZnDTPA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tissue penetration of Zinc-Diethylenetriaminepentaacetic acid (ZnDTPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective tissue penetration of this compound?
A1: The primary challenges stem from the physicochemical properties of this compound. It is a hydrophilic molecule, which limits its passive diffusion across lipophilic biological membranes like the stratum corneum of the skin and cell membranes. Consequently, its oral bioavailability is very low, and it is rapidly cleared from the body, reducing the time available for it to reach target tissues.
Q2: What are the main strategies to enhance the tissue penetration of this compound?
A2: The main strategies can be broadly categorized into three areas:
-
Formulation Strategies: Encapsulating this compound into nanocarriers like liposomes and nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across biological barriers.
-
Physical Enhancement Techniques: Methods such as iontophoresis and sonophoresis can be used to transiently increase the permeability of the skin, allowing for enhanced transdermal delivery of this compound.
-
Chemical Modification: Altering the chemical structure of DTPA to increase its lipophilicity can improve its ability to cross cell membranes.
Q3: How do liposomes and nanoparticles improve this compound delivery?
A3: Liposomes and nanoparticles encapsulate this compound, offering several advantages:
-
Improved Bioavailability: They can protect this compound from premature degradation and clearance, increasing its circulation time.
-
Enhanced Penetration: The small size of these carriers can facilitate entry into tissues.
-
Targeted Delivery: The surface of these carriers can be modified with ligands to target specific cells or tissues.
-
Sustained Release: Formulations can be designed for a controlled, sustained release of this compound at the target site.
Q4: What are iontophoresis and sonophoresis, and how do they work for this compound delivery?
A4:
-
Iontophoresis uses a low-level electrical current to drive charged molecules, like the anionic this compound complex, across the skin. The electric field increases the permeability of the skin and facilitates the movement of the charged drug.
-
Sonophoresis employs low-frequency ultrasound to create transient pores in the stratum corneum, the outermost layer of the skin. This disruption of the skin barrier allows for the enhanced penetration of topically applied drugs like this compound.[1][2][3][4][5]
Q5: Are there chemical modifications that can improve this compound's cell permeability?
A5: While research in this area for DTPA is less extensive than for other molecules, the general principle involves increasing its lipophilicity. This could be achieved by attaching lipid-soluble moieties to the DTPA molecule. However, any modification must be carefully designed to not interfere with its chelating activity. Another approach is to conjugate DTPA with cell-penetrating peptides (CPPs), which can actively transport the molecule across cell membranes.[6][7][8][9][10]
Troubleshooting Guides
Formulation Troubleshooting: Liposomes and Nanoparticles
| Issue | Possible Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound | This compound is a small, hydrophilic molecule, making it prone to leaking out of the aqueous core of liposomes/nanoparticles during formation.[11][12][13][14][15] | 1. Optimize the lipid/polymer to drug ratio: A higher lipid/polymer concentration can create a more stable vesicle. 2. Choose an appropriate preparation method: For hydrophilic drugs, methods like reverse-phase evaporation or ethanol injection might yield better results than simple thin-film hydration. 3. Modify the hydration buffer: Adjusting the pH and ionic strength of the buffer can influence the interaction between this compound and the carrier. 4. Employ hydrophobic ion pairing: Pair this compound with a lipophilic counter-ion to increase its affinity for the lipid bilayer.[13] |
| Nanoparticle/Liposome Aggregation | - Improper surface charge (low zeta potential). - High concentration of particles. - Inappropriate storage conditions (temperature, pH). | 1. Incorporate charged lipids or PEGylated lipids/polymers: This increases electrostatic or steric repulsion between particles. 2. Optimize the formulation concentration. 3. Control storage conditions: Store at recommended temperatures and pH. Lyophilization with cryoprotectants can also improve long-term stability. |
| Inconsistent Particle Size | - Inconsistent energy input during homogenization (sonication, extrusion). - Variations in formulation components or preparation procedure. | 1. Standardize the homogenization process: Ensure consistent sonication time/power or extrusion cycles/pore size. 2. Precisely control the addition rate of components. 3. Monitor and control the temperature during preparation. |
In Vitro & In Vivo Experiment Troubleshooting
| Issue | Possible Causes | Troubleshooting Steps |
| High Variability in Franz Diffusion Cell Results | - Inconsistent skin/membrane thickness. - Air bubbles trapped under the membrane. - Inconsistent dosing of the formulation. - Leakage from the donor compartment. | 1. Use membranes of uniform thickness and handle them carefully. 2. Ensure no air bubbles are present in the receptor chamber before and during the experiment. 3. Apply a consistent and uniform dose of the formulation to the membrane surface. 4. Properly clamp the donor and receptor chambers to prevent leakage. |
| Low Recovery of this compound from Tissue Samples | - Inefficient extraction of the hydrophilic this compound from the tissue matrix. - Degradation of this compound during sample processing. | 1. Optimize the tissue homogenization and extraction protocol: Use appropriate buffers and extraction solvents. 2. Perform a validation study to determine the extraction efficiency. 3. Keep samples on ice during processing to minimize degradation. 4. Use a validated analytical method, such as LC-MS/MS, for quantification. [16][17][18] |
| Unexpected Biodistribution in Animal Models | - Rapid clearance of the formulation. - Non-specific uptake by the reticuloendothelial system (RES), especially for nanoparticles. - Instability of the formulation in vivo. | 1. For nanoparticle/liposome formulations, incorporate PEGylation to increase circulation time and reduce RES uptake. 2. Characterize the in vivo stability of the formulation. 3. Ensure the animal model is appropriate for the study and the route of administration is correctly performed. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on enhancing this compound delivery.
| Enhancement Strategy | Formulation/Method | Key Quantitative Findings | Reference |
| Liposomal Formulation | Liposome-encapsulated this compound | Liposomal this compound was significantly more effective in removing 169Yb from rats compared to free this compound, indicating enhanced tissue interaction. Significantly lower amounts of the contaminant remained in the liver, kidney, muscle, bone, and blood. | [19] |
| Physical Enhancement | Sonophoresis (20kHz) with Caffeine (model hydrophilic drug) | A 5-minute concurrent application with a 10% duty cycle resulted in a nearly 4-fold increase in steady-state drug flux across porcine skin in vitro. | [1][2] |
| Physical Enhancement | Iontophoresis with various drugs | The application of a low-level electric current can significantly increase the permeation of charged drugs across the skin. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the skin penetration of this compound formulations.
1. Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound formulation and control (free this compound solution)
-
Magnetic stirrer and stir bars
-
Water bath circulator
-
Syringes and collection vials
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
2. Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain the skin surface temperature at 32°C for at least 30 minutes.
-
Dosing: Apply a known amount of the this compound formulation or control solution to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.
3. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (tL).
Protocol 2: In Vivo Animal Biodistribution Study for Topical Formulations
This protocol provides a general framework for evaluating the tissue distribution of topically applied this compound formulations.
1. Materials:
-
Animal model (e.g., rats, mice)
-
This compound formulation (e.g., liposomal) and control (free this compound)
-
Clippers for hair removal
-
Topical application device/chamber
-
Anesthesia
-
Surgical tools for tissue dissection
-
Homogenizer
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
2. Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions. One day before the study, anesthetize the animals and carefully clip the hair from the application site on the dorsal back.
-
Dosing: Apply a known amount of the this compound formulation or control to the defined skin area. An application chamber can be used to protect the application site.
-
Time Points: At predetermined time points post-application (e.g., 4, 8, 24, 48 hours), euthanize a group of animals.
-
Sample Collection: Collect blood samples via cardiac puncture. Dissect the application site skin and other tissues of interest (e.g., liver, kidneys, spleen, underlying muscle).
-
Tissue Processing:
-
Thoroughly wash the surface of the application site skin to remove any unabsorbed formulation.
-
Weigh each tissue sample.
-
Homogenize the tissue samples in an appropriate buffer.
-
Perform an extraction procedure to isolate this compound from the tissue homogenate.
-
-
Sample Analysis: Quantify the concentration of this compound in the blood and tissue extracts using a validated analytical method.
3. Data Analysis:
-
Calculate the concentration of this compound in each tissue (e.g., ng/g of tissue).
-
Compare the tissue distribution profiles of the different formulations at each time point.
Protocol 3: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol is based on established methods for quantifying this compound in biological matrices.[16][17][18]
1. Sample Preparation:
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.
-
Protein Precipitation/Extraction: Add a protein precipitating agent (e.g., acetonitrile) to the homogenate, vortex, and centrifuge to pellet the proteins.
-
Supernatant Collection: Collect the supernatant containing this compound.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) with an appropriate mobile phase (e.g., a gradient of methanol and ammonium formate buffer) to separate this compound from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound for quantification.
3. Quantification:
-
Generate a calibration curve using standard solutions of this compound in a blank tissue matrix.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Visualizations
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Caption: Workflow for in vivo biodistribution studies of topical formulations.
Caption: Overview of strategies to enhance this compound tissue penetration.
References
- 1. Development of an Optimised Application Protocol For Sonophoretic Transdermal Delivery of a Model Hydrophilic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an optimised application protocol for sonophoretic transdermal delivery of a model hydrophilic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. Low-Frequency Sonophoresis: Application to the Transdermal Delivery of Macromolecules and Hydrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Frequency Sonophoresis: A Promising Strategy for Enhanced Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Cellular Uptake of Native Proteins through Bio-Orthogonal Conjugation with Chemically Synthesized Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing cellular uptake of activable cell-penetrating peptide–doxorubicin conjugate by enzymatic cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 19. Liposomal preparations of calcium- or zinc-DTPA have a high efficacy for removing colloidal Ytterbium-169 from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nebulized Zn-DTPA Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential adverse reactions to nebulized Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary indication for nebulized Zn-DTPA?
A1: Nebulized Zn-DTPA is indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of their elimination.[1] This route of administration is an alternative, particularly when internal contamination is only by inhalation.[1][2][3]
Q2: What is the recommended administration protocol for nebulized Zn-DTPA?
A2: Zn-DTPA should be diluted for nebulization at a 1:1 ratio with sterile water or saline.[1][2][3] Following administration, individuals should be encouraged to avoid swallowing any expectorant.[1][2][3]
Q3: What are the potential adverse reactions associated with nebulized Zn-DTPA?
A3: The most significant potential adverse reaction is the exacerbation of asthma.[1][2][3] Other reported adverse events, although less common, include headache, lightheadedness, and pelvic pain.[2][3] While not reported with Zn-DTPA, cough and wheezing have been observed with the nebulized administration of the related compound Ca-DTPA.[2][3][4]
Q4: Are there any contraindications for nebulized Zn-DTPA?
A4: While no absolute contraindications are listed, caution should be exercised in patients with a history of asthma due to the risk of bronchospasm.[1][2][5]
Q5: How effective is nebulized Zn-DTPA compared to the intravenous route?
A5: In a study of 18 patients who received a single inhaled or intravenous dose of 1 gram, urine data indicated that the inhaled product was absorbed and resulted in a comparable elimination of the radiocontaminant.[3] However, the intravenous route is recommended if the route of internal contamination is unknown or if multiple routes are likely.[1][2][3]
Troubleshooting Guides
Issue 1: Patient Experiences Respiratory Distress (Wheezing, Coughing, Shortness of Breath) During or After Nebulization
This may indicate bronchospasm, a known risk, especially in patients with a history of asthma.
Immediate Actions:
-
Stop the nebulization immediately.
-
Assess the patient's vital signs, including oxygen saturation.
-
Administer a short-acting beta-agonist (e.g., albuterol) as a rescue medication.[6]
-
Provide supplemental oxygen if necessary to maintain adequate oxygen saturation.
-
Monitor the patient closely until symptoms resolve.
Preventative Measures for Future Administrations:
-
Pre-treatment: For patients with a known history of asthma or reactive airway disease, consider pre-treatment with a short-acting beta-agonist 15-30 minutes before Zn-DTPA nebulization.
-
Alternative Administration Route: If respiratory adverse events are severe or recurrent, consider switching to the intravenous route of administration for subsequent doses.[1][2][3]
-
Patient Education: Instruct patients to report any breathing difficulties immediately.
Issue 2: Patient Reports Headache, Lightheadedness, or Pelvic Pain
These are less common side effects but require careful management.
Actions:
-
Monitor Vital Signs: Check the patient's blood pressure and heart rate.
-
Symptomatic Relief:
-
For headache, consider a mild analgesic.
-
For lightheadedness, have the patient lie down in a comfortable position until the sensation passes.
-
For pelvic pain, assess the severity and consider appropriate analgesic options.
-
-
Documentation: Record the event in detail in the experimental records.
-
Future Dosing: If symptoms are severe or persistent, re-evaluate the risk-benefit for the patient for subsequent nebulized treatments.
Issue 3: Nebulizer is Not Producing a Mist
This is a common equipment issue that can prevent proper drug delivery.
Troubleshooting Steps:
-
Check Connections: Ensure all tubing is securely connected to the compressor and the nebulizer cup.
-
Inspect the Nebulizer Cup:
-
Examine the Tubing: Look for any kinks or blockages in the tubing.
-
Check the Compressor Filter: A dirty or clogged filter can reduce the airflow and prevent mist production. Clean or replace the filter according to the manufacturer's instructions.
-
Consult Manufacturer's Guide: Refer to the specific nebulizer's user manual for further troubleshooting steps.
Data on Adverse Reactions
The following table summarizes the quantitative data on adverse events from a study involving Zn-DTPA.
| Total Individuals with Adverse Event Data | Individuals Reporting at Least One Adverse Event | Percentage of Individuals with Adverse Events | Specific Adverse Events Reported with Zn-DTPA (in one individual) | Respiratory Events with Nebulized Ca-DTPA (for comparison) |
| 310 | 19 | 6.1%[2][3] | Headache, Lightheadedness, Pelvic Pain[2][3] | Cough and/or Wheezing (in two individuals)[2][3][4] |
Experimental Protocols
Protocol: Preclinical Safety Evaluation of Nebulized Zn-DTPA
Objective: To assess the local (respiratory) and systemic toxicity of nebulized Zn-DTPA in a relevant animal model (e.g., rodents or non-human primates).
Methodology:
-
Animal Model Selection: Choose a species with a respiratory tract anatomy and physiology that is comparable to humans.
-
Dose Formulation: Prepare the Zn-DTPA solution for nebulization at the intended clinical concentration and a range of higher concentrations. The standard 1:1 dilution with sterile water or saline should be used as the vehicle control.[1][2][3]
-
Aerosol Generation and Characterization:
-
Use a nebulizer system that delivers a consistent and well-characterized aerosol.
-
Determine the particle size distribution (Mass Median Aerodynamic Diameter - MMAD) and geometric standard deviation (GSD) of the aerosol to ensure it is within the respirable range (typically 1-5 µm).
-
-
Exposure System: Utilize a whole-body or nose-only inhalation exposure system to deliver the aerosol to the animals.
-
Study Design:
-
Acute Toxicity Study: A single, high-dose exposure to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Repeat-Dose Toxicity Study: Daily exposures for a specified duration (e.g., 14 or 28 days) to evaluate the cumulative effects of the drug. Include a control group (vehicle only) and at least three dose levels of Zn-DTPA.
-
-
Endpoints and Monitoring:
-
In-life Observations: Daily clinical observations, body weight, and food consumption.
-
Respiratory Function Testing: Periodically assess lung function parameters.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy with detailed histopathological examination of the entire respiratory tract and other major organs.
-
Protocol: Clinical Safety Monitoring for Nebulized Zn-DTPA Administration
Objective: To ensure the safety of human subjects receiving nebulized Zn-DTPA in a clinical trial setting.
Methodology:
-
Patient Screening:
-
Obtain a detailed medical history, with a specific focus on respiratory conditions, particularly asthma.
-
Perform baseline spirometry (FEV1, FVC) to assess lung function.
-
-
Informed Consent: Ensure all participants are fully informed of the potential risks, including the risk of bronchospasm.
-
Administration Procedure:
-
Safety Monitoring During and After Administration:
-
Vital Signs: Monitor heart rate, blood pressure, respiratory rate, and oxygen saturation before, during, and for at least 30 minutes after nebulization.
-
Spirometry: Repeat spirometry at set intervals post-administration (e.g., 15, 30, and 60 minutes) to objectively assess for bronchoconstriction.
-
Adverse Event Monitoring: Actively question subjects about any symptoms, such as cough, wheezing, shortness of breath, headache, or dizziness, and document all events.
-
-
Data and Safety Monitoring Board (DSMB): For larger, multi-site trials, an independent DSMB should be established to periodically review safety data and make recommendations regarding trial continuation.[7]
Visualizations
Caption: Troubleshooting workflow for managing adverse reactions.
Caption: Nebulized Zn-DTPA administration workflow.
References
- 1. Regulatory toxicology considerations for the development of inhaled pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Kamada Announces Discontinuation of its Phase 3 Inhaled AAT [globenewswire.com]
Validation & Comparative
Zn-DTPA vs. Ca-DTPA: A Comparative Guide for Acute Radionuclide Contamination
For Researchers, Scientists, and Drug Development Professionals
In the event of internal contamination with transuranic radionuclides such as plutonium, americium, or curium, the chelating agents Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) and Calcium-Diethylenetriaminepentaacetic acid (Ca-DTPA) are critical medical countermeasures. Both agents act by forming stable, soluble complexes with the radionuclides, which are then excreted from the body, primarily through urine, thereby reducing the radiation dose to internal organs. This guide provides an objective comparison of Zn-DTPA and Ca-DTPA, supported by experimental data, to inform research and development in the field of radionuclide decorporation.
Efficacy and Therapeutic Window
The primary difference in the efficacy of Zn-DTPA and Ca-DTPA lies in the timing of administration post-contamination.
-
Initial 24 Hours: Ca-DTPA is demonstrably more effective than Zn-DTPA in the first 24 hours following radionuclide uptake. This is attributed to the higher stability of the Ca-DTPA complex, allowing it to more readily exchange its calcium ion for the radionuclide.
-
After 24 Hours: Beyond the initial 24-hour period, the efficacy of Zn-DTPA becomes comparable to that of Ca-DTPA for ongoing or maintenance therapy.
Safety and Side Effects
The principal safety concern with DTPA therapy is the depletion of essential endogenous minerals.
-
Ca-DTPA: Due to its mechanism of action, Ca-DTPA can lead to the depletion of zinc and other trace minerals from the body, particularly with repeated administration.
-
Zn-DTPA: Zn-DTPA is generally considered to have a better safety profile for long-term use as it is less likely to cause significant depletion of endogenous zinc.
This difference in safety profiles is the primary reason for the recommended treatment protocol of an initial dose of Ca-DTPA followed by maintenance therapy with Zn-DTPA.
Quantitative Comparison of Efficacy
The following table summarizes quantitative data from various studies comparing the efficacy of Zn-DTPA and Ca-DTPA in radionuclide decorporation.
| Radionuclide | Animal Model | Treatment Regimen | Ca-DTPA Efficacy | Zn-DTPA Efficacy | Reference |
| Americium-241 | Beagle Dogs | IV injection 14 days post-contamination | Not significantly greater than Zn-DTPA | Baseline for comparison | [1] |
| Thorium-234 | Rats | Single IV injection 1.5 min post-contamination | ~70% reduction in skeletal Th-234 (100 µmol/kg) | ~50% reduction in skeletal Th-234 (1000 µmol/kg) | [2] |
| Plutonium | Humans (Case Studies) | IV administration | Enhancement of urinary excretion | Similar enhancement to Ca-DTPA after 24h | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols derived from published studies.
Radionuclide Decorporation Study in Rats
This protocol outlines a typical experiment to compare the efficacy of Ca-DTPA and Zn-DTPA in a rat model.
-
Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Age: 8-10 weeks
-
Weight: 200-250 grams
-
Housing: Individual metabolic cages to allow for separate collection of urine and feces. Maintained on a standard diet with water ad libitum.
-
-
Radionuclide Administration:
-
Prepare a sterile solution of the radionuclide (e.g., Plutonium-239 citrate or Americium-241 nitrate) in an appropriate buffer (e.g., citrate buffer, pH 4).
-
Administer a known activity of the radionuclide solution to each rat via a single intravenous (IV) injection into the tail vein.
-
-
DTPA Treatment:
-
Divide the rats into treatment groups (e.g., Control, Ca-DTPA, Zn-DTPA).
-
Prepare sterile solutions of Ca-DTPA and Zn-DTPA in physiological saline.
-
At a specified time post-contamination (e.g., 1 hour for acute treatment), administer the respective DTPA solution via IV injection. A typical dose is 30 µmol/kg.
-
-
Sample Collection and Analysis:
-
Collect urine and feces from each rat over a 24-hour period for several days post-treatment.
-
Measure the total volume of urine and weight of feces for each collection period.
-
Determine the radionuclide content in the collected urine and feces, as well as in major organs (liver, skeleton) at the end of the study, using alpha spectrometry or another appropriate radiation detection method.
-
Radionuclide Decorporation Study in Beagle Dogs
This protocol describes a typical experiment in a larger animal model, the beagle dog, which has physiological similarities to humans.
-
Animal Model:
-
Species: Dog
-
Breed: Beagle
-
Age: 1-2 years
-
Housing: Individual kennels with controlled diet and water access.
-
-
Radionuclide Administration:
-
Prepare a sterile solution of the radionuclide (e.g., Americium-241 citrate) for intravenous administration.
-
Sedate the dog and administer a known activity of the radionuclide solution via IV injection into a cephalic vein.
-
-
DTPA Treatment:
-
Assign dogs to different treatment groups (e.g., Saline control, Ca-DTPA, Zn-DTPA).
-
Prepare sterile solutions of Ca-DTPA and Zn-DTPA for intravenous infusion.
-
At a designated time after contamination, administer the DTPA solution as a slow IV infusion over a specified period (e.g., 30 minutes).
-
-
Sample Collection and Analysis:
-
Collect 24-hour urine and feces samples for several weeks.
-
At the end of the study, euthanize the animals and collect major organs and tissues (liver, kidneys, skeleton, etc.).
-
Analyze the radionuclide content in all collected samples using appropriate radiometric techniques.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of DTPA action and a typical experimental workflow for a radionuclide decorporation study.
Caption: Mechanism of DTPA chelation of radionuclides.
Caption: A typical experimental workflow.
Conclusion
Both Zn-DTPA and Ca-DTPA are essential tools for the medical management of internal radionuclide contamination. The choice between them is primarily dictated by the time elapsed since exposure. Ca-DTPA is the preferred agent for immediate treatment within the first 24 hours due to its superior initial efficacy. For subsequent or delayed treatment, Zn-DTPA is favored due to its comparable efficacy and better long-term safety profile, minimizing the risk of essential mineral depletion. Further research is warranted to develop new decorporation agents with improved oral bioavailability and efficacy.
References
- 1. osti.gov [osti.gov]
- 2. Wilson JP et al. 2015; Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic Acid (DTPA) formulation in beagle dogs; Health Phys. 108(3):308-18 - HEYL [heyl-berlin.de]
- 3. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chelating Agents for Plutonium Decorporation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Zinc-DTPA (Zn-DTPA) and other chelating agents in removing plutonium from the body. This document summarizes key experimental data, details methodologies of pivotal studies, and illustrates the underlying biological pathways.
The primary treatment for internal contamination with plutonium and other actinides involves the use of chelating agents. These molecules form stable, excretable complexes with the radioactive metal ions, thereby reducing their residence time in the body and mitigating potential health risks. For decades, diethylenetriaminepentaacetic acid (DTPA) has been the cornerstone of chelation therapy, available in two forms: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA). More recently, a new generation of chelators, such as the hydroxypyridinonate (HOPO) compounds, has emerged, demonstrating superior efficacy in preclinical studies.
Comparative Efficacy of Plutonium Decorporation Agents
The selection of a chelating agent depends on several factors, including the time elapsed since contamination, the route of exposure, and the physicochemical form of the plutonium. The following tables summarize the quantitative data from key in vivo studies comparing the efficacy of Zn-DTPA, Ca-DTPA, and the promising new agent, 3,4,3-LI(1,2-HOPO).
Table 1: Efficacy of Chelating Agents Following Intravenous Administration of Plutonium in Rats
| Chelating Agent | Dosage (µmol/kg) | Treatment Regimen | Reduction in Total Body Plutonium (%) | Reduction in Liver Plutonium (%) | Reduction in Skeletal Plutonium (%) | Reference |
| Control (None) | - | - | 0 | 0 | 0 | [1] |
| Ca-DTPA | 30 | Repeated i.p. injections | 81 | - | - | [1] |
| Zn-DTPA | 30 | Single i.v. injection | - | - | - | - |
| 3,4,3-LI(1,2-HOPO) | 3 | Single i.v. injection | 93 | - | - | [1] |
| 3,4,3-LI(1,2-HOPO) | 30 | Repeated i.p. injections | - | - | - | [1] |
Table 2: Efficacy of Chelating Agents Following Inhalation of Plutonium Nitrate in Rats
| Chelating Agent | Dosage (µmol/kg) | Treatment Regimen | Reduction in Lung Plutonium (%) | Reduction in Total Body Plutonium (%) | Reference |
| Control (None) | - | - | 0 | 0 | [1] |
| Ca-DTPA | 30 | Repeated i.p. injections | 88 | 96 | [1] |
| 3,4,3-LI(1,2-HOPO) | 30 | Repeated i.p. injections | 98 | 96 | [1] |
Table 3: Efficacy of Chelating Agents Following Simulated Wound Contamination with Plutonium Nitrate in Rats
| Chelating Agent | Dosage (µmol/kg) | Treatment Regimen | Reduction in Total Body Plutonium (%) | Reference |
| Control (None) | - | - | 0 | [2] |
| Ca-DTPA | 30 | Local and repeated i.p. injections | 90-96 | [2] |
| 3,4,3-LI(1,2-HOPO) | 30 | Single local injection | 99.1 | [2] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in this guide.
In Vivo Plutonium Decorporation Following Intravenous Injection in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Contamination: Intravenous injection of a plutonium-citrate solution.
-
Chelating Agent Administration:
-
Ca-DTPA and 3,4,3-LI(1,2-HOPO) were administered at specified doses via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment was initiated at various time points post-contamination, from 1 hour to several days.
-
-
Sample Collection and Analysis:
-
Urine and feces were collected daily to measure plutonium excretion.
-
At the end of the study period (typically 7 days), animals were euthanized, and tissues (liver, skeleton, etc.) were collected.
-
Plutonium content in excreta and tissues was determined by alpha spectrometry.
-
-
Efficacy Evaluation: The reduction in plutonium retention in the whole body and individual organs was calculated by comparing the levels in treated animals to those in untreated controls.
In Vivo Plutonium Decorporation Following Inhalation in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Contamination: Inhalation of an aerosol of plutonium nitrate.
-
Chelating Agent Administration:
-
Ca-DTPA and 3,4,3-LI(1,2-HOPO) were administered via repeated intraperitoneal injections.
-
-
Sample Collection and Analysis:
-
Lungs and other tissues were collected at 7 days post-exposure.
-
Plutonium content was measured by alpha spectrometry.
-
-
Efficacy Evaluation: The reduction in plutonium content in the lungs and total body was determined relative to control animals.
Simulated Wound Contamination and Decorporation in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Contamination: A deep incision was made in the hind leg muscle, and the wound was contaminated with a plutonium nitrate solution.
-
Chelating Agent Administration:
-
Ca-DTPA or 3,4,3-LI(1,2-HOPO) was administered either by local injection into the wound site or systemically via intravenous injection.
-
In some protocols, a combination of local and systemic administration was used.
-
-
Sample Collection and Analysis:
-
Urinary excretion of plutonium was monitored.
-
At 14 days post-contamination, tissues including the wound site, liver, and bone were collected for plutonium analysis.
-
-
Efficacy Evaluation: The effectiveness of the treatment was assessed by measuring the reduction in plutonium at the wound site and in systemic organs, as well as the increase in urinary excretion.[3]
Signaling Pathways and Mechanisms of Action
The efficacy of a chelating agent is intrinsically linked to its ability to access the sites of plutonium deposition. Plutonium entering the bloodstream rapidly binds to the iron-transport protein transferrin. The plutonium-transferrin complex is then taken up by cells via receptor-mediated endocytosis.
Caption: Plutonium uptake via transferrin receptor-mediated endocytosis and sites of action for chelating agents.
Once inside the cell, the acidic environment of the endosome facilitates the release of plutonium from transferrin. The released plutonium can then bind to other intracellular components, such as ferritin, or be transported to other organelles. For a chelating agent to be effective, it must be able to access these intracellular compartments and compete with endogenous ligands for plutonium binding. The superior efficacy of agents like 3,4,3-LI(1,2-HOPO) is attributed to their high affinity for plutonium and their ability to effectively remove it from both extracellular and intracellular sites.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of plutonium decorporation agents.
Caption: In vivo experimental workflow for plutonium decorporation studies.
References
- 1. The efficacies of 3,4,3-LIHOPO and DTPA for enhancing the excretion of plutonium and americium from the rat: comparison with other siderophore analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacies of 3,4,3-LIHOPO and DTPA for enhancing the excretion of plutonium and americium from the rat after simulated wound contamination as nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined drug and surgery treatment of plutonium-contaminated wounds: indications obtained using a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo comparison of ZnDTPA and DMSA for heavy metal chelation
Validating the Effectiveness of Zn-DTPA in a Rat Model of Americium Contamination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zinc-diethylene triamine pentaacetic acid (Zn-DTPA) with other chelating agents for the decorporation of americium (Am) in rat models. It is designed to offer a comprehensive overview of the available experimental data, detailed methodologies, and the underlying mechanism of action to inform future research and drug development in the field of radiological countermeasures.
Executive Summary
Internal contamination with americium, a toxic radionuclide, poses a significant health risk. The current standard of care involves the administration of chelating agents to enhance the excretion of the radionuclide. Zn-DTPA is a well-established and effective decorporation agent. This guide presents a comparative analysis of Zn-DTPA's efficacy against its calcium counterpart, Ca-DTPA, and the emerging alternative, 3,4,3-LI(1,2-HOPO) (HOPO), based on data from studies in rat models. The evidence indicates that while Ca-DTPA may be more effective in the initial 24 hours post-contamination, Zn-DTPA is a valuable therapeutic, particularly for longer-term treatment, with a favorable safety profile. The novel chelator HOPO shows significant promise, in some instances outperforming DTPA-based agents.
Comparative Efficacy of Chelating Agents for Americium Decorporation
The following tables summarize the quantitative data from key studies investigating the effectiveness of Zn-DTPA and its alternatives in reducing the body burden of americium in rats following contamination.
Table 1: Efficacy of Orally Administered Zn-DTPA on Americium Retention in Rats After Inhalation of 241Am Nitrate
| Treatment Regimen | Duration | Lung Retention (% of Control) | Total Body Retention (% of Control) | Reference |
| 95 µmol/kg/day in drinking water, starting 1h post-exposure | 21 days | 3% | 5% | [1] |
| 950 µmol/kg/day in drinking water, starting 1h post-exposure | 21 days | Not specified | Not specified | [1] |
| Various oral concentrations, starting 7 days post-exposure | 21 days | Not specified | 20% | [1] |
Note: Data represents the percentage of 241Am remaining in the tissues of treated animals compared to untreated controls at the end of the treatment period.
Table 2: Comparative Efficacy of Zn-DTPA, Ca-DTPA, and HOPO for Americium Decorporation in Rats
| Chelating Agent | Administration Route | Dosage | Treatment Start Time | Organ/Tissue | Reduction in Americium Burden (% of Control) | Reference |
| Zn-DTPA | Intravenous | 30 µmol/kg | 1 hour post-injection | Total Body | 31% of controls | [2] |
| Ca-DTPA | Intravenous | 30 µmol/kg | 1 hour post-injection | Not specified in abstract | Generally considered more effective than Zn-DTPA in the first 24h | [3][4] |
| 3,4,3-LI(1,2-HOPO) | Intravenous | 30 µmol/kg (repeated doses) | Post-injection | Total Body | 16% of controls | [2] |
| 3,4,3-LI(1,2-HOPO) | Intravenous | 3 µmol/kg (single dose) | Post-injection | Total Body | 28% of controls | [2] |
Note: This table combines data from different studies for a broader comparison; experimental conditions may vary between studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar are commonly used.[5]
-
Age and Weight: Typically, young adult rats weighing approximately 250 g are used.[5]
-
Housing: Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces for excretion analysis.
Americium Contamination Protocol
-
Radionuclide: Americium-241 (241Am) is the most commonly used isotope.
-
Chemical Form: Americium nitrate (241Am(NO3)3) or americium citrate are frequently used to simulate the absorption of soluble americium compounds.[1][6]
-
Administration Route: Inhalation is a common route for modeling accidental human exposure. This is achieved using a nose-only exposure device where rats inhale a polydisperse aerosol of the americium compound.[5] Intravenous or intramuscular injections are also used for systemic contamination studies.[2][7]
-
Dosimetry: The initial lung burden or injected dose of 241Am is carefully quantified for each animal.
Treatment Protocol
-
Chelating Agents:
-
Zn-DTPA (Zinc-diethylene triamine pentaacetic acid)
-
Ca-DTPA (Calcium-diethylene triamine pentaacetic acid)
-
3,4,3-LI(1,2-HOPO) (a hydroxypyridinonate chelator)
-
-
Administration Routes:
-
Dosage and Timing: Dosages and the timing of the first and subsequent administrations post-contamination are critical variables in these studies. Treatments can be initiated immediately (within hours) or delayed (days) to assess the therapeutic window.
Sample Collection and Analysis
-
Biological Samples: Urine, feces, and various tissues (lungs, liver, skeleton, kidneys) are collected at specified time points.
-
Radiochemical Analysis: The amount of 241Am in the collected samples is determined using alpha spectrometry. This involves the following general steps:
-
Ashing: Tissues are ashed to remove organic matter.
-
Digestion: The ash is dissolved using strong acids (e.g., nitric acid).
-
Radiochemical Separation: Americium is separated from other elements using techniques like ion exchange or extraction chromatography.
-
Electrodeposition: The purified americium is electrodeposited onto a stainless steel disc.
-
Alpha Counting: The activity of 241Am on the disc is measured using an alpha spectrometer.[6]
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Americium Chelation by Zn-DTPA.
Caption: General Experimental Workflow for Evaluating Decorporation Agents.
Conclusion
The data from rat models consistently demonstrates that Zn-DTPA is an effective chelating agent for reducing the systemic burden of americium, particularly when administered orally. While Ca-DTPA may offer a slight advantage in the very early stages post-exposure, Zn-DTPA remains a cornerstone of treatment. The emergence of new chelators like HOPO presents exciting possibilities for even more effective decorporation therapies. Further head-to-head comparative studies in well-defined animal models are essential to fully elucidate the relative merits of these treatments and to optimize therapeutic strategies for human use in the event of a radiological incident.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Medical Countermeasures - DTPA Transcript [orau.gov]
- 4. Americium Inhalational Exposure with Successful Chelation Therapy | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. bundesumweltministerium.de [bundesumweltministerium.de]
- 7. Structure of a single model to describe plutonium and americium decorporation by DTPA treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Zn-DTPA in Radionuclide Decorporation: A Cross-Study Comparison
For Immediate Release
[City, State] – [Date] – In light of the continued importance of effective radionuclide decorporation strategies, this comparative guide offers a detailed analysis of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) efficiency in removing internalized radionuclides. Geared towards researchers, scientists, and drug development professionals, this document synthesizes quantitative data from key studies, providing a clear comparison of Zn-DTPA's performance across different radioactive contaminants.
This guide focuses on the decorporation of Zinc-65 (⁶⁵Zn), Plutonium (Pu), and Americium (Am), presenting experimental data in a standardized format to facilitate cross-study evaluation. Detailed experimental protocols are provided to ensure a comprehensive understanding of the methodologies employed in the cited research.
Quantitative Efficacy of Zn-DTPA: A Tabular Comparison
The following tables summarize the key quantitative findings from studies investigating the decorporation efficiency of intravenously administered Zn-DTPA in rat models.
Table 1: Decorporation of ⁶⁵Zn by Intraperitoneal Zn-DTPA in Rats
| Treatment Group | Zn-DTPA Dose (mg/kg) | Administration Time | % Retention of ⁶⁵Zn (Day 2) | % Retention of ⁶⁵Zn (Day 10) | Study |
| Control | 0 | - | ~73% | ~60% | B.I. et al., 2021[1][2] |
| Low Dose | 33.2 | 30 min before contamination | ~65% | ~55% | B.I. et al., 2021[1][2] |
| High Dose | 50 | 30 min before contamination | ~55% | ~48% | B.I. et al., 2021[1][2] |
| High Dose x2 | 50 | 30 min before & 24h after | ~45% | ~38% | B.I. et al., 2021[1][2] |
Table 2: Comparative Decorporation of Plutonium and Americium by Zn-DTPA (Qualitative and Semi-Quantitative Summary)
| Radionuclide | Chemical Form | Route of Contamination | Zn-DTPA Administration | Efficacy Summary | Reference |
| Plutonium (Pu) | Nitrate | Inhaled | Oral | As effective as repeated intravenous injection, though higher doses are required.[3] | Taylor et al., 2007[3] |
| Americium (Am) | Nitrate | Inhaled | Oral | As effective as repeated intravenous injection, though higher doses are required.[3] | Taylor et al., 2007[3] |
| Americium (Am) | Dioxide | Inhaled | Oral | Appears to be an effective treatment.[3] | Taylor et al., 2007[3] |
| Plutonium (Pu) | Dioxide | Inhaled | Oral | Not likely to be effective.[3] | Taylor et al., 2007[3] |
| Americium (Am) | Citrate | Intravenous | Intravenous | Urinary and fecal excretion increased approximately 10-fold compared to untreated animals. Liver content decreased by approximately eightfold.[4] | Wilson et al., 2015[4] |
Note: A direct quantitative comparison for Pu and Am with intravenous Zn-DTPA under identical conditions to the ⁶⁵Zn study was not available in the reviewed literature. The data presented for Pu and Am is based on studies with different administration routes and formulations.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Decorporation of ⁶⁵ZnCl₂ in Wistar Rats[1][2]
-
Animal Model: Male Wistar rats.
-
Radionuclide Administration: A single intraperitoneal (i.p.) injection of 0.037 MBq of ⁶⁵ZnCl₂.
-
Zn-DTPA Treatment:
-
Low Dose: A single i.p. injection of 3.32 mg/100g body weight (33.2 mg/kg) Zn-DTPA administered 30 minutes before ⁶⁵ZnCl₂ contamination.
-
High Dose: A single i.p. injection of 5 mg/100g body weight (50 mg/kg) Zn-DTPA administered 30 minutes before ⁶⁵ZnCl₂ contamination.
-
Repeated High Dose: Two i.p. injections of 5 mg/100g body weight (50 mg/kg) Zn-DTPA, one 30 minutes before and another 24 hours after ⁶⁵ZnCl₂ contamination.
-
Delayed Treatment: Daily i.p. injections of 5 mg/100g body weight (50 mg/kg) Zn-DTPA for five consecutive days, starting 12 days after ⁶⁵ZnCl₂ contamination.
-
-
Efficacy Measurement: Whole-body radioactivity was measured daily for ten days to determine the retention of ⁶⁵Zn.
Decorporation of Plutonium and Americium (General Protocol Outline)[3][4]
While a single, directly comparable protocol is unavailable, the general approach in the reviewed studies for Pu and Am decorporation involves:
-
Animal Model: Primarily rats and beagle dogs.
-
Radionuclide Administration:
-
Inhalation of plutonium or americium nitrates or dioxides.
-
Intravenous injection of americium citrate.
-
-
Zn-DTPA Treatment:
-
Oral administration of Zn-DTPA in aqueous solution.
-
Intravenous injection of Zn-DTPA.
-
-
Efficacy Measurement:
-
Measurement of radionuclide content in urine and feces.
-
Post-mortem analysis of radionuclide distribution in various organs (liver, bone, etc.).
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described in the protocols.
Caption: Experimental workflow for ⁶⁵Zn decorporation study.
Caption: Generalized workflow for Pu/Am decorporation studies.
Signaling Pathways and Logical Relationships
The primary mechanism of Zn-DTPA in decorporation is chelation. The following diagram illustrates this fundamental interaction.
Caption: Chelation mechanism of Zn-DTPA for radionuclide decorporation.
This guide provides a foundational comparison of Zn-DTPA's decorporation efficiency. Further research employing standardized protocols across different radionuclides is warranted to enable more direct and robust comparisons. The presented data underscores the potential of Zn-DTPA as a valuable medical countermeasure for internal radionuclide contamination.
References
- 1. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. meridian.allenpress.com [meridian.allenpress.com]
Navigating the Frontier of Curium Decorporation: A Comparative Guide to Alternatives Beyond Zn-DTPA
For researchers, scientists, and drug development professionals, the quest for more effective and safer methods to remove internally deposited radionuclides like curium (Cm) is a critical area of study. While Zinc-Diethylene Triamine Penta-acetic Acid (Zn-DTPA) remains a standard therapy, its limitations, including intravenous administration and suboptimal efficacy, have spurred the development of novel decorporation agents. This guide provides an objective comparison of promising alternatives, supported by available experimental data, to inform future research and development in actinide chelation therapy.
The current FDA-approved treatment for internal contamination with curium involves the use of chelating agents Ca-DTPA and Zn-DTPA.[1] These agents are administered intravenously and work by forming stable, excretable complexes with the trivalent curium ion. However, the efficacy of DTPA is limited, particularly when treatment is delayed, and its intravenous route of administration presents challenges in a mass-casualty scenario. This has led to the exploration of new chelating agents with improved efficacy and oral bioavailability.
The Rise of Hydroxypyridonate (HOPO) Ligands
Among the most promising alternatives to DTPA are the hydroxypyridonate (HOPO) ligands. These multidentate chelators, inspired by siderophores, exhibit a high affinity and selectivity for actinides. Two specific HOPO ligands, 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) , have emerged as leading candidates due to their superior decorporation efficacy and the significant advantage of being orally active.
In vivo studies using a rodent model with curium-248 as a tracer have demonstrated the high in vivo complex stability of both 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO), a key indicator of their potential as effective decorporation agents for curium.[2] While direct quantitative comparisons for curium decorporation are still emerging, studies on the analogous trivalent actinide, americium (Am), provide strong evidence of their superiority over DTPA. For instance, in a rat model of intramuscular contamination with a mixed oxide of plutonium and americium, daily treatment with 3,4,3-LI(1,2-HOPO) significantly reduced the retention of americium in the carcass and liver by factors of 10 and 30, respectively, an effect much greater than that observed with DTPA.[3][4]
Chitosan: A Biopolymer with Chelating Potential
Chitosan, a natural biopolymer derived from chitin, has also been investigated as a potential decorporation agent for various radionuclides. Its abundant functional groups, such as amino and hydroxyl groups, can effectively bind with metal ions. In vivo studies in rats have shown that oral administration of chitosan can significantly reduce the systemic absorption of orally administered cobalt-60 and decrease its levels in the kidney, liver, and skeleton.[5] While specific in vivo data for curium decorporation by chitosan is currently lacking, its proven efficacy for other radionuclides and its favorable safety profile make it an area of interest for further investigation.
Quantitative Comparison of Decorporation Agents
The following table summarizes the available quantitative data for the decorporation of actinides by the discussed alternatives in comparison to DTPA. It is important to note that direct comparative data for curium is limited, and much of the evidence for the efficacy of HOPO ligands is derived from studies with other actinides like americium and plutonium.
| Decorporation Agent | Radionuclide | Animal Model | Administration Route | Dose | % Decorporation / Reduction in Organ Burden | Reference |
| 3,4,3-LI(1,2-HOPO) | Americium (from MOX) | Rat | Intramuscular (chelator) | 30 or 200 µmol/kg/day for 7 days | Carcass retention reduced by a factor of 10; Liver retention reduced by a factor of 30 (compared to untreated controls) | [3][4] |
| Ca-DTPA | Americium (from MOX) | Rat | Intramuscular (chelator) | 30 µmol/kg/day for 7 days | Less effective than 3,4,3-LI(1,2-HOPO) (specific data not provided in the abstract) | [3][4] |
| Chitosan | Cobalt-60 | Rat | Oral (chelator) | Not specified | Significantly reduced levels in kidney, liver, and skeleton (compared to untreated controls) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of experimental protocols used in the evaluation of these decorporation agents.
In Vivo Curium Decorporation Study with HOPO Ligands (Rodent Model)
A study utilizing 248Cm as a tracer in a rodent model was conducted to assess the in vivo complex stability of 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO), which is indicative of their decorporation potential.[2]
-
Animal Model: Rodent model (specific strain not detailed in the abstract).
-
Radionuclide Administration: Intravenous injection of 248Cm.
-
Treatment: Administration of 3,4,3-LI(1,2-HOPO) or 5-LIO(Me-3,2-HOPO). The route and dosage were not specified in the abstract.
-
Sample Collection and Analysis: Tissues and excreta would be collected at specified time points post-contamination. The amount of 248Cm in the samples would be quantified using appropriate radiation detection methods (e.g., gamma spectroscopy) to determine the extent of decorporation.
In Vivo Americium Decorporation Study with 3,4,3-LI(1,2-HOPO) (Rat Model)
This study evaluated the efficacy of 3,4,3-LI(1,2-HOPO) in removing americium following intramuscular contamination with mixed oxide (MOX) particles.[3][4]
-
Animal Model: Rats (strain not specified).
-
Contamination: Intramuscular injection of a 1 mg suspension of (U-Pu)O2 particles (MOX).
-
Treatment: Daily intramuscular injections of 3,4,3-LI(1,2-HOPO) (30 or 200 µmol/kg) or DTPA (30 µmol/kg) for 7 days.
-
Sample Collection and Analysis: After the treatment period, the animals were euthanized, and the wound site, carcass, and liver were collected. The americium content in these samples was measured to determine the decorporation efficacy.
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of curium toxicity and the workflow for evaluating decorporation agents is essential for developing new therapies.
Hypothetical Signaling Pathway of Curium-Induced Cellular Damage
Direct studies on the specific signaling pathways affected by curium are limited. However, based on the known toxicity of other heavy metals and actinides, a plausible mechanism involves the induction of oxidative stress and apoptosis.
Caption: Hypothetical pathway of curium-induced cellular toxicity.
Experimental Workflow for In Vivo Decorporation Studies
The evaluation of new decorporation agents typically follows a standardized in vivo experimental workflow.
Caption: General experimental workflow for in vivo decorporation studies.
Future Directions
The development of orally active and highly efficient decorporation agents like the HOPO ligands represents a significant advancement in the medical management of actinide contamination. However, further research is needed to obtain comprehensive, direct comparative data for curium decorporation. Additionally, elucidating the specific molecular mechanisms of curium toxicity will be crucial for the development of targeted and more effective therapeutic strategies. The potential of biopolymers like chitosan also warrants further investigation. Continued efforts in these areas will be vital to enhance our preparedness for radiological emergencies and to provide better treatment options for individuals internally contaminated with curium and other actinides.
References
- 1. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of 3,4,3-LI(1,2-HOPO) for decorporation of Pu, Am and U from rats injected intramuscularly with high-fired particles of MOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant curcumin induces oxidative stress to kill tumor cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ZnDTPA in Preclinical Heavy Metal Decorporation
For Researchers, Scientists, and Drug Development Professionals: A Statistical Analysis and Comparison of ZnDTPA with Alternative Chelating Agents in Preclinical Trials.
This guide provides a comprehensive comparison of the preclinical efficacy of Zinc-Diethylenetriaminepentaacetic acid (this compound) with other leading decorporation agents, namely Calcium-DTPA (CaDTPA) and the newer hydroxypyridinone (HOPO) chelators, 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO). The information is compiled from various preclinical studies, and all quantitative data is presented in standardized tables for clear comparison. Detailed experimental protocols and mechanistic diagrams are also provided to support the presented data.
Mechanism of Action
This compound is a chelating agent that forms stable, soluble complexes with a variety of heavy metal ions. The underlying principle of its action is the exchange of its zinc ion for a metal with a higher binding affinity.[1] This newly formed metal-chelate complex is then readily excreted from the body, primarily through glomerular filtration in the kidneys.[1] While highly effective for many transuranic elements, its efficacy for others, like uranium and neptunium, is limited due to the formation of less stable chelates.[2]
Comparative Efficacy of Decorporation Agents
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound with CaDTPA and HOPO chelators in reducing the body burden of various heavy metals.
Table 1: Decorporation of Plutonium (²³⁸Pu) in Rats
| Treatment Agent | Dosage (µmol/kg) | Route of Administration | Time of Administration | % Reduction in Liver Burden (Compared to Control) | % Reduction in Skeletal Burden (Compared to Control) | Statistical Significance (p-value) |
| This compound | 30 | Intravenous | 1 hour post-contamination | Data not available | Data not available | Data not available |
| CaDTPA | 30 | Intravenous | 1 hour post-contamination | ~90%[3] | ~70%[3] | p < 0.05[3] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intravenous | 1 hour post-contamination | >95%[3] | >90%[3] | p < 0.05[3] |
| 3,4,3-LI(1,2-HOPO) | 0.3 | Intravenous | 1 hour post-contamination | As efficient as 30 µmol/kg DTPA[4] | As efficient as 30 µmol/kg DTPA[4] | Not specified |
| 4,4,4-LIHOPO | 0.3 | Intravenous | 1 hour post-contamination | As efficient as 30 µmol/kg DTPA[4] | As efficient as 30 µmol/kg DTPA[4] | Not specified |
Table 2: Decorporation of Americium (²⁴¹Am) in Rats
| Treatment Agent | Dosage (µmol/kg) | Route of Administration | Time of Administration | % Reduction in Liver Burden (Compared to Control) | % Reduction in Skeletal Burden (Compared to Control) | Statistical Significance (p-value) |
| This compound | 30 | Intraperitoneal | 30 min post-contamination | ~90% (whole body reduction of 7%)[5] | Data not available | Not specified |
| CaDTPA | 30 | Intraperitoneal | 30 min post-contamination | Data not available | Data not available | Not specified |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 30 min post-contamination | 10-fold less retention than DTPA[6] | 4-fold less retention than DTPA[6] | Not specified |
| DFO-HOPO | 30 | Intravenous | Repeated doses | Ineffective[5] | Ineffective[5] | Not specified |
Table 3: Decorporation of Uranium (²³³U) in Rats
| Treatment Agent | Dosage (µmol/kg) | Route of Administration | Time of Administration | % Reduction in Kidney Burden (Compared to Control) | Statistical Significance (p-value) |
| DTPA | 30 | Intravenous | 1 hour post-contamination | Ineffective[7] | Not specified |
| 3,4,3-LI(1,2-HOPO) | 30 | Intravenous | 1 hour post-contamination | ~20%[4] | Not specified |
| 4,4,4-LIHOPO | 30 | Intravenous | 1 hour post-contamination | ~20%[4] | Not specified |
Table 4: Decorporation of Zinc (⁶⁵Zn) in Rats
| Treatment Agent | Dosage (mg/100g b.w.) | Route of Administration | Time of Administration | % Reduction in Whole Body Retention (Day 2) | Statistical Significance (p-value) |
| This compound | 3.32 (low dose) | Intraperitoneal | 30 min pre-contamination | ~40%[4] | p < 0.05 (compared to control)[8] |
| This compound | 5 (high dose) | Intraperitoneal | 30 min pre-contamination | ~55%[4] | p < 0.05 (compared to control)[8] |
| This compound | 5 (high dose x 2) | Intraperitoneal | 30 min pre- & 24h post-contamination | ~65%[4] | p < 0.05 (compared to low-dose)[8] |
Experimental Protocols
The following protocols are synthesized from the methodologies reported in the cited preclinical studies.
1. Animal Model:
-
Species: Male and female Sprague-Dawley or Wistar rats are commonly used.[4][9] Beagle dogs have also been utilized in some studies.[10]
-
Age and Weight: Rats are typically 7 weeks old at the start of the experiment.[9]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the study, with access to standard chow and water ad libitum.[9]
2. Contamination Procedure:
-
Heavy Metals: Soluble salts of the heavy metals of interest (e.g., plutonium citrate, americium nitrate, uranium nitrate, ⁶⁵ZnCl₂) are used to prepare the contamination solutions.[3][4][4][5]
-
Route of Administration: Contamination is typically induced via intravenous (IV) or intraperitoneal (IP) injection to ensure systemic distribution.[3][4][5] Inhalation models are also used for specific studies.[5]
-
Dosage: The dose of the heavy metal is carefully controlled to be sublethal but sufficient for detection and quantification in tissues.
3. Treatment Administration:
-
Chelating Agents: this compound, CaDTPA, and various HOPO chelators are prepared in sterile saline or other appropriate vehicles.
-
Route of Administration: Treatments are administered via IV, IP, or oral gavage, depending on the study's objectives.[3][4][5]
-
Dosage and Timing: Doses and the timing of administration (pre- or post-contamination) are varied to assess prophylactic and therapeutic efficacy.[4][8]
4. Sample Collection and Analysis:
-
Euthanasia: Animals are euthanized at predetermined time points after treatment.
-
Tissue Collection: Key organs such as the liver, kidneys, and femur (representing the skeleton) are collected, weighed, and processed for analysis.[3]
-
Quantification of Heavy Metals: The concentration of the heavy metal in each tissue is determined using appropriate analytical techniques, such as gamma spectrometry for radioisotopes or atomic absorption spectrometry for non-radioactive metals.[4][11]
5. Statistical Analysis:
-
Data Expression: Results are typically expressed as the percentage of the injected dose per gram of tissue or as the total organ burden.
-
Statistical Tests: Statistical significance between treatment groups and the control group is determined using appropriate tests, such as the one-way ANOVA.[8] A p-value of less than 0.05 is generally considered statistically significant.[8]
Visualizations
Caption: Experimental workflow for a typical preclinical decorporation study.
Caption: Proposed mechanisms of action for DTPA and HOPO chelators.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decorporation of inhaled americium-241 dioxide and nitrate from hamsters using this compound and Puchel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacies of 3,4,3-LIHOPO and DTPA for enhancing the excretion of plutonium and americium from the rat after simulated wound contamination as nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. irpa.net [irpa.net]
- 10. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylentriaminepenta acetic acid glucose conjugates as a cell permeable iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Administration Routes for the Chelating Agent Zn-DTPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the different administration routes for Zinc-DTPA (Zn-DTPA), a crucial chelating agent for the decorporation of internalized radionuclides such as plutonium, americium, and curium. Understanding the nuances of each delivery method—intravenous, inhalation, and oral—is paramount for optimizing treatment efficacy and patient outcomes. This document synthesizes experimental data on the pharmacokinetics and efficacy of each route, offers detailed experimental protocols, and visualizes key processes to support further research and development in this critical area of toxicology and radiation safety.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for each administration route, facilitating a clear comparison of their performance.
Table 1: Pharmacokinetic Parameters of Zn-DTPA by Administration Route
| Parameter | Intravenous (IV) | Inhalation (Nebulized) | Oral |
| Bioavailability | 100% (direct systemic administration) | ~20% in humans (for Ca-DTPA, considered comparable for Zn-DTPA)[1] | ~5% in animal studies[1] |
| Time to Peak Plasma Concentration (Tmax) | Immediate | Rapid | ~1 hour in dogs for a tablet formulation[2] |
| Peak Plasma Concentration (Cmax) | Highest | Variable, lower than IV | Lowest |
| Area Under the Curve (AUC) | Highest | Lower than IV | Lowest |
| Half-life (t½) | ~20-60 minutes[3] | Not explicitly stated, but rapid clearance expected | Not explicitly stated, rapid clearance from plasma expected |
| Primary Route of Elimination | >99% excreted in urine within 24 hours[1][4] | Primarily renal excretion of the absorbed fraction[1] | Primarily renal excretion of the absorbed fraction[1] |
Table 2: Efficacy of Zn-DTPA in Radionuclide Decorporation by Administration Route
| Efficacy Measure | Intravenous (IV) | Inhalation (Nebulized) | Oral |
| Plutonium & Americium Decorporation (Nitrates) | Highly effective, especially when administered soon after contamination.[5] | Effective for contamination via inhalation. Can reduce lung deposits to 1-2% of that in untreated animals in combination therapy.[4][6] | Can be as effective as repeated IV injections for inhaled nitrates, but requires higher dosages.[5] |
| Plutonium & Americium Decorporation (Oxides) | Likely to be ineffective.[5] | Likely to be ineffective. | Likely to be ineffective.[5] |
| Increase in Urinary Excretion of Plutonium | Significant increase. | A factor of 45 increase after the first nebulized dose was observed in one individual.[1] | Enhances excretion, but to a lesser extent than IV at equivalent low doses. |
| Reduction of Systemic Radionuclide Burden | Reduces radionuclide deposition in the liver and skeleton.[6] | Can reduce systemic deposits in the liver and skeleton by half.[4][6] | Can reduce systemic burden, but may be less efficient than IV administration.[5] |
Mechanism of Action: Chelation
The primary mechanism of action for Zn-DTPA is chelation. The Zn-DTPA molecule is a stable complex. However, when it encounters a radionuclide with a higher binding affinity for the DTPA ligand, such as plutonium (Pu) or americium (Am), the zinc ion is displaced. A new, more stable complex is formed between the radionuclide and DTPA. This new complex is water-soluble and readily excreted from the body via the kidneys, thus preventing the radionuclide from depositing in tissues like bone and liver.[4][7]
Caption: Zn-DTPA Chelation and Excretion Pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
Intravenous Administration Protocol (Rodent Model)
-
Animal Model: Sprague-Dawley rats (male, 8-10 weeks old).
-
Contamination: Administer a solution of the radionuclide (e.g., Plutonium-238 nitrate) via tail vein injection.
-
Zn-DTPA Preparation: Prepare a sterile solution of Zn-DTPA in physiological saline. A typical dose for rodents is around 30 µmol/kg.[8]
-
Administration: Within 1 hour of contamination, administer the Zn-DTPA solution via a slow intravenous push into the tail vein over 3-4 minutes.[1][4]
-
Sample Collection: Collect urine and feces at regular intervals (e.g., 24, 48, 72 hours) to measure radionuclide excretion.
-
Biodistribution Analysis: At the end of the study period, euthanize the animals and harvest key organs (liver, kidneys, femur) to determine the radionuclide burden.
-
Analysis: Quantify the amount of radionuclide in the collected samples and tissues using appropriate radiometric techniques.
Inhalation (Nebulized) Administration Protocol (Rodent Model)
-
Animal Model: Wistar rats (female, 12 weeks old).
-
Contamination: Expose animals to an aerosol of the radionuclide (e.g., Americium-241 nitrate) in a whole-body inhalation chamber.
-
Zn-DTPA Preparation: Dilute the Zn-DTPA solution at a 1:1 ratio with sterile water or saline for nebulization.[4][6]
-
Administration: Place the animals in a nose-only exposure system connected to a jet nebulizer. Administer the nebulized Zn-DTPA aerosol for a predetermined duration (e.g., 30 minutes).
-
Sample Collection and Analysis: Follow steps 5-7 as described in the intravenous protocol.
Oral Gavage Administration Protocol (Rodent Model)
-
Animal Model: Swiss albino mice (male, 6-8 weeks old).
-
Contamination: Administer the radionuclide solution orally via gavage.
-
Zn-DTPA Preparation: Prepare a suspension or solution of Zn-DTPA in a suitable vehicle (e.g., water).
-
Administration: Administer the Zn-DTPA preparation using a ball-tipped gavage needle. The volume should not exceed 10 ml/kg body weight.
-
Sample Collection and Analysis: Follow steps 5-7 as described in the intravenous protocol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of different Zn-DTPA administration routes.
Caption: Workflow for a Comparative Study of Zn-DTPA Administration.
Conclusion
The choice of administration route for Zn-DTPA is a critical determinant of its efficacy in radionuclide decorporation. Intravenous administration remains the gold standard for rapid and complete bioavailability, particularly in cases of known systemic contamination.[1][4] Inhalation is a targeted approach for contamination occurring via the respiratory tract.[6][9] While the oral route offers the most convenient method of administration, its low bioavailability necessitates higher doses and may be best suited for scenarios where other routes are not feasible.[5] Further research is warranted to enhance the oral bioavailability of Zn-DTPA and to conduct direct, head-to-head comparative studies to provide a more complete dataset for all administration routes.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 7. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 8. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
In Vitro Validation of Zn-DTPA Binding Affinity for Transuranics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) for various transuranic elements. The performance of Zn-DTPA is compared with its alternative, Calcium-DTPA (Ca-DTPA), supported by experimental data to inform research and development in chelation therapy for radionuclide decorporation.
Executive Summary
Both Zn-DTPA and Ca-DTPA are effective chelating agents for the decorporation of transuranic elements such as plutonium (Pu), americium (Am), and curium (Cm).[1][2][3][4] While Ca-DTPA exhibits a higher initial efficacy, particularly within the first 24 hours of contamination, Zn-DTPA is considered a safer alternative for prolonged therapy due to its lower propensity to deplete essential endogenous metals like zinc.[4][5] The selection between Zn-DTPA and Ca-DTPA is a critical consideration in the development of treatment protocols for internal radionuclide contamination. The high stability of DTPA complexes with transuranic elements is the basis for their decorporation efficacy.[1][6]
Comparative Binding Affinity of DTPA with Transuranic Elements
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and, in this context, a stronger binding affinity of the chelator for the transuranic element. The affinity of DTPA for transuranic ions is significantly higher than its affinity for calcium or zinc, suggesting that the stability constants are largely independent of whether the salt form is Ca-DTPA or Zn-DTPA.[1] Upon administration, the calcium or zinc ion is readily exchanged for a transuranic element with a greater binding capacity.[5]
| Transuranic Element | Oxidation State | DTPA Stability Constant (log K) | Reference(s) |
| Plutonium | +4 | 33.67 | [7] |
| Plutonium | +3 | 20.58 | [7] |
| Americium | +3 | ~23 | [2] |
| Curium | +3 | Similar to Americium | [1][2] |
| Neptunium | +4 | 32.3 | [7] |
| Thorium | +4 | 29.6 | [7] |
| Uranium | +4 | 31.8 | [7] |
Experimental Protocols
The determination of stability constants for metal-chelator complexes is crucial for evaluating their potential efficacy. The following are detailed methodologies for key experiments to determine the in vitro binding affinity of Zn-DTPA for transuranic elements.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Materials:
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature water bath
-
Titration vessel
-
Burette
-
Standardized solutions of Zn-DTPA, transuranic salt (e.g., PuCl₃, Am(NO₃)₃), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH, carbonate-free)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions at the desired experimental temperature.
-
Solution Preparation: In the titration vessel, prepare a solution containing a known concentration of the transuranic salt and Zn-DTPA in a specific molar ratio (e.g., 1:1 or 1:2). Add a known amount of strong acid to lower the initial pH and the inert salt solution to maintain a constant ionic strength.
-
Titration: Immerse the electrodes in the solution and maintain a constant temperature using the water bath. Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant. Allow the system to reach equilibrium after each addition.
-
Data Analysis: Plot the pH values against the volume of base added to obtain a titration curve. The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.
Spectrophotometry (Competitive Method)
This method is useful for colored metal ions or when a competitive reaction with a colored indicator can be established. It involves measuring the change in absorbance of a solution as the chelator is added.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standardized solutions of Zn-DTPA, transuranic salt, and a suitable indicator ligand that forms a colored complex with the transuranic ion.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the complex formed between the transuranic ion and the indicator ligand.
-
Solution Preparation: Prepare a series of solutions in cuvettes, each containing a constant concentration of the transuranic ion and the indicator ligand.
-
Titration: Add increasing concentrations of Zn-DTPA to the series of cuvettes.
-
Measurement: Measure the absorbance of each solution at the predetermined λmax after allowing the solutions to reach equilibrium.
-
Data Analysis: The decrease in absorbance of the transuranic-indicator complex corresponds to the formation of the more stable transuranic-DTPA complex. The stability constant of the Zn-DTPA complex can be calculated from the known stability constant of the indicator complex and the concentrations of all species at equilibrium.
Visualizing Chelation and Experimental Workflow
Chelation of a Transuranic Ion by Zn-DTPA
Caption: Exchange mechanism of Zn-DTPA with a transuranic ion.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. PHARMACOLOGICAL PROPERTIES OF ORALLY AVAILABLE, AMPHIPATHIC POLYAMINOCARBOXYLIC ACID CHELATORS FOR ACTINIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Aqueous Complexation of Thorium(IV), Uranium(IV), Neptunium(IV), Plutonium(III/IV), and Cerium(III/IV) with DTPA - American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Proper Disposal of ZnDTPA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the ecosystem. Zinc Diethylenetriaminepentaacetic acid (ZnDTPA), a common metal chelate, requires specific disposal procedures due to the presence of a heavy metal and a persistent organic ligand. This guide provides essential safety information and step-by-step instructions for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle all this compound waste with the appropriate personal protective equipment (PPE) and engineering controls.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a laboratory coat when handling this compound in solid or solution form.
-
Ventilation: Handle all this compound compounds, especially powders, within a well-ventilated fume hood to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, trained personnel should use a spill kit with absorbent material to contain and clean up the material. The collected waste should be double-bagged in clear plastic bags, labeled as hazardous waste, and set aside for chemical waste pickup. Avoid generating dust when cleaning up solid this compound.
Primary Disposal Pathway: Hazardous Waste Collection
The most straightforward and recommended method for the disposal of all forms of this compound waste is through your institution's Environmental Health and Safety (EHS) department. This ensures compliance with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection Segregate all waste containing this compound from the general laboratory waste. This includes:
-
Unused or surplus solid this compound
-
Aqueous solutions containing this compound
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware)
-
Contaminated PPE (e.g., gloves)
Collect these materials in a designated, leak-proof, and chemically compatible hazardous waste container.
Step 2: Labeling As soon as the first piece of waste is added, affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste - Zinc DTPA" and include the concentrations of the known chemical components.
Step 3: Storage Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.
Step 4: Arrange for Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Secondary Disposal Pathway: In-Lab Treatment for Dilute Aqueous Solutions (EHS Approval Required)
For dilute aqueous solutions of this compound, an in-lab chemical precipitation procedure may be an option to reduce the volume of hazardous waste. However, this should only be performed after consulting with and receiving explicit approval from your institution's EHS department. The strong chelating nature of DTPA can make the precipitation of zinc challenging.
Experimental Protocol: Precipitation of Zinc from Dilute this compound Solutions
This protocol outlines the general steps for precipitating zinc as zinc hydroxide. The effectiveness of this procedure can be affected by the concentration of DTPA and the presence of other substances.
Materials:
-
Dilute this compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Hazardous waste container for the solid precipitate
-
Container for the treated liquid (filtrate)
Procedure:
-
Preparation: Work in a fume hood and wear appropriate PPE.
-
pH Adjustment: Place the dilute this compound waste solution in a beaker with a stir bar. While stirring, slowly add the NaOH solution.
-
Monitoring: Continuously monitor the pH of the solution. The optimal pH for the precipitation of zinc hydroxide is typically between 9.5 and 10.8.[1][2] Due to the presence of DTPA, a higher pH may be necessary to break the chelate and precipitate the zinc.
-
Precipitation: As the pH increases, a white precipitate of zinc hydroxide (Zn(OH)₂) should form.
-
Separation: Once the precipitation is complete and the pH is stable, turn off the stir plate and allow the precipitate to settle. Separate the solid precipitate from the liquid by filtration.
-
Solid Waste Disposal: Collect the filtered zinc hydroxide precipitate in a designated hazardous waste container, label it appropriately, and arrange for disposal through your EHS department.
-
Liquid Waste (Filtrate) Management: The remaining liquid (filtrate) will contain the DTPA and may still have trace amounts of dissolved zinc. The permissible concentration of zinc for drain disposal is very low (e.g., < 1 ppm).[3] It is crucial to have the filtrate tested to ensure it meets local wastewater regulations before considering drain disposal. If it does not meet the required limits, it must also be collected as hazardous waste.
Quantitative Data for Zinc Disposal
The following table summarizes key quantitative data relevant to the disposal of zinc-containing waste.
| Parameter | Value | Regulation/Guideline |
| Optimal pH for Zinc Hydroxide Precipitation | 9.5 - 10.8 | General Chemistry Principles[1][2] |
| Example Permissible Zinc Concentration for Drain Disposal | < 1 ppm | Institutional Guideline Example[3] |
| Wastewater Standard for Zinc (Non-waste water) | 4.3 mg/L TCLP | US EPA[4] |
| Wastewater Standard for Zinc (Waste water) | 2.61 mg/L | US EPA[4] |
Note: The permissible limits for drain disposal can vary significantly based on local regulations. Always confirm these limits with your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Signaling Pathway of Environmental Impact
The improper disposal of this compound can have significant environmental consequences. The following diagram illustrates the potential environmental fate of the components of this compound if released into the environment.
References
- 1. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Table 8-1, Regulations and Guidelines Applicable to Zinc and Zinc Compounds - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
